molecular formula CHBr3 B7769348 Bromoform CAS No. 4471-18-5

Bromoform

Cat. No.: B7769348
CAS No.: 4471-18-5
M. Wt: 252.73 g/mol
InChI Key: DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Description

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol.
This compound is a member of bromomethanes and a bromohydrocarbon.
Exposure to this compound may occur from the consumption of chlorinated drinking water. The acute (short- term) effects from inhalation or ingestion of high levels of this compound in humans and animals consist of nervous system effects such as the slowing down of brain functions, and injury to the liver and kidney. Chronic (long-term) animal studies indicate effects on the liver, kidney, and central nervous system (CNS) from oral exposure to this compound. Human data are considered inadequate in providing evidence of cancer by exposure to this compound, while animal data indicate that long-term oral exposure can cause liver and intestinal tumors. This compound has been classified as a Group B2, probable human carcinogen.
This compound is a natural product found in Ascophyllum nodosum, Mastocarpus stellatus, and other organisms with data available.
This compound can cause cancer according to The Environmental Protection Agency (EPA).
This compound (CHBr3) is a brominated organic solvent, pale yellow liquid at room temperature, with a high refractive index, very high density, and sweet odor is similar to that of chloroform. It is a trihalomethane, and is one of the four haloforms, the others being fluoroform, chloroform, and iodoform. This compound can be prepared by the haloform reaction using acetone and sodium hypobromite, by the electrolysis of potassium bromide in ethanol, or by treating chloroform with aluminum bromide. Most of the this compound that enters the environment is formed as disinfection byproducts known as the trihalomethanes when chlorine is added to drinking water or swimming pools to kill bacteria. In the past, it was used as a solvent, sedative and flame retardant, but now it is mainly used as a laboratory reagent. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L683)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromoform
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InChI

InChI=1S/CHBr3/c2-1(3)4/h1H
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InChI Key

DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Canonical SMILES

C(Br)(Br)Br
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Molecular Formula

CHBr3
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DSSTOX Substance ID

DTXSID1021374
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Molecular Weight

252.73 g/mol
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Physical Description

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.]
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Boiling Point

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1%
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Density

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89
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Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7
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Vapor Pressure

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
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Color/Form

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F]

CAS No.

75-25-2, 4471-18-5
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Melting Point

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F
Record name BROMOFORM
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃), also known as tribromomethane, is a halogenated organic compound that has garnered significant interest in various scientific fields, from environmental science to synthetic chemistry. Historically used as a sedative and in fire extinguishers, its current applications are primarily in laboratory settings as a dense solvent for mineral separation and as a reagent in chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development. The following sections detail its physicochemical properties, molecular structure, and the experimental methodologies used for their determination.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a sweet, chloroform-like odor.[2][3] It is nonflammable and denser than water, causing it to sink in aqueous solutions.[2][3] Upon exposure to light and air, this compound can gradually decompose and acquire a yellowish color.[4] For stabilization, it is often supplied with 1 to 3% ethanol.[2][3]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular FormulaCHBr₃-
Molar Mass252.73 g/mol
Density2.89g/cm³ at 20°C
Melting Point8.3°C
Boiling Point149.5°C
Solubility in Water~1 in 800 parts (slightly soluble)-
Vapor Pressure5mm Hg at 20°C
log Kow (Octanol-Water Partition Coefficient)2.38-

Sources:[1][2][3][5]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central carbon atom bonded to one hydrogen atom and three bromine atoms. This arrangement results in a tetrahedral molecular geometry with C₃ᵥ symmetry.[1][3] The molecule is slightly polar.[6]

Structural Parameters

The precise bond lengths and angles of the this compound molecule have been determined through spectroscopic and diffraction techniques.

Structural ParameterValueUnits
C-Br Bond Length1.924 - 1.930Å
C-H Bond Length~1.07 - 1.11Å
Br-C-Br Bond Angle110°48′ - 111.644degrees
H-C-Br Bond Angle107.2degrees

Sources:[6][7][8][9]

Mandatory Visualizations

Molecular Structure of this compound

bromoform_structure C C H H C->H Br1 Br C->Br1 Br2 Br C->Br2 Br3 Br C->Br3

Caption: A 2D representation of the tetrahedral structure of this compound.

Synthesis of this compound via the Haloform Reaction

haloform_reaction_workflow start Start reactants Acetone and Sodium Hypobromite start->reactants reaction Haloform Reaction (in basic solution) reactants->reaction products This compound (CHBr₃) and Sodium Acetate reaction->products separation Separation of Layers (due to density difference) products->separation This compound Crude this compound separation->this compound purification Purification (e.g., Distillation) This compound->purification end Pure this compound purification->end

Caption: Workflow for the synthesis of this compound using the haloform reaction.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key properties of this compound. These represent generalized protocols and may require optimization based on the specific equipment and reagents available.

Determination of Melting and Boiling Points

Objective: To determine the melting and boiling points of a purified this compound sample.

Materials:

  • Purified this compound

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Boiling point apparatus (e.g., micro boiling point setup)

  • Capillary tubes (sealed at one end for melting point, open for boiling point)

  • Thermometer

  • Heating mantle or oil bath

Melting Point Determination Protocol:

  • Sample Preparation: A small amount of solid this compound (frozen) is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination Protocol:

  • Sample Preparation: A small amount of liquid this compound (2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath.

  • Heating: The heating bath is gently heated.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Structural Determination by Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.

Materials:

  • High-purity this compound

  • Cryo-protectant (if necessary)

  • Single-crystal X-ray diffractometer with a low-temperature device

  • Goniometer head

  • Microscope

Protocol:

  • Crystal Growth: A single crystal of this compound is grown by slow cooling of the liquid below its melting point. The crystallization is performed in a thin glass capillary tube sealed to prevent evaporation.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For this compound, this process is conducted at a temperature below its melting point (e.g., at approximately -20°C).

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction intensities are indexed, integrated, and scaled using appropriate software. Corrections for absorption and other experimental factors are applied.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. The model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Structural Determination by Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and thereby derive its molecular geometry in the gas phase.

Materials:

  • Gaseous this compound sample

  • Pulsed-jet Fourier transform microwave (FTMW) spectrometer

Protocol:

  • Sample Introduction: A gaseous sample of this compound, often seeded in an inert carrier gas like argon or neon, is introduced into the high-vacuum chamber of the spectrometer through a pulsed nozzle. This creates a supersonic expansion, which cools the molecules to a very low rotational temperature.

  • Microwave Excitation: A short, high-power pulse of microwave radiation is used to irradiate the cooled molecular jet, causing the molecules to rotate coherently.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a transient microwave signal (free induction decay), which is detected by a sensitive receiver.

  • Data Analysis: The detected signal is Fourier transformed to obtain the rotational spectrum. The frequencies of the observed rotational transitions are measured with high precision.

  • Structural Determination: The rotational constants (A, B, C) are determined by fitting the observed transition frequencies to a theoretical model for a symmetric top molecule. By measuring the rotational constants for different isotopic species of this compound (e.g., containing ¹³C or deuterium), the atomic coordinates can be precisely determined using Kraitchman's equations, yielding accurate bond lengths and angles.

References

An In-depth Technical Guide to the Synthesis of Bromoform via the Haloform Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromoform (B151600) (CHBr₃) through the haloform reaction. It covers the core chemical principles, detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the Haloform Reaction

The haloform reaction is a well-established method in organic chemistry for the synthesis of haloforms (chloroform, this compound, and iodoform) from methyl ketones or compounds that can be oxidized to methyl ketones, such as certain secondary alcohols and ethanol.[1][2][3] The reaction proceeds by the exhaustive halogenation of the methyl group of a ketone in the presence of a base, followed by the cleavage of the carbon-carbon bond to yield a haloform and a carboxylate salt.[4][5] Specifically for this compound synthesis, this involves the use of bromine and a base, or an in-situ generated hypobromite (B1234621).[6][7]

Reaction Mechanism and Stoichiometry

The haloform reaction is a multi-step process. The generally accepted mechanism for the synthesis of this compound from a methyl ketone (using acetone (B3395972) as an example) is as follows:

  • Enolate Formation: A hydroxide (B78521) ion abstracts an acidic α-hydrogen from the methyl ketone to form an enolate ion.[5]

  • α-Bromination: The enolate ion acts as a nucleophile and attacks a bromine molecule, resulting in the formation of a monobrominated ketone. This process is repeated twice more, with each successive bromination making the remaining α-hydrogens more acidic and the subsequent enolate formation more favorable.[8][9]

  • Nucleophilic Acyl Substitution: Once the tribromomethyl ketone is formed, a hydroxide ion attacks the electrophilic carbonyl carbon.[5]

  • Cleavage: The resulting tetrahedral intermediate collapses, cleaving the carbon-carbon bond and releasing the stable tribromomethanide anion (-CBr₃) as a leaving group.[5]

  • Protonation: The tribromomethanide anion is a strong base and is protonated by the newly formed carboxylic acid (or the solvent) to yield this compound (CHBr₃).[5]

The overall stoichiometry for the reaction of acetone with bromine and sodium hydroxide is:

CH₃COCH₃ + 3Br₂ + 4NaOH → CHBr₃ + CH₃COONa + 3NaBr + 3H₂O

Haloform_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: α-Bromination (Repeats 3x) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4 & 5: Cleavage and Protonation Acetone H₃C-C(=O)-CH₃ Enolate [H₂C-C(=O)-CH₃]⁻ ↔ H₂C=C(-O⁻)-CH₃ Acetone->Enolate + OH⁻ OH- OH⁻ H2O H₂O Enolate_ion [H₂C-C(=O)-CH₃]⁻ Bromoacetone Br-H₂C-C(=O)-CH₃ Enolate_ion->Bromoacetone + Br₂ Br2 Br-Br Br- Br⁻ Tribromoacetone Br₃C-C(=O)-CH₃ Tetrahedral_Intermediate Br₃C-C(-O⁻)(OH)-CH₃ Tribromoacetone->Tetrahedral_Intermediate + OH⁻ OH2 OH⁻ Tetrahedral_Intermediate2 Br₃C-C(-O⁻)(OH)-CH₃ Acetic_Acid H₃C-COOH Tetrahedral_Intermediate2->Acetic_Acid CBr3- ⁻CBr₃ Tetrahedral_Intermediate2->CBr3- Acetate H₃C-COO⁻ Acetic_Acid->Acetate + ⁻CBr₃ This compound CHBr₃ CBr3-->this compound + H⁺ (from acid) cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4

Caption: Mechanism of the Haloform Reaction for this compound Synthesis.

Experimental Protocols

Synthesis of this compound from Acetone and Bromine

This protocol is adapted from Vogel's Textbook of Practical Organic Chemistry and is a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • 1000 mL three-necked flask

  • Mechanical stirrer

  • Two dropping funnels

  • Water bath

  • Separatory funnel

  • Distillation apparatus

  • Acetone

  • 20% Sodium carbonate solution

  • Bromine

  • 10% Sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, place 30 mL of acetone and 150 mL of 20% sodium carbonate solution. Immerse the flask in a water bath maintained at 50°C.

  • Reagent Addition: Place 75 mL of bromine in one dropping funnel and 800 mL of 10% sodium hydroxide solution in the other.

  • Reaction: While stirring the acetone solution, slowly add the bromine dropwise. This compound will begin to separate as a dense lower layer. As soon as the bromine color no longer fades, begin the dropwise addition of the sodium hydroxide solution at a rate that keeps the reaction mixture from becoming strongly alkaline. The correct rate is achieved when stopping the addition of NaOH causes the mixture to immediately turn red from the bromine. Maintain the reaction temperature at 45-50°C throughout the addition.

  • Work-up: Once all the bromine has been added, stop the addition of sodium hydroxide. Separate the heavy lower layer of crude this compound using a separatory funnel.

  • Purification:

    • Wash the crude this compound with water.

    • Dry the this compound over anhydrous calcium chloride.

    • Purify the crude this compound by distillation. Collect the fraction boiling at 148-149.5°C.

Quantitative Data:

ParameterValueReference
Starting Material30 mL Acetone
Reagents75 mL Bromine, 800 mL 10% NaOH, 150 mL 20% Na₂CO₃
Reaction Temperature45-50°C
Boiling Point148-149.5°C
Yield 68 grams
Melting Point7-8°C
Synthesis of this compound using in-situ Generated Sodium Hypobromite

An alternative method involves the in-situ generation of sodium hypobromite from bleach (sodium hypochlorite) and sodium bromide. This method avoids the handling of elemental bromine.

Materials:

Procedure:

  • Prepare an aqueous solution of sodium bromide. For example, dissolve approximately 8g of NaBr in 100 mL of distilled water.[7]

  • Add 4 mL of acetone to the sodium bromide solution.[7]

  • With stirring, add 150 mL of household bleach. The this compound will form and settle as a dense liquid.[7]

  • The product can be separated, washed, dried, and distilled as described in the previous protocol.

Byproducts and Purification

The primary byproducts in the haloform reaction are the mono- and di-halogenated ketone intermediates.[8] The reaction conditions, particularly the use of excess base and halogen, are designed to drive the reaction to completion, forming the tri-halogenated species which then undergoes cleavage.[9] If the reaction is incomplete, these halogenated ketones may remain as impurities.

Purification of this compound is typically achieved through the following steps:

  • Washing: The crude this compound is washed with water to remove water-soluble impurities such as salts (e.g., sodium acetate, sodium bromide) and any remaining base.

  • Drying: A drying agent, such as anhydrous calcium chloride, is used to remove residual water from the organic product.

  • Distillation: Fractional distillation is an effective method for purifying this compound, separating it from any remaining starting materials, byproducts, and solvents. The fraction boiling at 148-149.5°C is collected.

Purification_Workflow Start Crude this compound (from reaction mixture) Wash Wash with Water Start->Wash Separate1 Separate Aqueous Layer Wash->Separate1 Dry Dry with Anhydrous CaCl₂ Separate1->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Collect Collect Fraction at 148-149.5°C Distill->Collect Final Pure this compound Collect->Final

Caption: General workflow for the purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data:

TechniqueObservation
¹H NMR A single peak is expected for the single proton in this compound. The chemical shift is typically around 6.8 ppm in CDCl₃.
¹³C NMR A single peak is expected for the carbon atom. The chemical shift is approximately 12.5 ppm in CDCl₃.[10]
IR Spectroscopy Characteristic C-H stretching and bending frequencies, as well as C-Br stretching frequencies, will be observed. The C-Br stretch typically appears in the range of 750-500 cm⁻¹.[11]

Safety Considerations

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Toxicity: this compound is toxic if inhaled and harmful if swallowed. It can cause skin and serious eye irritation.[12]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of this compound and any waste generated from its synthesis in accordance with local, state, and federal regulations.

Conclusion

The haloform reaction is a robust and versatile method for the synthesis of this compound from readily available starting materials like acetone. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity this compound can be obtained in good yields. This guide provides the necessary theoretical background and practical details to assist researchers in successfully performing this synthesis. Adherence to safety protocols is paramount when working with the hazardous materials involved in this reaction.

References

Natural Sources of Bromoform in Marine Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoform (B151600) (CHBr₃), a significant natural contributor to the atmospheric bromine budget, is primarily produced in marine environments by a diverse array of organisms. This technical guide provides a comprehensive overview of the biological sources of this compound, the intricate biochemical pathways governing its synthesis, and quantitative data on its production rates. Detailed experimental protocols for the quantification of this compound and the characterization of the key enzymes involved are presented to facilitate further research in this field. Furthermore, this guide visualizes the core biochemical and genetic processes through detailed diagrams to enhance understanding of the molecular mechanisms underlying this compound biosynthesis in the marine biosphere.

Biological Sources of this compound

The primary natural producers of this compound in marine ecosystems are various species of macroalgae (seaweeds), phytoplankton, and cyanobacteria.[1][2] These organisms release this compound into the seawater, from where it can volatilize into the atmosphere.

  • Macroalgae (Seaweeds): Marine macroalgae are considered the most prolific producers of this compound, particularly in coastal regions.[2] The red alga Asparagopsis taxiformis is an exceptionally high producer, with this compound concentrations reaching up to 5% of its dry weight.[3] Other notable producers include various species of red, brown, and green algae.

  • Phytoplankton: In the open ocean, phytoplankton are the main source of this compound.[2][4] Diatoms (e.g., Chaetoceros neogracile and Phaeodactylum tricornutum) and dinoflagellates have been identified as significant contributors.[1][4] Their production rates can be influenced by environmental factors such as nutrient availability.[4]

  • Cyanobacteria: Marine cyanobacteria also possess the enzymatic machinery for this compound production, expanding the known biotic sources of this volatile compound in the oceans.[1]

Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound in marine organisms is an enzyme-catalyzed process intimately linked to the management of oxidative stress.

The Role of Vanadium-Dependent Haloperoxidases

The key enzymes responsible for this compound synthesis are vanadium-dependent haloperoxidases (VHPOs), specifically vanadium-dependent bromoperoxidases (V-BPOs).[2] These enzymes catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as an oxidant, producing hypobromous acid (HOBr).

Equation 1: Formation of Hypobromous Acid Br⁻ + H₂O₂ + H⁺ --(V-BPO)--> HOBr + H₂O

The highly reactive hypobromous acid then acts as a brominating agent, reacting with a suitable organic substrate to form this compound through a haloform reaction.

The "mbb" Locus in Asparagopsis taxiformis

In the high-bromoform-producing red alga Asparagopsis taxiformis, a specific gene cluster known as the marine this compound biosynthesis (mbb) locus has been identified.[3] This locus contains genes encoding for several V-BPOs (mbb1, mbb3, and mbb4) and a crucial NAD(P)H oxidase (mbb2). The NAD(P)H oxidase is responsible for generating the hydrogen peroxide required by the V-BPOs, demonstrating a direct genetic linkage between reactive oxygen species (ROS) production and halogenation.[2][5]

Organic Substrates

The exact nature of the endogenous organic substrates for this compound synthesis is still an area of active research. However, studies on Asparagopsis taxiformis suggest that intermediates of fatty acid biosynthesis can serve as viable hydrocarbon substrates for the V-BPOs.[2][5]

Quantitative Data on this compound Production

The production rates of this compound vary significantly among different marine organisms and can be influenced by environmental conditions. The following tables summarize some of the reported production rates.

Table 1: this compound Production Rates by Marine Macroalgae

SpeciesPhylumThis compound Production Rate (ng g⁻¹ fresh weight day⁻¹)Reference
Asparagopsis taxiformisRhodophytaUp to 5% of dry weight[3]
Corallina officinalisRhodophyta4.8 x 10²[6]
Pterocladia capillaceaRhodophyta1.0 x 10⁴[6]
Macrocystis pyrifera (Giant Kelp)Phaeophyta3.0 x 10³[6]
Laminaria farlowiiPhaeophyta2.2 x 10³[6]
Cystoseira osmundaceaPhaeophyta5.6 x 10²[6]
Ulva sp.Chlorophyta3.6 x 10⁴[6]
Enteromorpha intestinalisChlorophyta4.6 x 10⁴[6]

Table 2: this compound Production Rates by Marine Diatoms

SpeciesConditionThis compound Production Rate (nmol (g Chl a)⁻¹ h⁻¹)Reference
Chaetoceros neogracileExponential Growth2000 - 3000[4]
Phaeodactylum tricornutumExponential Growth2000 - 3000[4]
Chaetoceros neogracileNutrient LimitationDecreased to zero[4]
Phaeodactylum tricornutumNutrient LimitationDecreased to zero[4]

Experimental Protocols

Protocol for this compound Extraction and Quantification from Seaweed by GC-MS

This protocol is adapted from methodologies described for the analysis of this compound in Asparagopsis species.[7][8][9][10][11]

1. Sample Preparation:

  • Freeze-dry fresh seaweed samples to remove moisture.
  • Grind the dried seaweed into a fine powder using a mortar and pestle or a mill.

2. Extraction:

  • Weigh approximately 0.02 g of the dried, milled seaweed biomass into a glass vial.
  • Add a known volume (e.g., 4.0 mL) of methanol (B129727) containing an internal standard (e.g., naphthalene).
  • Seal the vial and shake vigorously to ensure thorough extraction.
  • The extraction can be performed at 4°C for a set period (e.g., 3 days) or using a shorter, more vigorous extraction method like sonication.[8]
  • Centrifuge the mixture to pellet the solid material.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Transfer the methanolic extract to a GC-MS autosampler vial.
  • Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., a wax-type column).
  • The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.
  • Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with this compound standards.

Protocol for Vanadium-Dependent Haloperoxidase Activity Assay (Monochlorodimedone Assay)

This assay is a common method to determine the halogenating activity of VHPOs.[12][13]

1. Reagents:

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5).
  • Monochlorodimedone (MCD) stock solution.
  • Potassium bromide (KBr) stock solution.
  • Hydrogen peroxide (H₂O₂) stock solution.
  • Enzyme preparation (purified or cell-free extract).

2. Assay Procedure:

  • In a quartz cuvette, combine the assay buffer, MCD solution, and KBr solution.
  • Add the enzyme preparation to the cuvette and mix.
  • Initiate the reaction by adding the H₂O₂ solution.
  • Immediately monitor the decrease in absorbance at 290 nm using a spectrophotometer. The bromination of MCD to dibromodimedone leads to a loss of absorbance at this wavelength.

3. Calculation of Activity:

  • The rate of decrease in absorbance is proportional to the enzyme activity.
  • Calculate the specific activity (e.g., in units per milligram of protein) using the molar extinction coefficient of MCD.

Visualizations of Pathways and Workflows

This compound Biosynthesis Pathway

Bromoform_Biosynthesis cluster_ros Reactive Oxygen Species (ROS) Production cluster_halogenation Halogenation Cycle NADPH NAD(P)H Mbb2 Mbb2 (NAD(P)H Oxidase) NADPH->Mbb2 O2 O₂ O2->Mbb2 H2O2 H₂O₂ (Hydrogen Peroxide) Mbb2->H2O2 NADP NAD(P)⁺ Mbb2->NADP H2O2_input H2O2->H2O2_input Br Br⁻ (Bromide) VHPO V-BPO (e.g., Mbb1, Mbb4) Br->VHPO HOBr HOBr (Hypobromous Acid) VHPO->HOBr This compound CHBr₃ (this compound) HOBr->this compound Haloform Reaction Substrate Organic Substrate (e.g., Fatty Acid Intermediate) Substrate->HOBr H2O2_input->VHPO

Caption: Biochemical pathway of this compound synthesis.

Genetic Organization of the mbb Locus in Asparagopsis taxiformis

mbb_locus cluster_mbb Marine this compound Biosynthesis (mbb) Locus mbb1 mbb1 (V-BPO) mbb2 mbb2 (NAD(P)H Oxidase) mbb1->mbb2 mbb3 mbb3 (V-BPO) mbb2->mbb3 mbb4 mbb4 (V-BPO) mbb3->mbb4

Caption: The mbb gene locus in A. taxiformis.

Experimental Workflow for this compound Quantification

experimental_workflow A 1. Sample Collection (e.g., Seaweed) B 2. Sample Preparation (Freeze-drying, Grinding) A->B C 3. Solvent Extraction (Methanol + Internal Standard) B->C D 4. Centrifugation C->D E 5. GC-MS Analysis D->E F 6. Data Processing (Quantification vs. Calibration Curve) E->F

Caption: Workflow for this compound analysis.

References

An In-depth Technical Guide to the Physical Properties of Tribromomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of tribromomethane (CHBr₃), also known as bromoform. The information is curated for professionals in research and development who require precise and reliable data. This document summarizes key quantitative data in a structured format, details common experimental protocols for their determination, and includes a logical workflow diagram for a key experimental procedure.

Quantitative Physical Properties

Tribromomethane is a colorless to pale yellow liquid at room temperature, characterized by its high density, high refractive index, and a sweet odor similar to chloroform.[1][2][3] It is nonflammable but can decompose upon exposure to light and air, often stabilized with ethanol.[4][5][6] The following table summarizes its key physical properties.

PropertyValueUnitsConditionsCitations
Molecular Formula CHBr₃--[1][2][5]
Molecular Weight 252.73 g/mol -[2][5][6][7]
Melting Point 7 - 9.2°C-[2][6][7][8][9][10][11]
Boiling Point 148 - 151°Cat 1 atm[1][2][7][8][9][10][11]
Density 2.89g/cm³at 20 °C[2][7][10][11][12]
2.89g/mLat 25 °C[6][13]
Refractive Index (n_D) 1.595-at 20 °C[1][2][6][8][13]
Solubility in Water 3.2g/Lat 30 °C[1][2][10]
~1 in 800 parts--[1][2][4][13]
Vapor Pressure 670 (5.0)Pa (mmHg)at 20 °C[1][2][6]
1000 (7.5)Pa (hPa)at 25 °C[10]
Dynamic Viscosity 2.152mPa·sat 15 °C[4][13]
Surface Tension 41.5 - 45.1dyn/cm-[8][14]
log P (Octanol/Water) 2.16 - 2.44--[1][2][8][9]
Henry's Law Constant (kH) 17µmol Pa⁻¹ kg⁻¹-[1][2]
Acidity (pKa) 13.7-at 25 °C[1][6]
Dielectric Constant 4.40-at 20 °C[6][8]
Dipole Moment 1.00D-[8]

Experimental Protocols for Determination of Physical Properties

The following sections describe the general methodologies for determining the key physical properties of a liquid organic compound like tribromomethane.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.[1][15]

  • Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[1]

  • Procedure (Thiele Tube Method):

    • A small amount of the solid sample is introduced into a thin-walled capillary tube, which is sealed at one end.[7][15]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8][13]

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]

    • The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution throughout the oil.[8][13]

    • The temperature is raised rapidly at first to find an approximate melting point, then a second, careful determination is performed with a slow heating rate (approx. 2 °C/min) near the expected melting point.[1][15]

    • The temperatures at which melting begins (first drop of liquid appears) and is complete (all solid turns to a transparent liquid) are recorded as the melting range.[8][13] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17] For high precision, an ebulliometer is often used. A simpler, micro-scale method utilizes a Thiele tube.[4][18]

  • Apparatus: Thiele tube, thermometer, small test tube, and a sealed-end capillary tube.[4]

  • Procedure (Micro-Boiling Point Method):

    • A few milliliters of the liquid sample are placed into a small test tube.[17]

    • A capillary tube, sealed at one end, is placed into the test tube with its open end down.[17]

    • The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[16]

    • The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[4][16]

    • The heat source is removed, and the apparatus is allowed to cool.[4]

    • The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is recorded as the boiling point.[4][16] This is the point where the external pressure equals the vapor pressure of the liquid.[16]

Density Determination

Density, the mass per unit volume, is precisely measured using a pycnometer or specific gravity bottle.[19][20][21]

  • Apparatus: Pycnometer (a glass flask with a specific volume and a ground-glass stopper containing a capillary tube), analytical balance.[19][21]

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured.[19]

    • The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[19][21]

    • The mass of the pycnometer filled with the reference liquid (m₁) is measured.

    • The pycnometer is emptied, dried, and then filled with tribromomethane at the same temperature.[19]

    • The mass of the pycnometer filled with the sample liquid (m₂) is measured.

    • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_reference

Refractive Index Determination

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using an Abbé refractometer.[6][22][23]

  • Apparatus: Abbé refractometer, light source (often sodium D-line at 589 nm), and a constant temperature water bath.[23][24]

  • Procedure:

    • The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

    • The prisms are brought to a constant temperature, typically 20.0 °C, using the circulating water bath, as refractive index is temperature-dependent.[24]

    • A few drops of the tribromomethane sample are placed on the surface of the lower prism, and the prisms are closed together, sandwiching the liquid into a thin film.[6][22]

    • Light is passed through the sample. While looking through the eyepiece, the user adjusts a knob to bring the boundary line between the light and dark regions into the center of the crosshairs.[22]

    • A separate control is adjusted to eliminate any color dispersion, resulting in a sharp, clear boundary line.[23]

    • The refractive index is then read directly from the instrument's calibrated scale.[22]

Viscosity Determination

The viscosity, or resistance to flow, of a liquid can be determined using a capillary viscometer, such as the Ostwald viscometer.[5][25][26]

  • Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette.[25][27]

  • Procedure:

    • The viscometer is cleaned, dried, and clamped vertically in a constant temperature bath.[27]

    • A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

    • The liquid is drawn up by suction into the other arm until it is above the upper calibration mark.[27]

    • The liquid is then allowed to flow back down under gravity. A stopwatch is used to measure the time (t) it takes for the liquid meniscus to pass between the upper and lower calibration marks.[26][27]

    • The experiment is repeated with a reference liquid (e.g., water) of known viscosity (η_ref) and density (ρ_ref).

    • The viscosity of the sample (η_sample) is calculated using the measured flow times (t_sample, t_ref), densities (ρ_sample, ρ_ref), and the known viscosity of the reference liquid: η_sample / η_ref = (ρ_sample * t_sample) / (ρ_ref * t_ref)

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point using an ebulliometer, a high-precision instrument that measures the boiling point elevation or depression of solutions.

BoilingPointDetermination cluster_prep 1. Preparation & Calibration cluster_sample 2. Sample Measurement cluster_analysis 3. Data Analysis start Start setup Assemble Ebulliometer: Boiler, Condenser, Thermometer start->setup calibrate Calibrate with Reference (e.g., Pure Water) setup->calibrate record_ref_bp Record Stable Boiling Point of Reference (T_ref) calibrate->record_ref_bp clean_boiler Clean and Dry Boiler record_ref_bp->clean_boiler add_sample Add Precise Volume of Tribromomethane clean_boiler->add_sample heat_sample Heat Sample to Boiling add_sample->heat_sample record_sample_bp Record Stable Boiling Point of Sample (T_sample) heat_sample->record_sample_bp pressure_correct Apply Barometric Pressure Correction record_sample_bp->pressure_correct final_bp Determine Corrected Boiling Point pressure_correct->final_bp end_node End final_bp->end_node

Workflow for Ebulliometric Boiling Point Determination.

References

Bromoform (Tribromomethane): A Technical Guide for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of bromoform (B151600) (tribromomethane), a halogenated organic compound with significant applications in research and chemical synthesis. The document details its chemical identity, including its CAS number and IUPAC name, and presents a thorough summary of its physicochemical properties. Emphasis is placed on its role as a reagent in organic synthesis, particularly in the generation of dibromocarbene for cyclopropanation reactions, a key transformation in the development of pharmaceutical intermediates. Detailed experimental protocols for its synthesis via the haloform reaction are provided, alongside a discussion of its toxicological profile and metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of this compound in a laboratory and industrial context.

Chemical Identity and Properties

This compound, systematically known as Tribromomethane, is a trihalomethane with the chemical formula CHBr₃. It is a colorless to pale yellow liquid at room temperature with a sweet odor similar to that of chloroform (B151607).[1] Its high density and refractive index are notable physical properties.

CAS Number: 75-25-2[2] IUPAC Name: Tribromomethane[3]

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula CHBr₃
Molecular Weight 252.73 g/mol
Density 2.89g/cm³ (at 20°C)
Melting Point 8°C
Boiling Point 149.5°C
Solubility in Water 3.2g/L (at 30°C)
Vapor Pressure 5mmHg (at 20°C)
Refractive Index 1.595(at 20°C)

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of chloroform with aluminum tribromide.[4] However, a common and well-established laboratory-scale synthesis is the haloform reaction, which involves the exhaustive halogenation of a methyl ketone (like acetone) or a compound that can be oxidized to a methyl ketone in the presence of a base.[5]

Experimental Protocol: Synthesis of this compound via the Haloform Reaction

This protocol details the synthesis of this compound from acetone (B3395972) and bromine in the presence of sodium hydroxide (B78521).

Materials:

  • Acetone (30 ml)

  • 20% Sodium carbonate solution (150 ml)

  • Bromine (75 ml)

  • 10% Sodium hydroxide solution (800 ml)

  • Anhydrous calcium chloride

  • 1000 ml three-necked flask

  • Mechanical stirrer

  • Dropping funnel (long-stemmed)

  • Separatory funnel (short-stemmed)

  • Water bath

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the mechanical stirrer, long-stemmed dropping funnel, and short-stemmed separatory funnel.

  • Immerse the flask in a water bath maintained at 50°C.

  • Add 30 ml of acetone and 150 ml of 20% sodium carbonate solution to the flask.

  • Place 75 ml of bromine in the long-stemmed dropping funnel and 800 ml of 10% sodium hydroxide solution in the other funnel.

  • Slowly add the bromine dropwise into the alkaline acetone mixture while stirring. This compound will begin to separate.

  • Once the bromine color is no longer discharged, slowly add the sodium hydroxide solution from the second funnel at a rate that keeps the mixture from becoming strongly alkaline. The correct rate is achieved when stopping the addition of NaOH results in the immediate return of the red bromine color.

  • Maintain the reaction temperature at 45-50°C throughout the addition.

  • After all the bromine has been added, stop the addition of sodium hydroxide.

  • Separate the lower, heavy layer of this compound.

  • Wash the crude this compound with water and dry it with anhydrous calcium chloride.

  • Purify the crude this compound by distillation. Collect the fraction boiling at 148-149.5°C. The expected yield is approximately 68 grams.[6]

Reaction Mechanism Workflow

The haloform reaction proceeds through a series of steps involving enolate formation, halogenation, and subsequent cleavage. The following diagram illustrates the workflow for the synthesis of this compound from a methyl ketone.

haloform_reaction cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products start_ketone Methyl Ketone (e.g., Acetone) step1 Enolate Formation start_ketone->step1 start_base Base (OH⁻) start_base->step1 start_halogen Halogen (Br₂) step2 α-Halogenation start_halogen->step2 step1->step2 Reacts with Br₂ step3 Trihalogenation step2->step3 Repeats twice step4 Nucleophilic Acyl Substitution step3->step4 Attack by OH⁻ step5 Protonation step4->step5 Forms ⁻CBr₃ product_carboxylate Carboxylate step4->product_carboxylate product_this compound This compound (CHBr₃) step5->product_this compound

Workflow for this compound Synthesis via Haloform Reaction.

Applications in Pharmaceutical and Chemical Synthesis

While historically used as a sedative and in fire extinguishers, the primary contemporary use of this compound is as a laboratory reagent and a chemical intermediate.[1] Its high density also makes it useful in mineral separation.[1]

For drug development professionals, the most significant application of this compound is as a precursor for the generation of dibromocarbene (:CBr₂).[6] This highly reactive intermediate is a key reagent in the synthesis of gem-dibromocyclopropanes through addition reactions with alkenes.[7] Cyclopropane rings are important structural motifs in many biologically active molecules and approved drugs, valued for their ability to introduce conformational rigidity and modulate physicochemical properties. The use of this compound under phase-transfer catalysis conditions is a common and effective method for these cyclopropanation reactions.[6]

Toxicology and Metabolism

This compound is toxic by ingestion, inhalation, and skin absorption.[8] It is classified by the US EPA as a probable human carcinogen.[9] The primary target organs for this compound toxicity are the liver and kidneys.[10]

The toxicity of this compound is linked to its metabolism. The metabolic pathways are complex and can lead to the formation of reactive intermediates. The main routes of metabolism include:

  • Oxidative metabolism: Mediated by cytochrome P-450 enzymes, this pathway can produce reactive dihalocarbonyls.[10]

  • Reductive dehalogenation: This can produce highly reactive dihalomethyl free radicals.[10]

  • Glutathione-dependent metabolism: This pathway may lead to the formation of DNA-reactive intermediates.[10]

The following diagram illustrates the key metabolic pathways of this compound.

bromoform_metabolism cluster_pathways Metabolic Pathways cluster_intermediates Reactive Intermediates cluster_effects Toxicological Effects This compound This compound (CHBr₃) p450 Oxidative Metabolism (Cytochrome P-450) This compound->p450 reductive Reductive Dehalogenation This compound->reductive gst Glutathione Conjugation (GST) This compound->gst dihalo Dihalocarbonyls p450->dihalo radical Dihalomethyl Free Radicals reductive->radical dna_adducts DNA-Reactive Intermediates gst->dna_adducts necrosis Cell Necrosis (Liver, Kidney) dihalo->necrosis Depletes Glutathione covalent_binding Covalent Binding (Proteins, Lipids) radical->covalent_binding mutagenicity Mutagenicity dna_adducts->mutagenicity

Metabolic Pathways and Toxicological Effects of this compound.

Given its toxicological profile, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

References

A Technical Guide to the Historical Medical Uses of Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr3), a halogenated hydrocarbon, occupies a niche in the history of medicine as a sedative and antitussive agent, primarily employed in the late 19th and early 20th centuries. Its use was most notably associated with the symptomatic relief of whooping cough (pertussis). This technical guide provides an in-depth review of the historical medical applications of this compound, including its formulations, dosages, and perceived efficacy, alongside a critical examination of its significant toxicity. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context of sedative and antitussive therapies and the evolution of drug safety evaluation.

Historical Therapeutic Applications

This compound was introduced into medical practice in the late 1800s, with its primary application being the management of whooping cough, a highly contagious respiratory infection characterized by severe bouts of coughing.[1] Its sedative properties were believed to reduce the frequency and severity of these coughing paroxysms.[2] Additionally, this compound was used more generally as a sedative and was also noted for its antiseptic properties.[3]

Treatment of Whooping Cough (Pertussis)

The use of this compound for whooping cough was widespread, particularly in children.[4] It was administered to alleviate the distressing and often violent coughing fits associated with the disease.[5] The rationale for its use was based on its central nervous system (CNS) depressant effects, which were thought to suppress the cough reflex.[6]

Quantitative Data on Dosage and Toxicity

The administration of this compound was fraught with challenges due to its narrow therapeutic index and significant potential for toxicity. Dosages were often imprecise and varied considerably.

ParameterValueSource
Therapeutic Oral Dose (Child) 1 drop (approximately 180 mg), 3-6 times daily[7]
Estimated Fatal Oral Dose (Child) 20-40 drops (approximately 150-300 mg/kg/day)[7]
Oral LD50 (Rat) 1147-1388 mg/kg[8]
Oral LD50 (Mouse) 1400-1550 mg/kg[8]
Subcutaneous LD50 (Mouse) 1820 mg/kg[9]

Experimental Protocols: Formulation of this compound Elixirs

This compound was typically administered as a liquid preparation, often in the form of an elixir or mixture, to improve palatability and aid in dosing. Historical pharmaceutical formularies provide insight into these preparations.

Mistura Bromoformi (this compound Mixture)

A common formulation for a this compound emulsion, as described in Martindale's "The Extra Pharmacopoeia," was as follows:

  • Ingredients:

    • This compound: 1/2 fluid drachm

    • Tincture of Senega: 1/2 fluid ounce

    • Syrup of Orange: 1/2 ounce

    • Water: sufficient to make 6 ounces

  • Method of Preparation:

    • The this compound was first well-shaken with the tincture of senega.

    • Water was then gradually added, continuing to shake the mixture to form an emulsion.

    • Finally, the syrup of orange was added.[2]

This formulation aimed to create a stable emulsion to ensure a more consistent dosage of the poorly water-soluble this compound.

Mechanism of Action: A Historical and Modern Perspective

Historically, the mechanism of action of this compound was understood only in general terms as a depressant of the central nervous system.[6] Modern understanding of similar halogenated hydrocarbons suggests a likely interaction with inhibitory neurotransmitter systems in the brain.

While specific research on the sedative mechanism of this compound is limited, it is plausible that, like its analogue chloroform, it acts as a positive allosteric modulator of the GABA-A receptor.[7] This receptor is the primary inhibitory neurotransmitter receptor in the CNS. By enhancing the effect of gamma-aminobutyric acid (GABA), this compound would increase neuronal inhibition, leading to sedation and a reduction in neuronal excitability that could contribute to its antitussive effect.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_channel Chloride Ion Channel GABAA_receptor GABA-A Receptor Cl_in Cl- Influx GABAA_receptor->Cl_in Opens Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition results in Sedation Sedation Neuronal_Inhibition->Sedation causes GABA GABA GABA->GABAA_receptor Binds to This compound This compound This compound->GABAA_receptor Potentiates (Positive Allosteric Modulation)

Hypothesized signaling pathway for this compound-induced sedation.

Toxicity and Decline in Medical Use

The use of this compound in medicine was short-lived due to its significant toxicity.[8] Numerous case reports from the early 20th century document accidental overdoses in children being treated for whooping cough, often with fatal outcomes.[10] The primary cause of death in these cases was profound CNS depression leading to respiratory failure.[7]

The toxic effects of this compound were not limited to acute overdose. Chronic exposure was also a concern, with reports of liver and kidney damage in animal studies.[6][9] The narrow therapeutic window, coupled with the availability of safer and more effective antitussive and sedative agents, led to the abandonment of this compound in clinical practice.

Experimental_Workflow cluster_formulation Formulation cluster_administration Historical Administration cluster_outcome Observed Outcomes start Start: this compound & Tincture of Senega shake1 Shake vigorously start->shake1 add_water Gradually add water while shaking shake1->add_water add_syrup Add Syrup of Orange add_water->add_syrup end End: Mistura Bromoformi add_syrup->end administer Oral administration to patient (typically a child with whooping cough) end->administer therapeutic Therapeutic Effect: Sedation, reduced coughing administer->therapeutic toxic Toxic Effect: CNS depression, respiratory failure, death administer->toxic

Workflow of this compound's historical medical application.

Conclusion

The historical use of this compound in medicine serves as a compelling case study in the development of pharmacotherapy and the critical importance of drug safety. While it offered a potential solution for the distressing symptoms of whooping cough at a time when therapeutic options were limited, its significant toxicity and narrow therapeutic index ultimately led to its discontinuation. For modern drug development professionals, the story of this compound underscores the necessity of rigorous preclinical and clinical evaluation of safety and efficacy, principles that were not as well-established during its brief tenure in the pharmacopeia. The hypothesized mechanism of action via GABA-A receptor modulation places this compound within a class of CNS depressants that continues to be a major focus of neuropharmacological research, highlighting the enduring relevance of understanding the molecular targets of even historical pharmaceuticals.

References

A Comprehensive Technical Guide to the Solubility of Bromoform in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of bromoform (B151600) (CHBr₃), a dense, colorless to pale yellow liquid. Understanding the solubility of this compound is critical for its application in various scientific and industrial fields, including as a laboratory reagent, a solvent for waxes and oils, and in mineral separation processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical visualization of its solubility behavior.

Core Data Presentation: this compound Solubility

The solubility of this compound exhibits a stark contrast between aqueous and organic media. While it is only slightly soluble in water, it is miscible with a wide array of organic solvents. The quantitative data for its solubility in water at various temperatures are summarized below.

Table 1: Quantitative Solubility of this compound in Water
Temperature (°C)Temperature (K)Solubility ( g/100 mL)Molar Solubility (mol/L)Data Type
10283.150.305 (mass %)~0.012Experimental
15288.150.309 (mass %)~0.012Experimental
20293.150.1~0.004Experimental[1][2]
20293.150.314 (mass %)~0.012Experimental[3]
25298.150.31~0.012Experimental
25298.150.320 (mass %)~0.013Experimental[3]
30303.150.32~0.013Experimental[4]
30303.150.328 (mass %)~0.013Experimental[3]

Note: The expression "1 part this compound in 800 parts water" is also commonly cited, which roughly translates to approximately 0.125 g/100 mL.[5][6][7]

Table 2: Qualitative Solubility of this compound in Organic Solvents

This compound is widely reported to be miscible with a variety of organic solvents. Miscibility implies that they are soluble in each other in all proportions, forming a homogeneous solution.

SolventClassification
AcetoneKetone
BenzeneAromatic Hydrocarbon
ChloroformHalogenated Alkane
Diethyl EtherEther
EthanolAlcohol
HexaneAliphatic Hydrocarbon
MethanolAlcohol
Petroleum EtherAliphatic Hydrocarbon Mixture
PyridineHeterocyclic Aromatic
TolueneAromatic Hydrocarbon
XyleneAromatic Hydrocarbon
OilsLipids

Experimental Protocols

Accurate determination of solubility is fundamental for the application and handling of this compound. The following are detailed methodologies for key experiments.

Determination of this compound Solubility in Water via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a substance.

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) or a suitable spectrophotometer

  • Volumetric flasks and pipettes

  • Syringes and filters (0.45 µm pore size, compatible with this compound solutions)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of water in a glass flask. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The flask is sealed tightly and placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1] Preliminary studies may be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, the flask is allowed to stand in the constant temperature bath to allow the undissolved this compound to settle. To ensure complete separation of the aqueous phase from any undissolved this compound, the solution is centrifuged at the same constant temperature.

  • Sample Extraction: A sample of the clear, saturated aqueous supernatant is carefully withdrawn using a syringe. The syringe should be pre-warmed to the experimental temperature to prevent precipitation. The sample is then filtered through a 0.45 µm filter to remove any remaining micro-droplets of undissolved this compound.

  • Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical method.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method.[8] A known volume of the saturated solution is extracted with a suitable organic solvent (e.g., hexane), and the extract is injected into the GC-MS. The concentration is determined by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.[7]

    • UV-Vis Spectrophotometry: If this compound exhibits sufficient UV absorbance at a specific wavelength where water does not interfere, this method can be used. A calibration curve is generated by measuring the absorbance of a series of this compound solutions of known concentrations. The concentration of the saturated solution is then determined from its absorbance.

Workflow for Assessing Miscibility with Organic Solvents

Objective: To qualitatively determine if this compound is miscible with a specific organic solvent.

Materials:

  • This compound

  • Test organic solvent (e.g., ethanol, acetone)

  • Graduated cylinders or volumetric pipettes

  • Glass test tubes or vials

Procedure:

  • Initial Observation: In a clear glass test tube, add a small, known volume of the organic solvent.

  • Incremental Addition: Gradually add known volumes of this compound to the solvent, mixing thoroughly after each addition.

  • Visual Inspection: Observe the mixture for any signs of immiscibility, such as the formation of separate layers, cloudiness (turbidity), or droplets.

  • Varying Proportions: Repeat the process with different initial ratios of this compound to the organic solvent (e.g., 1:3, 1:1, 3:1) to confirm miscibility across a range of concentrations.

Mandatory Visualization

The following diagrams illustrate the solubility behavior of this compound and a typical experimental workflow for its analysis.

Bromoform_Solubility_Profile cluster_water Aqueous Solvent cluster_organic Organic Solvents This compound This compound (CHBr₃) Water Water (H₂O) This compound->Water Slightly Soluble (~0.1 g/100 mL at 20°C) Alcohols Alcohols (Methanol, Ethanol) This compound->Alcohols Miscible Ketones Ketones (Acetone) This compound->Ketones Miscible Ethers Ethers (Diethyl Ether) This compound->Ethers Miscible Aromatics Aromatics (Benzene, Toluene) This compound->Aromatics Miscible Halogenated Halogenated (Chloroform) This compound->Halogenated Miscible

Caption: this compound's contrasting solubility in water versus organic solvents.

GCMS_Workflow start Saturated this compound Solution (Aqueous Sample) extraction Liquid-Liquid Extraction (e.g., with Hexane) start->extraction injection Injection of Organic Extract extraction->injection gc Gas Chromatography (GC) Separation of Components injection->gc ms Mass Spectrometry (MS) Detection and Identification gc->ms data Data Analysis (Peak Area vs. Calibration Curve) ms->data end Quantified this compound Concentration data->end

Caption: Workflow for quantifying this compound in water using GC-MS.

References

tribromomethane molecular geometry and symmetry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Geometry and Symmetry of Tribromomethane (CHBr₃)

Introduction

Tribromomethane, commonly known as bromoform, is a halogenated organic compound with the chemical formula CHBr₃. As a member of the trihalomethane family, its molecular structure is fundamental to understanding its chemical reactivity, physical properties, and interactions in various chemical and biological systems. This guide provides a comprehensive analysis of the molecular geometry and symmetry of tribromomethane, supported by quantitative structural data and an overview of the experimental techniques used for its determination.

Molecular Geometry

Consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₄-type molecule, tribromomethane adopts a tetrahedral molecular geometry around the central carbon atom.[1] The carbon atom is located at the center, bonded to one hydrogen atom and three bromine atoms, which occupy the vertices of the tetrahedron. The carbon atom in CHBr₃ exhibits sp³ hybridization.[2]

While the idealized tetrahedral geometry predicts bond angles of 109.5°, slight distortions are observed in tribromomethane. These deviations arise from the difference in steric bulk and electronegativity between the hydrogen and bromine substituents. The three larger bromine atoms repel each other more strongly than they repel the smaller hydrogen atom, leading to an expansion of the Br-C-Br bond angles to be greater than 109.5° and a compression of the H-C-Br bond angles to be less than 109.5°.

Molecular Symmetry

The arrangement of atoms in the tribromomethane molecule results in a specific set of symmetry elements, which collectively define its point group.

  • Symmetry Elements:

    • C₃ Axis: A threefold axis of rotation passes through the C-H bond and the central carbon atom. A rotation of 120° (360°/3) about this axis results in a molecule indistinguishable from the original.

    • σᵥ Planes: Three vertical mirror planes of symmetry exist.[1] Each plane contains the C-H bond and one of the C-Br bonds, bisecting the angle between the other two C-Br bonds.

    • E: The identity element, which corresponds to no change, is present in all molecules.

  • Point Group: Based on these symmetry elements, tribromomethane is assigned to the C₃ᵥ point group.[1][3][4] This point group is characteristic of pyramidal molecules with a principal C₃ axis and vertical mirror planes.

Quantitative Structural Data

The precise geometry of tribromomethane has been determined experimentally. The key bond lengths and angles are summarized in the table below.

ParameterExperimental Value
C-H Bond Length1.110 Å
C-Br Bond Length1.924 Å[5][6]
H-C-Br Bond Angle107.2°[7]
Br-C-Br Bond Angle~112.2°[2]

Experimental Protocols for Structural Determination

The determination of molecular geometry and the precise measurement of bond lengths and angles are accomplished through various experimental techniques. The primary methods used for small molecules like tribromomethane are X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

This technique is used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

  • Methodology:

    • Crystal Growth: A high-quality single crystal of tribromomethane is required. This is typically achieved by slow cooling of a saturated solution or by sublimation. For tribromomethane, which is a liquid at room temperature, the analysis must be performed at low temperatures (e.g., approximately -20 °C) to solidify the sample.[8]

    • Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a detector records the intensity and position of the diffracted X-ray beams.

    • Structure Solution: The diffraction pattern, which consists of a set of spots called reflections, is mathematically analyzed. The positions and intensities of these reflections are used to calculate an electron density map of the crystal.

    • Structure Refinement: A model of the molecule is fitted to the electron density map. The model is then refined by adjusting atomic positions and other parameters to achieve the best possible agreement between the observed diffraction pattern and the pattern calculated from the model. This process yields highly accurate bond lengths and angles within the crystal lattice.

Gas-Phase Electron Diffraction

This method is used to determine the structure of molecules in the gaseous phase, providing data free from intermolecular interactions present in a crystal lattice.

  • Methodology:

    • Sample Introduction: A gaseous sample of tribromomethane is introduced into a high-vacuum chamber.

    • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms.

    • Data Collection: A detector (often a photographic plate or a CCD sensor) records the scattered electrons as a pattern of concentric rings. The intensity of the scattering varies as a function of the scattering angle.

    • Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This curve is a function of the interatomic distances within the molecule.

    • Structure Refinement: A theoretical model of the molecule's geometry is used to calculate a theoretical scattering curve. The parameters of the model (bond lengths, bond angles) are adjusted iteratively until the calculated curve provides the best fit to the experimental data.

Visualizations

The following diagrams illustrate the key structural and symmetry aspects of the tribromomethane molecule.

Caption: Molecular structure and bond lengths of tribromomethane (CHBr₃).

Caption: Key symmetry elements of tribromomethane, illustrating the C₃ axis and a σᵥ plane.

References

Navigating the Environmental Journey of Bromoform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of bromoform (B151600) (tribromomethane, CHBr₃). This compound is a trihalomethane that enters the environment from both natural and anthropogenic sources, including marine algae and as a byproduct of water disinfection.[1][2] Understanding its behavior in various environmental compartments is crucial for assessing its potential impact and for the development of environmentally conscious chemical processes. This guide summarizes key quantitative data, details experimental protocols for its environmental assessment, and visualizes its journey through the environment.

Core Physicochemical Properties

The environmental transport and fate of this compound are governed by its physicochemical properties. It is a colorless to pale yellow liquid with a sweetish odor.[3][4] this compound is denser than water and has low to moderate solubility.[1][5] Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula CHBr₃[3]
Molecular Weight 252.73 g/mol [1]
Boiling Point 149.5 °C[6]
Melting Point 8.3 °C[4]
Vapor Pressure 5.6 mmHg at 25°C[7]
Water Solubility 3.2 g/L at 30°C[1]
Log Octanol-Water Partition Coefficient (Log Kow) 2.38 - 2.40[3][8]
Henry's Law Constant 5.35 x 10⁻⁴ atm-m³/mol at 25°C[8]
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) 116 - 126[8]

Environmental Fate and Transport

The journey of this compound in the environment is a complex interplay of transport between air, water, and soil, and various degradation processes.

G cluster_sources Sources of this compound cluster_environment Environmental Compartments cluster_processes Fate Processes Natural Natural Production (e.g., Marine Algae) Water Water (Surface & Ground) Natural->Water Anthropogenic Anthropogenic Sources (e.g., Water Disinfection) Anthropogenic->Water Air Atmosphere Air->Water Deposition Photolysis Atmospheric Photolysis Air->Photolysis Water->Air Volatilization Soil Soil & Sediment Water->Soil Sorption Hydrolysis Hydrolysis Water->Hydrolysis Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Uptake by Organisms Soil->Water Desorption Soil->Biodegradation Volatilization Volatilization Sorption Sorption

Diagram 1: Overall environmental fate and transport of this compound.
Transport

  • Volatilization: Due to its relatively high Henry's Law constant, this compound readily volatilizes from water into the atmosphere.[8][9] The volatilization half-time from rivers and streams can range from a few hours to several days, depending on factors like water turbulence and temperature.[9][10]

  • Sorption: With a low to moderate soil organic carbon-water partition coefficient (Koc), this compound has a limited tendency to adsorb to soil and sediment, suggesting it can be mobile in soil and potentially leach into groundwater.[4][8]

  • Atmospheric Transport: In the atmosphere, this compound is expected to exist primarily in the vapor phase.[7] It can be transported over long distances before being removed by deposition or degradation.

Degradation

This compound is subject to both abiotic and biotic degradation processes in the environment.

Abiotic Degradation:

  • Photolysis: In the atmosphere, this compound is slowly degraded by reaction with photochemically produced hydroxyl (OH) radicals.[7] Direct photolysis in the troposphere is not considered a significant degradation pathway as trihalomethanes do not absorb UV radiation at wavelengths greater than 290 nm.[7] The atmospheric lifetime of this compound is estimated to be around 17 days.[11]

  • Hydrolysis: The hydrolysis of this compound in water is a very slow process, with a reported half-life of 686 years at 25°C and pH 7.[7] Therefore, hydrolysis is not considered a significant removal mechanism in the aqueous environment.

Biotic Degradation:

Under aerobic conditions, the biodegradation of this compound is generally slow. However, under anaerobic conditions, it may be more readily biodegraded.[9] Recent studies have also highlighted the rapid degradation of this compound in specific environments, such as the rumen of cattle, where it is quickly dehalogenated to dibromomethane.[12][13][14]

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound (CHBr₃) Atmospheric_Photolysis Atmospheric Photolysis (Reaction with OH radicals) This compound->Atmospheric_Photolysis Hydrolysis Hydrolysis This compound->Hydrolysis Aerobic Aerobic Biodegradation This compound->Aerobic Anaerobic Anaerobic Biodegradation This compound->Anaerobic Products_Abiotic Degradation Products (e.g., COBr₂, CO₂, HBr) Atmospheric_Photolysis->Products_Abiotic Hydrolysis->Products_Abiotic Very Slow Products_Biotic Degradation Products (e.g., Dibromomethane, Methane) Aerobic->Products_Biotic Slow Anaerobic->Products_Biotic More Rapid

Diagram 2: Primary degradation pathways of this compound.
Bioaccumulation

This compound has a low to moderate potential for bioaccumulation in aquatic organisms. Studies with various marine species have shown rapid uptake and depuration of this compound.[15] While some initial bioaccumulation above water concentrations has been observed, tissue concentrations tend to decrease over time.[15]

SpeciesBioconcentration Factor (BCF)Exposure/DepurationReference(s)
Littleneck Clam (Protothaca staminea)Low (specific value not provided)28-day uptake / 28-day depuration[15]
Eastern Hard Clam (Mercenaria mercenaria)Low (specific value not provided)28-day uptake / 28-day depuration[15]
Eastern Oyster (Crassostrea virginica)Low (specific value not provided)28-day uptake / 28-day depuration[15]
Brown Shrimp (Penaeus aztecus)Low (specific value not provided)28-day uptake / 28-day depuration[15]
Atlantic Menhaden (Brevoortia tyrannus)Low (specific value not provided)28-day uptake / 28-day depuration[15]

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments.

Analysis of this compound in Environmental Samples

The standard method for the analysis of this compound and other volatile organic compounds in water is EPA Method 524.2 , which utilizes a purge and trap capillary column gas chromatography/mass spectrometry (GC/MS) system.[1]

Methodology:

  • Sample Collection and Preservation: Water samples are collected in 40-mL vials with screw caps (B75204) and a PTFE-faced silicone septum, ensuring no headspace. To quench any residual chlorine that could lead to further trihalomethane formation, a reducing agent such as ascorbic acid or sodium thiosulfate (B1220275) is added to the vials before sample collection.[1][9] Samples are then chilled to 4°C.

  • Purge and Trap: An inert gas (typically helium or nitrogen) is bubbled through the water sample at a specified flow rate and for a set duration (e.g., 11 minutes at 40 mL/min).[16] The volatilized this compound is swept out of the sample and onto a sorbent trap. The trap contains multiple sorbents to efficiently capture a wide range of volatile organic compounds.

  • Desorption and Analysis: The trap is rapidly heated, and the trapped analytes are backflushed with the carrier gas onto a GC column. The GC column separates the components of the mixture based on their boiling points and affinities for the column's stationary phase. The separated compounds then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.

G cluster_workflow Experimental Workflow for this compound Analysis (EPA Method 524.2) Sample_Collection 1. Sample Collection (40-mL vial, no headspace, preserved) Purge 2. Purge (Inert gas bubbles through sample) Sample_Collection->Purge Trap 3. Trap (this compound adsorbed onto sorbent) Purge->Trap Desorb 4. Thermal Desorption (Trap is heated) Trap->Desorb GC 5. Gas Chromatography (Separation of compounds) Desorb->GC MS 6. Mass Spectrometry (Identification and Quantification) GC->MS Data 7. Data Analysis MS->Data

Diagram 3: Experimental workflow for the analysis of this compound in water.
Determination of Physicochemical Properties

  • Octanol-Water Partition Coefficient (Kow): The OECD Guideline 107 (Shake Flask Method) is a commonly used method.[12][17] A solution of this compound in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined analytically. The Kow is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • Soil Organic Carbon-Water Partition Coefficient (Koc): The OECD Guideline 106 (Batch Equilibrium Method) is a standard protocol.[6][10] A known mass of soil is equilibrated with a this compound solution of known concentration. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The distribution coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain Koc. Alternatively, OECD Guideline 121 (HPLC Method) can be used to estimate Koc based on the retention time of the compound on a high-performance liquid chromatography column.[7][14]

Degradation Studies
  • Hydrolysis: OECD Guideline 111 (Hydrolysis as a Function of pH) is the standard method.[5][15] Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of this compound. The rate of hydrolysis is determined from the decline in concentration over time.

  • Biodegradation: The OECD 301 series of tests for ready biodegradability can be used to assess the aerobic biodegradation of this compound.[3][13] For example, in the OECD 301B (CO₂ Evolution Test) , a solution of this compound is inoculated with microorganisms (e.g., from activated sludge) in a mineral medium and incubated in the dark. The amount of carbon dioxide produced over time is measured and compared to the theoretical maximum, indicating the extent of biodegradation.[18]

  • Photolysis: OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis) can be used to determine the rate of direct photolysis.[8][19] A solution of this compound in purified water is irradiated with light of known intensity and spectral distribution, simulating sunlight. The concentration of this compound is monitored over time to determine the rate of photolytic degradation.

Bioaccumulation Studies

The potential for bioaccumulation in fish can be assessed using OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) .[20][21] In the aqueous exposure test, fish are exposed to a constant concentration of this compound in water for an uptake phase, followed by a depuration phase in clean water. The concentration of this compound in the fish tissue is measured at various time points during both phases to calculate the bioconcentration factor (BCF).[22]

Conclusion

The environmental fate and transport of this compound are characterized by its moderate volatility, limited sorption to soil, and slow degradation in most environmental compartments, with the exception of specific anaerobic environments. Its low to moderate bioaccumulation potential suggests it is unlikely to significantly magnify in aquatic food chains. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of this compound in the environment, ensuring a comprehensive understanding of its potential risks and informing the development of sustainable chemical practices.

References

Bromoform Production by Seaweed and Phytoplankton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃), a trihalomethane, is a significant biogenic volatile organic compound predominantly produced in marine environments. Its biosynthesis by various species of seaweed (macroalgae) and phytoplankton (microalgae) has garnered substantial interest due to its ecological roles, atmospheric chemistry implications, and potential pharmaceutical applications. This technical guide provides an in-depth overview of the core mechanisms of this compound production, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biosynthesis of this compound

The primary mechanism for this compound biosynthesis in marine algae involves the action of vanadium-dependent haloperoxidases (VHPOs).[1][2] These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater, using hydrogen peroxide (H₂O₂) as an oxidant, to form a reactive bromine species.[3][4] This reactive intermediate then halogenates an organic substrate to produce this compound and other polyhalogenated methanes.

In the red seaweed Asparagopsis taxiformis, a prolific this compound producer, a specific gene cluster known as the marine this compound biosynthesis (mbb) locus has been identified.[1] This locus contains genes encoding for multiple VHPOs and a NAD(P)H oxidase, which produces the hydrogen peroxide required for the halogenation reaction.[1][5] The biosynthesis is intrinsically linked to the alga's reactive oxygen species (ROS) signaling pathway.[3][4][5] Fatty acid biosynthesis intermediates are suggested to be the likely hydrocarbon substrates for halogenation.[3][4]

Signaling Pathway for this compound Biosynthesis

The following diagram illustrates the proposed signaling pathway for this compound production in seaweeds like Asparagopsis taxiformis.

Bromoform_Biosynthesis cluster_cell Algal Cell NADPH_Oxidase NAD(P)H Oxidase (mbb2 gene product) H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 produces NADPH NAD(P)H NADPH->NADPH_Oxidase O2 O₂ O2->NADPH_Oxidase VHPO Vanadium-dependent Haloperoxidase (VHPO) (e.g., mbb1, mbb3, mbb4) H2O2->VHPO activates Reactive_Bromine Reactive Bromine Species (e.g., HOBr) VHPO->Reactive_Bromine catalyzes formation of Br_ion Bromide Ion (Br⁻) (from seawater) Br_ion->VHPO Organic_Substrate Organic Substrate (from Fatty Acid Biosynthesis) Organic_Substrate->Reactive_Bromine reacts with This compound This compound (CHBr₃) Reactive_Bromine->this compound halogenates to form Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Collect 1. Collect Algal Sample FreezeDry 2. Freeze-Dry Sample Collect->FreezeDry Grind 3. Grind to Fine Powder FreezeDry->Grind Weigh 4. Weigh Powdered Sample Grind->Weigh AddSolvent 5. Add Solvent (e.g., Methanol) Weigh->AddSolvent Agitate 6. Agitate Mixture AddSolvent->Agitate Centrifuge 7. Centrifuge Agitate->Centrifuge CollectSupernatant 8. Collect Supernatant Centrifuge->CollectSupernatant GCMS 9. Inject into GC-MS CollectSupernatant->GCMS Quantify 10. Quantify this compound GCMS->Quantify

References

Methodological & Application

Application Notes and Protocols: Bromoform for Mineral Separation by Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃) is a dense organic liquid historically utilized in geological and material sciences for the separation of minerals based on their specific gravity.[1][2][3] With a density of approximately 2.89 g/cm³, it serves as an effective medium to separate heavier minerals (those with a density greater than 2.89 g/cm³) from lighter ones.[1][2] This technique, often referred to as heavy liquid separation, is a fundamental method for concentrating and purifying mineral fractions for further analysis.[1][4][5]

This document provides detailed application notes and a comprehensive protocol for the use of this compound in mineral separation. It is intended for use by trained professionals in a controlled laboratory setting. Given the hazardous nature of this compound, strict adherence to safety protocols is imperative.[6][7][8][9] The use of less toxic alternatives, such as sodium polytungstate, should be considered where feasible.[10][11]

Principle of Separation

The principle of mineral separation using this compound is based on Archimedes' principle. When a mixture of minerals is introduced into this compound, minerals with a density lower than that of this compound will float, while those with a higher density will sink. This allows for the effective partitioning of the mineral sample into two fractions: a "light" fraction and a "heavy" fraction. The efficiency of the separation is dependent on the density differences between the minerals and the this compound, as well as the particle size and liberation of the individual mineral grains.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound for mineral separation.

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical FormulaCHBr₃[3]
Molar Mass252.73 g/mol -
Density~2.89 g/cm³[1][2]
Reclaimed Density~2.85 g/cm³[12]
AppearanceColorless liquid[3]
OdorSweet, similar to chloroform[3]

Table 2: Densities of Common Minerals for Separation Context

MineralTypical Density (g/cm³)Behavior in this compound (~2.89 g/cm³)
Quartz2.65Floats
Feldspars2.56 - 2.76Floats
Calcite2.71Floats
Dolomite2.85Suspends/Sinks Slowly
Muscovite2.76 - 2.88Floats/Suspends
Biotite2.8 - 3.4Sinks
Garnet3.5 - 4.3Sinks
Zircon4.6 - 4.7Sinks
Rutile4.2 - 4.3Sinks
Monazite4.6 - 5.4Sinks
Ilmenite4.7 - 4.8Sinks
Sillimanite3.23 - 3.27Sinks

Experimental Protocols

Safety Precautions

This compound is toxic, a suspected carcinogen, an irritant, and hazardous to the environment.[6][7][8][9] All work with this compound must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Complete chemical-resistant suit[6]

    • Chemical-resistant gloves (inspect before use)[6]

    • Safety goggles and a face shield[7]

    • NIOSH-approved respirator for organic vapors if ventilation is inadequate[9]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][9]

    • Avoid inhalation of vapors.[6][7]

    • Do not eat, drink, or smoke in the work area.[7][8]

    • Ensure adequate ventilation.[7][9]

    • Ground/bond container and receiving equipment to prevent static discharge.[13]

  • Storage:

    • Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[6][7][13]

    • Keep containers tightly closed.[6][7]

    • Store away from incompatible materials such as oxidizing agents.[7]

  • Disposal:

    • Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][8]

    • Do not empty into drains or release into the environment.[6][7][13]

Sample Preparation
  • Crushing and Sieving: The rock or sediment sample should be crushed to liberate individual mineral grains. The crushed material should then be sieved to obtain a specific and uniform particle size fraction. This improves the efficiency of the separation.

  • Washing: The sieved sample should be thoroughly washed with distilled water to remove any clay, silt, and soluble salts. This can be achieved by repeatedly agitating the sample in water and decanting the fine suspended particles.[5]

  • Removal of Organic Matter: If the sample contains organic matter, it can be removed by treating the sample with 30% hydrogen peroxide (H₂O₂).[5] Add H₂O₂ to the sample in a beaker and gently heat until the reaction ceases. Wash the sample thoroughly with distilled water and dry completely.

  • Removal of Carbonates: To remove carbonate minerals, the sample can be treated with dilute hydrochloric acid (e.g., 10% HCl).[5] Add the acid slowly until effervescence stops. Wash the sample thoroughly with distilled water to remove all traces of acid and dry completely.

  • Drying: The sample must be completely dry before introducing it to this compound, as water is immiscible with this compound. Dry the sample in an oven at a low temperature (e.g., 60-80°C).

Mineral Separation Procedure
  • Setup: In a chemical fume hood, set up a separatory funnel securely on a ring stand. Ensure the stopcock is closed.

  • Adding this compound: Carefully pour a sufficient amount of this compound into the separatory funnel.[12]

  • Introducing the Sample: Add the prepared, dry mineral sample to the this compound in the separatory funnel.[12]

  • Mixing: Gently stir the mineral-bromoform mixture with a long glass rod to ensure all mineral grains are wetted by the this compound and to break up any clumps.[12] Be careful not to damage the separatory funnel.

  • Separation: Allow the mixture to stand undisturbed for a period of time (e.g., 30 minutes to several hours, depending on the sample) to allow the heavy minerals to settle to the bottom and the light minerals to float to the top.

  • Collecting the Heavy Fraction: Carefully open the stopcock of the separatory funnel and drain the settled heavy minerals into a labeled beaker or filter funnel lined with filter paper. Close the stopcock just as the last of the heavy mineral grains have passed through.

  • Collecting the Light Fraction: Place a second labeled beaker or filter funnel under the separatory funnel and drain the remaining this compound containing the floating light minerals.

  • Washing the Fractions: Wash both the heavy and light mineral fractions with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual this compound.[14] Perform this washing step in the fume hood.

  • Drying the Fractions: Allow the washed mineral fractions to dry completely in the fume hood.

  • This compound Recovery: The used this compound and the solvent washings can be collected for recovery and purification.[15][16] A common method involves washing with water in a separatory funnel to remove the miscible solvent, followed by drying and distillation of the this compound.[16]

Alternative Micro-Separation Technique

For small samples, a micro-separation technique can be employed:[14]

  • Place the sample in a cryogenically safe microtube.

  • Add this compound, cap the tube, and gently swirl.

  • Allow the sample to settle.

  • Immerse the bottom of the microtube in liquid nitrogen to freeze the this compound containing the heavy fraction.

  • Decant the liquid this compound with the light fraction.

  • Allow the frozen heavy fraction to thaw and then collect it.

  • Wash both fractions with a suitable solvent.

Visualizations

Workflow for Mineral Separation using this compound

G Figure 1: this compound Mineral Separation Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_post Post-Separation A Initial Sample B Crushing & Sieving A->B C Washing (remove clays) B->C D H₂O₂ Treatment (remove organics) C->D E HCl Treatment (remove carbonates) D->E F Drying E->F H Add Dry Sample F->H G Add this compound to Separatory Funnel G->H I Stir & Allow to Settle H->I J Drain Heavy Fraction I->J K Drain Light Fraction J->K L Wash Heavy Fraction (Ethanol/Acetone) J->L P Recover Used this compound J->P M Wash Light Fraction (Ethanol/Acetone) K->M K->P N Dry Heavy Minerals L->N O Dry Light Minerals M->O

Caption: Workflow of mineral separation using this compound.

Density-Based Separation Principle

G Figure 2: Principle of Density Separation cluster_0 Separatory Funnel with this compound (Density ≈ 2.89 g/cm³) cluster_1 Light Minerals (e.g., Quartz, Feldspar) cluster_2 This compound cluster_3 Heavy Minerals (e.g., Zircon, Garnet) lm1 < 2.89 g/cm³ bf arrow1 Float hm1 > 2.89 g/cm³ arrow1->lm1 arrow2 Sink arrow2->hm1

Caption: Principle of mineral separation by density in this compound.

References

Application Notes and Protocols for the Analytical Detection of Bromoform in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃), a trihalomethane, is a common disinfection byproduct found in chlorinated drinking water. It is formed when chlorine reacts with natural organic matter present in the water. Due to its potential carcinogenic properties, monitoring this compound levels in water is crucial for public health and environmental safety.[1] This document provides detailed application notes and protocols for the analytical detection of this compound in water, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work. The primary and most established methods for this compound quantification involve gas chromatography coupled with various detection and sample preparation techniques.[2][3]

Analytical Methods Overview

Several analytical methods are available for the detection and quantification of this compound in water. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific regulatory guidelines to be followed. The most prominent and validated methods include:

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This is a widely used and highly sensitive method, forming the basis of standard regulatory protocols such as the US EPA Method 524.2.[4][5][6] It involves purging the volatile this compound from the water sample with an inert gas, trapping it on a sorbent material, and then thermally desorbing it into a GC-MS system for separation and detection.[7][8]

  • Solid Phase Microextraction (SPME) with GC-MS: SPME is a solvent-free sample preparation technique that offers simplicity and good sensitivity.[2][9] A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the water sample, where this compound partitions onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.[10][11]

  • Liquid-Liquid Extraction (LLE) with Gas Chromatography (GC): LLE is a classical and rapid extraction method.[12] It involves extracting this compound from the water sample into an immiscible organic solvent, typically pentane.[13] An aliquot of the organic extract is then injected into a GC for analysis, often with an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds.[3]

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): In this technique, a water sample is placed in a sealed vial and heated to allow volatile compounds like this compound to partition into the headspace gas. A portion of the headspace is then automatically injected into the GC-MS system.[14]

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like this compound, HPLC methods have been developed. One such method uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection at 220 nm.[1]

Quantitative Data Summary

The performance of different analytical methods for this compound detection in water can be summarized by key parameters such as the method detection limit (MDL) or limit of detection (LOD), and accuracy (percent recovery). The following table provides a summary of quantitative data from various studies.

Analytical MethodSample MatrixDetection Limit (µg/L)Accuracy (% Recovery)Reference
Purge and Trap GC-MSDrinking Water0.189-100[15]
Purge and Trap GC/HSDWater0.2089 ± 9[15]
Gas Stripping & Cryogenic Trapping GC/FIDDrinking Water0.0575 ± 7.7[15]
Solvent Extraction HRGC/ECDDrinking Water<0.5Not Reported[15]
Headspace SPME GC-MSPotable & Recreational WaterNot specified, but method is sensitiveRepeatability <25% RSD at 0.5 µg/L[11]
Liquid-Liquid Extraction GCDrinking Water~0.1Not specified, but good precision reported[12]
HPLC-UVNot specified0.01 ppm (10 µg/L)Not Reported[1]

Experimental Protocols

Protocol 1: this compound Detection in Water using Purge and Trap GC-MS (Based on US EPA Method 524.2)

This protocol outlines the key steps for the analysis of this compound in water using a purge and trap system coupled with a gas chromatograph-mass spectrometer.

1. Sample Collection and Preservation:

  • Collect water samples in 40-mL vials.[4]

  • Dechlorinate the sample by adding approximately 25 mg of ascorbic acid to the vial before sample collection.[4]

  • To preserve the sample, acidify to a pH of less than 2 with a few drops of 1:1 hydrochloric acid (HCl).[4]

  • Ensure the vials are completely filled, leaving no headspace, to prevent the loss of volatile this compound.

  • Store the samples at or below 4°C until analysis. The holding time is typically 14 days.[4]

2. Instrumentation and Reagents:

  • Purge and Trap System: A commercial purge and trap system equipped with a suitable trap (e.g., containing Tenax® or a similar sorbent).[2]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A GC fitted with a capillary column (e.g., DB-624) and coupled to a mass spectrometer.[16]

  • Reagents: Reagent water (free of this compound), methanol, this compound standard, internal standards, and surrogates.

3. Instrument Calibration:

  • Prepare a stock standard solution of this compound in methanol.

  • From the stock solution, prepare a series of calibration standards in reagent water covering the desired concentration range (e.g., 0.25 to 50 µg/L).[16]

  • Fortify each calibration standard with internal standards and surrogates.[16]

  • Analyze each calibration standard using the P&T-GC-MS system to establish a calibration curve.

4. Sample Analysis:

  • Bring the preserved water sample to room temperature.

  • Introduce a known volume (e.g., 5 mL) of the sample into the purging vessel of the purge and trap system.

  • Add the internal standard and surrogate solution to the sample.

  • Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes).[7] The this compound will be transferred from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap where the this compound is adsorbed.

  • After purging, the trap is rapidly heated, and the trapped this compound is desorbed by backflushing with the GC carrier gas onto the GC column.

  • The GC separates this compound from other volatile compounds based on its boiling point and affinity for the column's stationary phase.

  • The mass spectrometer detects and quantifies this compound based on its characteristic mass-to-charge ratio.

5. Quality Control:

  • Analyze a laboratory reagent blank with each batch of samples to check for contamination.

  • Analyze a laboratory fortified blank to assess the accuracy of the method.

  • Monitor the recovery of surrogates in each sample to evaluate matrix effects.

Visualizations

General Workflow for this compound Analysis in Water cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing A Sample Collection & Preservation B Addition of Internal Standard A->B C Purge and Trap / SPME / LLE B->C D Gas Chromatography Separation C->D E Mass Spectrometry Detection D->E F Quantification using Calibration Curve E->F G Reporting Results F->G

Caption: General workflow for this compound analysis in water.

Purge and Trap Mechanism for this compound Extraction cluster_purge Purge Step cluster_desorb Desorption Step PurgeVessel Water Sample in Purging Vessel Vapor This compound Partitioned into Vapor Phase PurgeVessel->Vapor InertGas Inert Gas (He/N2) Bubbled Through Sample InertGas->PurgeVessel Trap Sorbent Trap Adsorbs this compound Vapor->Trap HeatedTrap Trap is Rapidly Heated Trap->HeatedTrap Heat Backflush Backflushed with Carrier Gas HeatedTrap->Backflush ToGC This compound Desorbed to GC Column Backflush->ToGC

Caption: Purge and Trap mechanism for this compound extraction.

References

Application Note: Quantitative Analysis of Bromoform in Water Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of bromoform (B151600) in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CHBr₃), a trihalomethane, is a common disinfection byproduct in chlorinated water and a compound of interest in environmental monitoring and toxicological studies. The protocols provided herein cover two primary sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Purge-and-Trap, both followed by GC-MS analysis. These methods offer high sensitivity and selectivity, making them suitable for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] For the analysis of this compound in water, GC-MS provides excellent specificity and low detection limits.[2][3] Sample preparation is a critical step to extract and concentrate this compound from the aqueous matrix prior to GC-MS analysis. This document outlines two effective and widely used extraction methods:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes like this compound partition onto the fiber and are subsequently desorbed in the hot GC inlet.[4][5]

  • Purge-and-Trap: A dynamic headspace technique where an inert gas is bubbled through the water sample, stripping the volatile this compound. The purged analytes are then collected on an adsorbent trap, which is subsequently heated to desorb the compounds into the GC-MS system. This is a standard EPA method for volatile organic compounds in water.[6][7]

The choice of method may depend on available equipment, sample throughput requirements, and specific matrix characteristics.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is based on the validated method for trihalomethane analysis in drinking water.[8]

1. Materials and Reagents

  • This compound standard solution (2 mg/L in Methanol)

  • Milli-Q or deionized water

  • Sodium chloride (NaCl), analytical grade

  • 20 mL headspace vials with screw caps (B75204) and PTFE-faced septa

  • SPME fiber assembly with a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber[8]

  • Autosampler for SPME or manual SPME holder

2. Sample and Standard Preparation

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into Milli-Q water in 20 mL headspace vials. A typical concentration range is 0.01 µg/L to 20 µg/L.[9]

  • Sample Preparation: Add 10 mL of the water sample to a 20 mL headspace vial.

  • Salting Out: Add sodium chloride to each vial (standards and samples) to achieve a concentration of 3 g per 8-10 mL of water to enhance the partitioning of this compound into the headspace.[10]

  • Immediately seal the vials after adding the salt.

3. HS-SPME Procedure

  • Place the vials in the autosampler tray or a heating block.

  • Incubation/Equilibration: Incubate the vials at 45°C for 5 minutes with agitation to facilitate the partitioning of this compound into the headspace.[10]

  • Extraction: Expose the 75 µm CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 45°C with continued agitation.[10]

  • Desorption: Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.[11]

Protocol 2: Purge-and-Trap GC-MS (Based on EPA Method 524.2)

This protocol follows the guidelines of the U.S. Environmental Protection Agency (EPA) Method 524.2 for the analysis of purgeable organic compounds in water.[6][12][13]

1. Materials and Reagents

  • This compound standard solution

  • Milli-Q or deionized water, demonstrated to be free of analytes

  • Purge-and-trap concentrator equipped with a suitable trap (e.g., Tenax®, Silica Gel, Carbon Molecular Sieve)[14]

  • 5 mL or 25 mL purge tubes/spargers

  • High-purity helium or nitrogen as purge gas

2. Sample and Standard Preparation

  • Calibration Standards: Prepare calibration standards in the range of 0.25 µg/L to 50 µg/L by spiking Milli-Q water.[12]

  • Sample Preparation: Transfer a 5 mL or 25 mL aliquot of the water sample to the purging vessel. Ensure no air bubbles are introduced.

3. Purge-and-Trap Procedure

  • Purge: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient or a slightly elevated temperature (e.g., 45°C).[7][14]

  • Trap: Analytes are trapped on the adsorbent trap during the purge cycle.

  • Desorb: After purging, rapidly heat the trap (e.g., to 245°C) and backflush with helium for a short period (e.g., 4 minutes) to transfer the analytes to the GC column.[7][12]

  • Bake: After desorption, bake the trap at a higher temperature (e.g., 265°C) for several minutes to remove any residual compounds.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for either sample introduction method.

ParameterSetting
Gas Chromatograph
ColumnDB-624 or equivalent, 20-30 m x 0.18-0.25 mm ID, 1.0-1.4 µm film thickness[12]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven Temperature ProgramInitial 40°C, hold for 4 min; ramp at 12°C/min to 90°C; ramp at 20°C/min to 250°C, hold for 2 min[9]
Inlet Temperature250°C (for SPME desorption or P&T transfer)[11]
Injection ModeSplitless (for both SPME and Purge-and-Trap)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C[9]
MS Quadrupole Temp.150°C
Transfer Line Temp.265°C[9]
Acquisition ModeSelected Ion Monitoring (SIM)
Ions for this compound
Quantifier Ion (m/z)173[15]
Qualifier Ion 1 (m/z)175
Qualifier Ion 2 (m/z)252 (Molecular Ion fragment)

Data Presentation: Method Validation Summary

The following table summarizes the quantitative performance of the HS-SPME-GC/MS method for this compound analysis.[9]

ParameterThis compound (Tribromomethane - TBM)
Linearity Range 0.01 - 20 µg/L
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD) 0.003 µg/L
Limit of Quantitation (LOQ) 0.01 µg/L
Precision (%RSD)
Intra-day (n=5)< 10%
Inter-day (n=5)< 15%
Accuracy (Recovery %) 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample/Standard Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Vial Add to 20 mL Headspace Vial Sample->Vial Standard Calibration Standard (10 mL) Standard->Vial Salt Add NaCl (3g) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate at 45°C (5 min) Seal->Incubate Extract Expose SPME Fiber (45 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report this compound Concentration Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

pt_workflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (5-25 mL) Sparger Load into Purge Vessel Sample->Sparger Purge Purge with Inert Gas (11 min, 40 mL/min) Sparger->Purge Trap Collect on Adsorbent Trap Purge->Trap Desorb Thermally Desorb Analytes from Trap Trap->Desorb Transfer Transfer to GC Column Desorb->Transfer Backflush Separate Chromatographic Separation Transfer->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report this compound Concentration Quantify->Report

Caption: Purge-and-Trap GC-MS workflow for this compound analysis.

References

Bromoform as a Solvent for Waxes and Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃), a halogenated organic solvent, is a colorless liquid at room temperature characterized by its high density and refractive index. Historically used in various industrial applications, its primary role today is as a laboratory reagent.[1] Its miscibility with a wide range of organic solvents and its ability to dissolve numerous organic compounds, including waxes and oils, make it a valuable tool in research and development.[1][2] This document provides detailed application notes and protocols for the use of this compound as a solvent for various waxes and oils, with a focus on laboratory-scale applications.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

PropertyValue
Chemical Formula CHBr₃
Molar Mass 252.73 g/mol [1]
Appearance Colorless liquid[1]
Density 2.89 g/cm³ at 20 °C[3]
Melting Point 8.3 °C
Boiling Point 149.5 °C
Solubility in Water Slightly soluble (1 part in 800 parts water)[1]
Miscibility Miscible with alcohol, ether, chloroform (B151607), benzene, petroleum ether, acetone, and oils[1][2]

Solubility of Waxes and Oils in this compound

This compound is an effective solvent for a variety of nonpolar substances like waxes and oils. While specific quantitative solubility data for many compounds in this compound is not extensively documented, its miscibility with oils is well-established.[1][2] For waxes, solubility is generally high, and comparable to that of chloroform, a structurally similar solvent. The principle of "like dissolves like" governs these interactions; the nonpolar nature of this compound makes it suitable for dissolving nonpolar waxes and lipids.[4]

SubstanceTypeSolubility in this compound/Similar SolventsNotes
Paraffin Wax Petroleum WaxSoluble in non-polar organic solvents.[5][6]Solubility increases with temperature.
Beeswax Natural WaxSoluble in chloroform.[4][7]At room temperature, dissolution may be slow; heating can improve solubility.[8]
Carnauba Wax Natural WaxSoluble in chloroform and other organic solvents upon heating.[9][10]Known for its hardness and high melting point.
Vegetable Oils LipidMiscible.[1]Forms a homogenous solution.
Mineral Oil LipidMiscible.

Experimental Protocols

Safety Precautions: this compound is toxic and a suspected carcinogen.[11] All work must be conducted in a certified chemical fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[12] Avoid inhalation of vapors and skin contact.[12]

Protocol 1: Preparation of a Wax Solution in this compound

This protocol describes a general method for dissolving waxes such as paraffin, beeswax, or carnauba wax in this compound.

Materials:

  • Wax (paraffin, beeswax, or carnauba)

  • This compound, reagent grade

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Thermometer

  • Graduated cylinder or analytical balance

Procedure:

  • Preparation: Place a magnetic stir bar into a clean, dry glass beaker or flask within a chemical fume hood.

  • Measurement: Weigh the desired amount of wax and transfer it to the beaker. Add the calculated volume of this compound to achieve the target concentration.

  • Dissolution:

    • Room Temperature: Begin stirring the mixture at a moderate speed. For many waxes, dissolution will occur at room temperature but may require a significant amount of time.

    • Heating (if necessary): If the wax does not readily dissolve, gently heat the solution using a heating mantle or hot plate. The solubility of most waxes increases with temperature.[8]

    • Temperature Control: Monitor the temperature of the solution with a thermometer and maintain it below the boiling point of this compound (149.5 °C). For safety and to minimize solvent loss through evaporation, a temperature range of 40-60°C is often sufficient.

  • Completion: Continue stirring until the wax is completely dissolved and the solution is clear.

  • Storage: Once cooled to room temperature, transfer the solution to a tightly sealed, labeled container. Store in a cool, dry, and well-ventilated area away from light.

Protocol 2: Preparation of an Oil Stock Solution in this compound

This protocol outlines the straightforward process of preparing a stock solution of an oil in this compound.

Materials:

  • Oil (e.g., vegetable oil, mineral oil)

  • This compound, reagent grade

  • Volumetric flask

  • Pipette or syringe

  • Glass beaker

Procedure:

  • Measurement: In a chemical fume hood, accurately measure the desired volume or weight of the oil using a pipette, syringe, or analytical balance.

  • Transfer: Transfer the oil into a volumetric flask of the appropriate size.

  • Dilution: Add a small amount of this compound to the flask to dissolve the oil. Swirl gently to mix.

  • Final Volume: Carefully add this compound to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, tightly sealed container and store in a cool, dry, and well-ventilated location.

Visualizations

experimental_workflow_wax cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps prep_materials Weigh Wax & Measure this compound mix Combine in Beaker with Stir Bar prep_materials->mix stir Stir at Room Temp mix->stir heat_check Fully Dissolved? stir->heat_check heat Gently Heat (40-60°C) heat_check->heat No cool Cool to Room Temp heat_check->cool Yes heat->stir store Store in Sealed Container cool->store

Caption: Workflow for dissolving wax in this compound.

experimental_workflow_oil cluster_prep_oil Preparation cluster_mixing Mixing cluster_storage_oil Storage measure_oil Measure Oil (Volume or Weight) transfer Transfer to Volumetric Flask measure_oil->transfer add_solvent Add this compound to Mark transfer->add_solvent homogenize Stopper and Invert to Mix add_solvent->homogenize store_oil Store in Sealed Container homogenize->store_oil

Caption: Workflow for preparing an oil stock solution in this compound.

Applications in Research and Drug Development

  • Extraction Solvent: Due to its high density, this compound can be used in liquid-liquid extraction processes to separate compounds based on their partitioning behavior.

  • Reaction Medium: Its ability to dissolve nonpolar starting materials makes it a suitable solvent for certain organic reactions.

  • Formulation Development: In early-stage drug development, understanding the solubility of lipid-based excipients and active pharmaceutical ingredients in various solvents, including this compound, can be crucial for creating effective delivery systems.

  • Material Science: The dissolution of waxes in this compound allows for the casting of thin films and the preparation of coatings for various material science applications.

Safety and Disposal

Handling:

  • Always work in a well-ventilated chemical fume hood.[12]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Ensure all containers are properly labeled and sealed.

Disposal:

  • This compound and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste.

  • Do not pour this compound down the drain.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes: Heavy Mineral Separation Using Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy mineral separation is a technique used to isolate minerals with a higher density from a sample matrix containing lighter minerals. This method leverages the specific gravity of different mineral components. Bromoform (B151600) (CHBr₃), a dense organic liquid with a specific gravity of approximately 2.89 g/cm³, is traditionally used for this purpose.[1][2] When a disaggregated sample is suspended in this compound, minerals with a density greater than 2.89 g/cm³ will sink, while those with a lower density will float.[3][4] This allows for the effective concentration of heavy mineral fractions for further analysis. This technique is widely applied in geology, sedimentology, and forensic science to study sediment provenance, identify indicator minerals for ore deposits, and associate soil samples with specific locations.[2][5]

Important Safety Considerations

This compound is a hazardous chemical and must be handled with extreme caution. It is toxic if inhaled, harmful if swallowed, and causes skin and eye irritation.[6][7] The International Agency for Research on Cancer (IARC) has concluded that this compound is not classifiable as to its carcinogenicity to humans, but the U.S. Environmental Protection Agency (EPA) classifies it as a probable human carcinogen.[4] All procedures involving this compound must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8][9] Due to its toxicity, many laboratories are transitioning to safer alternatives like sodium polytungstate (SPT).[10]

Quantitative Data

Quantitative data relevant to the this compound heavy mineral separation protocol are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value References
Chemical Formula CHBr₃ [1]
Molar Mass 252.73 g/mol [1]
Density ~2.89 g/cm³ at 20 °C [1][2]
Boiling Point 149.5 °C [1]
Melting Point 9.2 °C [1]
Solubility in Water ~1 part in 800 parts water (~1.25 g/L) [4][11]
Appearance Colorless liquid with a chloroform-like odor [11][12]
UN Number 2515 [6]

| Hazard Class | 6.1 (Toxic) |[6] |

Table 2: Specific Gravity of Common Minerals

Mineral Chemical Formula Specific Gravity (g/cm³) Behavior in this compound
Light Minerals
Quartz SiO₂ 2.65 Floats
Feldspars (group) (K,Na,Ca)(Al,Si)₄O₈ 2.56 - 2.76 Floats
Calcite CaCO₃ 2.71 Floats
Heavy Minerals
Tourmaline (Na,Ca)(Li,Mg,Al)(Al,Fe,Mn)₆(BO₃)₃(Si₆O₁₈)(OH)₄ 3.0 - 3.25 Sinks
Garnet (group) X₃Y₂(SiO₄)₃ 3.5 - 4.3 Sinks
Zircon ZrSiO₄ 4.6 - 4.7 Sinks
Magnetite Fe₃O₄ 5.18 Sinks
Ilmenite FeTiO₃ 4.7 - 4.8 Sinks

| Staurolite | (Fe,Mg,Zn)₂Al₉(Si,Al)₄O₂₂(OH)₂ | 3.7 - 3.8 | Sinks |

Experimental Protocol

This protocol details the separation of heavy minerals from a disaggregated sediment or rock sample using this compound in a separatory funnel.

1. Materials and Equipment

  • Chemicals:

  • Equipment:

    • Certified chemical fume hood

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

    • Glass separatory funnel with stopcock

    • Funnel stand/ring clamp

    • Glass beakers (various sizes)

    • Filter paper (Whatman or equivalent)

    • Glass funnels

    • Wash bottles

    • Drying oven or heat lamp

    • Sample vials for storage

    • Hazardous waste container, properly labeled[6][14]

2. Sample Preparation

  • Disaggregation: Ensure the rock or sediment sample is fully disaggregated into individual grains. If necessary, gently crush the sample using a mortar and pestle, taking care not to break individual mineral grains.

  • Sieving (Optional): Sieve the sample to the desired grain size fraction (e.g., 63-250 µm) for analysis.[15]

  • Washing: Clean the sample by removing clays (B1170129) and organic matter. This can be done by washing with water. For stubborn iron oxide coatings, a gentle treatment with oxalic acid may be used, but this can damage certain minerals like apatite.[15]

  • Drying: Thoroughly dry the sample in an oven at a low temperature (e.g., 60°C) or under a heat lamp. The sample must be completely dry before adding it to this compound.

  • Weighing: Weigh an appropriate amount of the dried sample (e.g., 15-25 g) for separation.[16]

3. Separation Procedure This entire procedure must be performed in a chemical fume hood.

  • Setup: Securely clamp the separatory funnel in a funnel stand. Ensure the stopcock is closed. Place a large beaker or flask underneath the funnel to catch any potential spills.

  • Add this compound: Pour this compound into the separatory funnel until it is about half full.[16]

  • Add Sample: Carefully pour the prepared, dry sample into the this compound in the separatory funnel.[16]

  • Stirring: Gently stir the mixture with a glass rod to ensure all grains are wetted by the this compound and to release any trapped air bubbles.[16]

  • Settling: Allow the mixture to stand undisturbed for several hours (e.g., 6-8 hours) to ensure complete separation.[15] Heavy minerals will sink to the bottom and collect above the stopcock, while light minerals will float on the surface.

  • Draining Heavy Fraction: Place a glass funnel lined with filter paper over a collection beaker. Carefully open the stopcock and drain the settled heavy mineral fraction along with a small amount of this compound onto the filter paper. Close the stopcock before the light fraction begins to drain.

  • Draining Light Fraction: Place a second, separate funnel with filter paper over another beaker. Drain the remaining this compound and the floating light mineral fraction into this funnel.[16]

4. Washing and Recovery of Mineral Fractions

  • Washing: While the mineral fractions are still on the filter paper in the fume hood, wash them thoroughly with acetone or ethanol to remove all residual this compound.[13] Use a wash bottle for this process. Collect the washings in a designated beaker for this compound recovery.

  • Drying: Once washed, carefully transfer the filter papers with the mineral fractions to a clean watch glass or petri dish. Dry the samples in an oven at low temperature or under a heat lamp.

  • Storage: Once completely dry, weigh each fraction and transfer them to labeled vials for storage and subsequent analysis.

5. This compound Recovery and Waste Disposal

  • Recovery from Washings: The this compound from the initial separation and the acetone/bromoform washings can be recovered. A simple method involves pouring the acetone/bromoform mixture into a separatory funnel containing water.[17][18] The acetone will dissolve in the water, while the immiscible, high-density this compound will settle at the bottom and can be drained off.[18] The recovered this compound can be reused after checking its density.[19]

  • Waste Disposal: All this compound-contaminated waste, including used filter paper, gloves, and unrecoverable this compound, must be disposed of as hazardous waste.[8][20] Collect all waste in a clearly labeled, sealed container.[14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste management company.[14] Disposal often involves high-temperature incineration.[21]

Workflow Diagram

Heavy_Mineral_Separation_Workflow cluster_prep 1. Sample Preparation cluster_separation 2. This compound Separation (in Fume Hood) cluster_processing 3. Fraction Processing cluster_waste 4. This compound Recovery & Waste Disposal Sample Initial Sample (Rock/Sediment) Clean Clean Sample (Remove Clays/Organics) Sample->Clean Wash Disaggregate Disaggregate & Dry PreparedSample Prepared Dry Sample Disaggregate->PreparedSample Sieve Sieve to Desired Size Fraction Sieve->Disaggregate Clean->Sieve AddSample Add Sample to this compound PreparedSample->AddSample SetupFunnel Setup Separatory Funnel Addthis compound Add this compound SetupFunnel->Addthis compound Addthis compound->AddSample Stir Stir to Wet Grains AddSample->Stir Settle Allow Minerals to Settle (6-8 hours) Stir->Settle DrainHeavy Drain Sunk (Heavy Fraction) Settle->DrainHeavy DrainLight Drain Floating (Light Fraction) Settle->DrainLight WashHeavy Wash Heavy Fraction with Acetone DrainHeavy->WashHeavy WashLight Wash Light Fraction with Acetone DrainLight->WashLight DryHeavy Dry Heavy Minerals WashHeavy->DryHeavy BromoformWash Collect Acetone/ This compound Washings WashHeavy->BromoformWash DryLight Dry Light Minerals WashLight->DryLight WashLight->BromoformWash StoreHeavy Weigh & Store Heavy Minerals DryHeavy->StoreHeavy StoreLight Weigh & Store Light Minerals DryLight->StoreLight Recoverthis compound Recover this compound from Washings BromoformWash->Recoverthis compound Reusedthis compound Re-usable this compound Recoverthis compound->Reusedthis compound Waste Dispose of all Contaminated Materials as Hazardous Waste Recoverthis compound->Waste

Caption: Workflow for heavy mineral separation using this compound.

References

Application of Bromoform as a Methane Inhibitor in Ruminants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteric methane (B114726), a potent greenhouse gas produced during the digestive process in ruminants, represents a significant contribution to global anthropogenic emissions and a loss of gross feed energy for the animal.[1] Bromoform (B151600) (CHBr3), a halogenated organic compound naturally found in high concentrations in the red seaweed Asparagopsis taxiformis and Asparagopsis armata, has emerged as a highly effective inhibitor of enteric methanogenesis.[2][3] It can also be chemically synthesized for use as a feed additive.[4] This document provides detailed application notes and protocols for researchers and professionals investigating the use of this compound to reduce methane emissions in ruminants.

This compound's primary mode of action is the inhibition of the cobamide-dependent methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methane synthesis in methanogenic archaea within the rumen.[1][4][5] By blocking this pathway, this compound significantly reduces the amount of methane produced and eructated by the animal. Research has demonstrated substantial reductions in methane emissions, often exceeding 80-95% in both in vitro and in vivo studies, with both natural and synthetic this compound sources.[5][6][7][8]

These notes will cover quantitative data on this compound's efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Efficacy of this compound in Methane Reduction

The following tables summarize quantitative data from various studies on the effect of this compound on methane emissions in ruminants.

Table 1: In Vivo Studies on Methane Reduction Using this compound

Ruminant SpeciesThis compound SourceThis compound DoseDurationMethane Reduction (%)Reference(s)
Beef SteersAsparagopsis taxiformis0.33% of feed DM (6.6 mg CHBr3/g)90 days98%[9]
Beef SteersAsparagopsis taxiformis0.45% or 0.83% of feed DM (7.8 mg CHBr3/g)147 days33-80%[10]
Grazing Beef SteersPelleted Asparagopsis taxiformisAverage 193 mg/day8 weeks37.7%[7]
Angus Beef SteersSynthetic (Rumin8 Oil IVP)32.2 mg/kg DMI12 weeks95.0%[5][11]
Angus Beef SteersSynthetic (Rumin8 Powder IVP)17.9 mg/kg DMI4 weeks (Period 2)No significant reduction[5][11]
Heifers (pasture-fed)Synthetic (IFA powder)300 mg/day16 days16% (yield)[12]
Heifers (pasture-fed)Synthetic (IFA powder)500 mg/day16 days24% (yield)[12]
Lactating Dairy CowsAsparagopsis armata0.92% or 1.84% of feed DM (1.3 mg CHBr3/g)14 days20-43%[10]
Lactating Dairy CowsAsparagopsis-derived oil~480 mg/day (0.83 mg/kg BW)27 daysEffective reduction[10]
SheepAsparagopsis armata13-43 mg/kg DMI (6.6 mg CHBr3/g)16 days~0.40 g reduction per mg CHBr3[10]
SheepThis compound13 mg/day17 days30%[10]
SheepThis compound39 mg/day17 days90%[10]

Table 2: In Vitro Studies on Methane Reduction Using this compound

Rumen Fluid SourceThis compound SourceThis compound Dose/InclusionIncubation TimeMethane Reduction (%)Reference(s)
CattleAsparagopsis taxiformis2% of organic matterNot specifiedup to 99%
CattleFreeze-dried Asparagopsis taxiformis5% of substrate24 hours82.89%[5]
CattleFreeze-dried Asparagopsis taxiformis10% of substrate24 hours>95%[5]
CattleAsparagopsis taxiformis0.2 g in incubationNot specified99%[4]
CattleThis compoundNot specifiedNot specified95%
CattleAsparagopsis armata0.50% of substrateNot specified95.6%[13]
CattlePure this compoundEquivalent to 0.50% A. armataNot specified59.6%[13]

Signaling Pathways and Experimental Workflows

dot

Methanogenesis_Inhibition cluster_rumen Rumen Environment cluster_methanogen Methanogenic Archaea Feed Feed Substrates (Carbohydrates, Proteins) Fermentation Microbial Fermentation Feed->Fermentation VFA VFAs (Acetate, Propionate, Butyrate) (Energy for Ruminant) Fermentation->VFA H2_CO2 H₂ and CO₂ Fermentation->H2_CO2 CO2_Reduction CO₂ Reduction Pathway H2_CO2->CO2_Reduction Substrates Methyl_CoM Methyl-Coenzyme M (CH₃-S-CoM) CO2_Reduction->Methyl_CoM MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Substrate Methane Methane (CH₄) MCR->Methane Catalyzes final step This compound This compound (CHBr₃) This compound->Inhibition Inhibition->MCR Inhibits Enzyme Activity

Caption: this compound inhibits methanogenesis by blocking the MCR enzyme.

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Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Trials cluster_analysis Phase 3: Residue & Safety Analysis s1 Prepare this compound Formulations (e.g., Seaweed, Synthetic Oil/Powder) s2 In Vitro Rumen Fermentation Assay (Batch Culture System) s1->s2 s3 Measure Methane, VFA, Digestibility s2->s3 s4 Dose-Response Analysis & Select Promising Candidates s3->s4 s5 Animal Selection & Acclimation (e.g., Cannulated or Intact Animals) s4->s5 Proceed if effective s6 Diet Formulation & this compound Administration (Top-dress, TMR mix) s5->s6 s7 Methane Emission Measurement (Respiration Chamber / GreenFeed) s6->s7 s8 Monitor Animal Health & Performance (DMI, Weight Gain, Milk Yield) s6->s8 s9 Sample Collection (Milk, Tissues, Feces, Urine) s7->s9 s12 Data Analysis & Reporting s8->s12 s10 This compound Residue Analysis (GC-MS) s9->s10 s11 Toxicological Assessment s10->s11 s11->s12

References

Preparing Bromoform Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of bromoform (B151600) solutions in a laboratory setting. This compound (CHBr₃), a colorless to pale yellow liquid with a high density and refractive index, serves as a valuable tool in various scientific applications, particularly in mineral separation and as a specialized solvent in organic synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

Physicochemical Properties and Safety Data

A thorough understanding of this compound's properties is crucial for its safe handling and application. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula CHBr₃[1]
Molar Mass 252.73 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 2.89 g/cm³ (at 20°C)[1][2]
Boiling Point 149.1 °C[1]
Melting Point 8.3 °C
Solubility in Water 1 g/800 mL[2]
Miscibility Miscible with alcohol, ether, chloroform, benzene, and acetone (B3395972)[2]
Refractive Index 1.598 (at 20°C)[1]

Safety Precautions: this compound is toxic and a suspected carcinogen.[2] It is harmful if swallowed, inhaled, or absorbed through the skin.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), safety goggles, and a lab coat.

Applications in the Laboratory

This compound's high density makes it particularly useful for the separation of minerals and other materials based on their specific gravity. It is also employed as a solvent for certain organic reactions.

Density-Based Mineral Separation

This compound's density (2.89 g/cm³) allows for the separation of minerals with densities greater or less than this value. Minerals with a density lower than this compound will float, while those with a higher density will sink. The density of the this compound solution can be adjusted by diluting it with a less dense, miscible solvent, such as acetone or ethanol (B145695), to achieve finer separation of minerals with close densities.

Solvent in Organic Synthesis

This compound can be used as a solvent for specific organic reactions, particularly those requiring a dense, non-polar medium. It has been utilized in reactions such as the Sandmeyer-like bromination.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing and using this compound solutions in the laboratory.

Protocol for Preparing this compound Solutions of a Specific Density

This protocol describes how to dilute this compound with a suitable solvent to achieve a desired density for applications such as mineral separation.

Materials:

  • This compound (reagent grade)

  • Acetone or Ethanol (reagent grade)

  • Graduated cylinders

  • Beakers

  • Glass stirring rod

  • Hydrometer or pycnometer for density measurement

  • Fume hood

  • Appropriate PPE

Procedure:

  • Determine the required volumes: To calculate the volumes of this compound (V₁) and the diluting solvent (V₂) needed to achieve a final solution with a specific density (ρ_f), the following formula can be used, assuming the volumes are additive:

    ρ_f = (ρ₁V₁ + ρ₂V₂) / (V₁ + V₂)

    Where:

    • ρ₁ = Density of this compound (2.89 g/cm³)

    • ρ₂ = Density of the diluting solvent (e.g., acetone ≈ 0.791 g/cm³)

    • V₁ = Volume of this compound

    • V₂ = Volume of the diluting solvent

    Rearranging the formula to solve for the ratio of the volumes (V₁/V₂):

    V₁/V₂ = (ρ_f - ρ₂) / (ρ₁ - ρ_f)

    Example Calculation: To prepare a solution with a density of 2.5 g/cm³ using acetone as the diluent:

    V₁/V₂ = (2.5 - 0.791) / (2.89 - 2.5) = 1.709 / 0.39 ≈ 4.38

    This means you would need approximately 4.38 parts by volume of this compound for every 1 part by volume of acetone.

  • Preparation in a fume hood: Perform all subsequent steps in a certified chemical fume hood.

  • Measure the components: Carefully measure the calculated volumes of this compound and the diluting solvent using separate graduated cylinders.

  • Mixing: In a beaker, slowly add the this compound to the diluting solvent while gently stirring with a glass rod to ensure thorough mixing.

  • Verify the density: Use a calibrated hydrometer or pycnometer to verify that the prepared solution has the desired density. Adjust by adding small amounts of this compound or the diluting solvent as needed.

  • Storage: Store the prepared solution in a tightly sealed, clearly labeled amber glass bottle in a cool, well-ventilated, and designated area for halogenated solvents.

General Protocol for Using this compound as a Reaction Solvent

This protocol outlines the general steps for conducting an organic reaction using this compound as the solvent.

Materials:

  • This compound (reagent grade, stabilized)

  • Reactants and reagents for the specific synthesis

  • Reaction flask (e.g., round-bottom flask)

  • Condenser (if refluxing)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if heating is required)

  • Apparatus for work-up (e.g., separatory funnel, rotary evaporator)

  • Fume hood

  • Appropriate PPE

Procedure:

  • Reaction Setup: Assemble the reaction apparatus (e.g., flask, condenser) inside a fume hood. Ensure all glassware is dry.

  • Adding Reagents: Charge the reaction flask with the reactants and a magnetic stir bar.

  • Adding this compound: Carefully add the required volume of this compound to the reaction flask.

  • Running the Reaction: Commence stirring and, if necessary, heat the reaction mixture to the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be specific to the reaction but may involve:

    • Quenching the reaction with an appropriate aqueous solution.

    • Extracting the product into a suitable organic solvent.

    • Washing the organic layer with water or brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Removing the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

  • Waste Disposal: Dispose of all this compound-containing waste in a designated halogenated waste container.

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_prep Preparation of this compound Solution of Specific Density calc Calculate required volumes of This compound and diluent measure Measure components in a fume hood calc->measure mix Slowly mix this compound and diluent measure->mix verify Verify density with hydrometer/pycnometer mix->verify store Store in a labeled amber glass bottle verify->store

Workflow for preparing a this compound solution of a specific density.

G cluster_synthesis Using this compound as a Reaction Solvent setup Set up reaction apparatus in fume hood add_reagents Add reactants to the flask setup->add_reagents add_this compound Add this compound as solvent add_reagents->add_this compound run_reaction Run and monitor the reaction add_this compound->run_reaction workup Perform reaction work-up run_reaction->workup purify Purify the final product workup->purify dispose Dispose of halogenated waste purify->dispose

General workflow for using this compound as a solvent in organic synthesis.

Stability and Storage of this compound Solutions

Pure this compound is sensitive to light and air, which can cause it to decompose and turn yellow due to the formation of bromine. Commercial this compound is often stabilized with 1-3% ethanol or diphenylamine.[3]

When preparing this compound solutions, it is important to consider the stability of the diluted solution.

  • Storage: Store this compound and its solutions in tightly sealed, amber glass bottles to protect them from light.

  • Ventilation: The storage area should be cool, dry, and well-ventilated.

  • Incompatibilities: Avoid contact with strong bases, reactive metals (e.g., aluminum, magnesium), and strong oxidizing agents.

  • Stabilizers: For long-term storage of diluted solutions, consider adding a small amount of a stabilizer like ethanol, especially if the diluent is not self-stabilizing. The compatibility of the stabilizer with the intended application should be verified.

  • Shelf Life: While pure, stabilized this compound has a good shelf life, the stability of its solutions will depend on the diluent and storage conditions. It is recommended to prepare fresh solutions for sensitive applications. Discard any solutions that have developed a significant yellow color.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound solutions in their laboratory work. Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.

References

Safety Precautions for Handling Bromoform in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoform (B151600) (CHBr₃) is a colorless to pale yellow liquid with a sweet, chloroform-like odor.[1][2] It is a dense, nonflammable liquid that is slightly soluble in water and miscible with many organic solvents.[1][2][3] this compound has historical use as a sedative and antiseptic, but its current primary application is as a laboratory reagent, particularly in mineral separation and as a solvent for waxes, greases, and oils.[1][3][4] Due to its potential health hazards, strict safety protocols must be followed when handling this compound in a laboratory setting. This document provides detailed application notes and protocols to ensure the safe use of this compound.

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and poses several health risks. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][6] this compound is a lachrymator, meaning it can cause tearing.[1][7]

Acute Effects: Exposure to high levels of this compound can lead to central nervous system (CNS) depression, with symptoms such as dizziness, disorientation, slurred speech, and unconsciousness.[4][7][8] It can also cause irritation to the respiratory tract, eyes, and skin.[3][9] Ingestion or inhalation of significant amounts can result in liver and kidney damage.[4][9]

Chronic Effects: Long-term exposure to this compound may lead to liver and kidney damage, as well as CNS effects.[4] The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity to humans, while the U.S. Environmental Protection Agency (EPA) has classified it as a probable human carcinogen (Group B2).[3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueReferences
Molecular Formula CHBr₃[1]
Molecular Weight 252.73 g/mol [9]
Appearance Colorless to pale yellow liquid[1][2]
Odor Chloroform-like, sweetish[1][2]
Density 2.89 g/cm³ at 20 °C[1][2]
Boiling Point 149.5 °C (301.1 °F)[2][10]
Melting Point 8.3 °C (46.9 °F)[2]
Vapor Pressure 5 mmHg at 20 °C[1][2]
Water Solubility Slightly soluble (1 g/L at 20 °C)[1][3]
OSHA PEL (8-hr TWA) 0.5 ppm (5 mg/m³) [skin][10][11][12]
NIOSH REL (10-hr TWA) 0.5 ppm (5 mg/m³) [skin][10][11]
ACGIH TLV (8-hr TWA) 0.5 ppm (5.2 mg/m³) [skin][9][11]
NIOSH IDLH 850 ppm[5][11]
Oral LD₅₀ (Rat) 1147 mg/kg[11]
Oral LD₅₀ (Mouse) 7.2 mmol/kg (1.8 g/kg)[1][3]

Experimental Protocols for Safe Handling

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[5][13]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are minimum requirements:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[14]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or punctures before use.[14]

    • Lab Coat: A chemically resistant lab coat or apron should be worn.[15]

    • Full Body Protection: For large quantities or in situations with a high risk of splashing, a complete suit protecting against chemicals may be necessary.[14]

  • Respiratory Protection: If the concentration of this compound in the air is expected to exceed the exposure limits, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.[14]

Handling and Storage Procedures
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[14]

    • Do not breathe vapors or mists.[5]

    • Use the smallest amount of this compound necessary for the experiment.

    • Wash hands thoroughly after handling.[5][13]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[5][13][16]

    • Keep containers tightly closed.[5][13]

    • Store away from incompatible materials such as strong bases, reactive metals (e.g., potassium, sodium, magnesium), and strong oxidizing agents.[7][15][17]

    • This compound is often stabilized with a small percentage of ethanol.[1][2][7]

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][17]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][17]

    • Ventilate the area of the spill.[6][17]

    • Do not wash spills into the sewer system.[5][17]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][18]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][15]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][14]

Waste Disposal
  • Dispose of this compound waste and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[19]

Visualizations

bromoform_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_assessment Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_assessment->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh/Measure this compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Area handling_reaction->cleanup_decontaminate cleanup_waste Collect this compound Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store this compound in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage_store bromoform_health_hazards This compound This compound inhalation Inhalation This compound->inhalation skin_contact Skin/Eye Contact This compound->skin_contact ingestion Ingestion This compound->ingestion resp_tract Respiratory Tract Irritation inhalation->resp_tract cns Central Nervous System Depression inhalation->cns liver_kidney Liver & Kidney Damage inhalation->liver_kidney skin_irritation Skin Irritation skin_contact->skin_irritation eye_irritation Eye Irritation (Lachrymator) skin_contact->eye_irritation ingestion->cns ingestion->liver_kidney gi_tract Gastrointestinal Irritation ingestion->gi_tract

References

Application Notes and Protocols for the Use of Bromoform in Geological and Electronics Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromoform (B151600) (CHBr₃) is a hazardous substance. It is classified as a probable human carcinogen and can cause damage to the central nervous system, liver, and kidneys through inhalation, ingestion, or skin contact.[1][2] All handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

Part 1: Application in Geological Testing

Application Note: Heavy Liquid Separation of Minerals

This compound's primary application in geology is as a heavy liquid for the separation of mineral grains based on their density.[1][3][4] Its high density (approximately 2.89 g/cm³) allows for the segregation of denser "heavy" minerals from lighter "light" minerals.[3][5][6] When a crushed rock or sediment sample is suspended in this compound, minerals with a density greater than 2.89 g/cm³ will sink, while those with a lower density will float.[3][7] This technique is fundamental in petrology, sedimentology, and economic geology for concentrating and identifying accessory minerals, which can provide crucial information about the rock's origin and history.

The density of this compound can be adjusted by mixing it with a less dense, miscible solvent to separate minerals with densities slightly lower than pure this compound.[3] Due to its toxicity, safer alternatives like sodium polytungstate (SPT) or lithium heteropolytungstates (LST) are now more commonly used, though this compound remains a classic and effective reagent for this purpose.[8]

Quantitative Data: Physical Properties and Mineral Densities

The following tables provide the key physical properties of this compound and the densities of common minerals relevant to heavy liquid separation.

PropertyValue
Chemical Formula CHBr₃[3]
Molar Mass 252.73 g/mol [3]
Appearance Colorless to pale yellow liquid[1][5][9]
Density ~2.89 g/cm³[3][5][10]
Boiling Point 149.4 °C[3]
Melting Point 8.0 °C[10]
Solubility in Water 3.2 g/L (at 30 °C)[3]
Miscibility Miscible with alcohol, ether, benzene, chloroform[3]
MineralDensity (g/cm³)Behavior in this compound (~2.89 g/cm³)
Quartz2.65Floats
Feldspars2.56 - 2.76Floats
Calcite2.71Floats
Muscovite2.76 - 2.88Floats/Suspends
--- --- ---
This compound ~2.89 ---
--- --- ---
Hornblende3.0 - 3.4Sinks
Garnet3.5 - 4.3Sinks
Zircon4.6 - 4.7Sinks
Monazite4.6 - 5.7Sinks
Rutile4.2 - 4.3Sinks
Ilmenite4.7 - 4.8Sinks
Experimental Protocol: Mineral Separation Using this compound

This protocol outlines the steps for separating heavy minerals from a disaggregated rock or sediment sample.

Materials:

  • Dried and sieved mineral sample (e.g., sand or crushed rock)

  • This compound (CHBr₃)

  • Acetone (B3395972) (for rinsing)

  • Separatory funnel with a stopcock

  • Ring stand and clamp

  • Beakers or evaporating dishes (for collecting mineral fractions)

  • Filter paper and funnels

  • Wash bottle with acetone

  • Stirring rod

Procedure:

  • Setup: Securely clamp a large separatory funnel to a ring stand inside a fume hood. Ensure the stopcock is closed.

  • Add this compound: Carefully pour this compound into the separatory funnel until it is about half full.[11]

  • Sample Addition: Slowly add the dried mineral sample to the this compound in the funnel. Do not overfill; a typical sample size is 10-50 grams, depending on the funnel size.

  • Stirring and Settling: Gently stir the mixture with a long glass rod to ensure all grains are wetted by the this compound and to release any trapped air bubbles. Remove the stirring rod and allow the mixture to settle for 10-20 minutes. The lighter minerals will float to the top, and the denser minerals will sink to the bottom.

  • Draining the Heavy Fraction: Carefully open the stopcock and drain the settled heavy mineral fraction into a beaker or an evaporating dish lined with filter paper. Close the stopcock just as the last of the heavy grains are drained, before the floating light fraction reaches the opening.

  • Collecting the Light Fraction: Place a second labeled beaker or dish under the funnel. Open the stopcock fully to drain the remaining this compound and the light mineral fraction.

  • Rinsing: Rinse the mineral fractions with acetone to remove any residual this compound. This should be done on the filter paper. Perform this rinse 2-3 times. The used acetone and this compound mixture should be collected in a designated waste container.

  • Drying: Allow the rinsed mineral fractions to dry completely in the fume hood before handling and analysis.

  • This compound Recovery: The used this compound can be filtered and washed with water to be reclaimed for future use.[11] Follow established laboratory procedures for heavy liquid recovery and waste disposal.

G cluster_setup Setup cluster_separation Separation Process cluster_collection Fraction Collection cluster_post Post-Processing A 1. Clamp Separatory Funnel in Fume Hood B 2. Add this compound to Funnel A->B C 3. Add Dried Mineral Sample B->C D 4. Stir Mixture and Allow to Settle C->D E Light Minerals Float D->E F Heavy Minerals Sink D->F H 6. Drain Light Mineral Fraction E->H G 5. Drain Heavy Mineral Fraction F->G G->H I 7. Rinse Both Fractions with Acetone H->I J 8. Dry Mineral Samples I->J K 9. Collect Waste and Reclaim this compound J->K

Workflow for heavy liquid separation of minerals using this compound.

Part 2: Application in Electronics Testing

Application Note: this compound in Electronics Quality Assurance

This compound has been cited for use in quality assurance programs within the electronics industry.[1][2][12] While specific, detailed protocols are not prevalent in modern literature, its historical application was likely as a specialized solvent. Its properties, such as high density and its ability to dissolve waxes, greases, and oils, would have made it suitable for precision cleaning or quality control checks where the removal of specific contaminants was necessary.[9][13]

For example, its high density could be utilized in immersion testing to check for sealing imperfections in components. Its solvent action could be applied to ensure surfaces were free of non-polar contaminants before potting or conformal coating.

However, due to its toxicity, environmental persistence, and potential to damage certain electronic components, this compound is not a common solvent in the electronics industry today.[3][13] It has been largely replaced by safer and more effective solvents such as specialized fluorinated fluids, alcohols, and aqueous cleaning solutions.[14][15][16]

Generalized Protocol: Solvent Cleaning of Electronic Components

This is a generalized protocol for using a solvent for precision cleaning. If this compound were to be used, extreme caution and adherence to safety protocols would be paramount.

Procedure:

  • Solvent Selection: Choose a solvent compatible with the component materials to be cleaned. The solvent must effectively dissolve the target contaminant without degrading plastics, markings, or the component itself.

  • Cleaning Method:

    • Immersion: Submerge the component or assembly in a bath of the solvent. Ultrasonic agitation can be used to enhance the cleaning of complex geometries.

    • Vapor Degreasing: Suspend the component in the vapor of a boiling solvent. The pure, distilled solvent condenses on the cooler component, dissolving contaminants, which then drip off. This is a highly effective but complex method.

    • Manual Wiping: For localized cleaning, apply the solvent to a lint-free wipe and manually clean the target area.

  • Rinsing: Rinse the component with fresh, pure solvent to remove any remaining contaminated solvent.

  • Drying: Allow the component to dry completely. This can be accelerated with a gentle stream of clean, dry air or nitrogen.

  • Quality Control: Inspect the cleaned component under magnification to ensure all contaminants have been removed.

G cluster_decision Solvent Selection Criteria start Start: Contaminated Electronic Component contaminant What is the contaminant? (e.g., oil, flux, salt) start->contaminant material Is solvent compatible with component materials? contaminant->material safety Are safety protocols (ventilation, PPE) adequate? material->safety process Select Appropriate Cleaning Process (Immersion, Vapor, Manual) safety->process All criteria met execute Execute Cleaning, Rinsing, and Drying process->execute qc Quality Control Inspection execute->qc pass Pass: Component Clean qc->pass Yes fail Fail: Re-evaluate Solvent/Process qc->fail No fail->contaminant

Logical workflow for selecting and using a cleaning solvent in electronics.

Part 3: Note for Drug Development Professionals

The core requirements of this request included an audience of drug development professionals and a description of signaling pathways. It is important to clarify that This compound is not used in drug development, nor does it have a known role as a therapeutic agent or a tool for studying specific signaling pathways.

Historically, this compound was used as a sedative, particularly for whooping cough, but this practice was abandoned due to its severe toxicity.[1][5] Its relevance to the biomedical and pharmaceutical fields today is almost exclusively in the realm of toxicology and environmental health .

For professionals in drug development, this compound serves as a case study in toxicity. Research into its effects has shown that it can cause:

  • Damage to the liver and kidneys.[13]

  • Depression of the central nervous system.[13]

  • Irritation to the respiratory tract, eyes, and skin.[3]

The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on animal studies showing an increase in liver and intestinal tumors after long-term oral exposure.[1][2] Therefore, any interaction with this compound in a research setting should be guided by a thorough understanding of its toxicological profile and strict adherence to safety protocols. It is not a compound used to modulate biological pathways for therapeutic benefit.

References

Troubleshooting & Optimization

Bromoform Purification by Distillation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude bromoform (B151600) via distillation. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant technical data to ensure a safe and effective purification process.

Troubleshooting and FAQs

This section addresses common issues encountered during the distillation of crude this compound.

Q1: Why has my this compound turned yellow during or after distillation?

A1: this compound is sensitive to light and air, and discoloration to yellow or reddish-brown is a common sign of decomposition.[1] This can be caused by:

  • Dissolved Bromine: Crude this compound may contain unreacted bromine, which imparts a yellow to reddish color.

  • Oxidation: Exposure to air, especially at the elevated temperatures of distillation, can cause oxidation.[2]

  • Decomposition: this compound can decompose to form toxic gases, and discoloration may indicate the presence of these impurities.

Solution: To minimize discoloration, it is advisable to distill this compound under an inert atmosphere, such as nitrogen or argon.[3] Storing the purified this compound in a dark, well-sealed container with a stabilizer can also prevent discoloration.

Q2: My distillation is experiencing violent bumping. How can I prevent this?

A2: Bumping, the sudden and violent boiling of a liquid, is a common issue when distilling high-density liquids like this compound.[4] It occurs when the liquid becomes superheated.

Solution:

  • Boiling Chips: Add a few fresh boiling chips to the distillation flask before heating to promote smooth boiling. Never add boiling chips to a hot liquid, as this can cause violent boiling over.[5]

  • Magnetic Stirring: Continuous stirring with a magnetic stir bar throughout the distillation is an effective way to prevent bumping.[4][5]

  • Inert Gas Inlet: For vacuum distillations, introducing a slow stream of an inert gas like nitrogen through a capillary tube extending below the liquid surface can ensure smooth boiling.[5]

Q3: What are the common impurities in crude this compound and how are they removed?

A3: Crude this compound synthesized via the haloform reaction may contain several impurities. These can include unreacted starting materials like acetone (B3395972) and bromine, as well as side-products from the reaction. Before distillation, it is recommended to wash the crude this compound to remove most of these impurities.[3]

ImpurityRemoval Method
Unreacted AcetoneWashing with water
Unreacted BromineWashing with a dilute sodium bisulfite or sodium thiosulfate (B1220275) solution until the color disappears
Acidic ImpuritiesWashing with a dilute sodium bicarbonate or sodium carbonate solution
WaterDrying with a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate (B86663)

Q4: Is vacuum distillation necessary for purifying this compound?

A4: this compound has a relatively high boiling point at atmospheric pressure (149.1°C).[6] Distilling at this temperature can sometimes lead to decomposition. Therefore, vacuum distillation is often preferred to lower the boiling point and minimize thermal stress on the compound.

Experimental Protocol: Purification of Crude this compound

This protocol outlines the steps for washing, drying, and distilling crude this compound.

1. Pre-distillation Washing:

  • Transfer the crude this compound to a separatory funnel.

  • Wash with an equal volume of 5% aqueous sodium bisulfite solution to remove any unreacted bromine. Shake gently and vent the funnel frequently. The organic layer should become colorless.

  • Separate the layers and wash the organic layer with an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Finally, wash the organic layer with an equal volume of deionized water.

2. Drying the this compound:

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add anhydrous calcium chloride or magnesium sulfate in portions until the drying agent no longer clumps together.

  • Stopper the flask and allow it to stand for at least 30 minutes, with occasional swirling.

  • Filter the dried this compound into a round-bottom flask suitable for distillation.

3. Distillation:

  • Assemble a distillation apparatus (simple or vacuum as required) in a fume hood.

  • Add a magnetic stir bar or fresh boiling chips to the distillation flask containing the dried this compound.[4][5]

  • If performing the distillation under an inert atmosphere, ensure a steady, gentle stream of nitrogen or argon is introduced.

  • Heat the distillation flask gently using a heating mantle.

  • Collect the fraction that boils at the expected temperature. The boiling point will depend on the pressure.

  • Once the distillation is complete, allow the apparatus to cool completely before dismantling.

4. Stabilization and Storage:

  • To the purified this compound, a stabilizer such as a small amount of ethanol (B145695) (around 1-3%) or diphenylamine (B1679370) can be added to prevent decomposition.[3]

  • Store the purified this compound in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area.

Quantitative Data

PropertyValue
Boiling Point (at 760 mmHg) 149.1 °C[6]
Density (at 20°C) 2.89 g/cm³[6]
Molar Mass 252.73 g/mol
Solubility in Water 3.10 g/L (at 25 °C)[6]

Note: The boiling point of this compound decreases with reduced pressure. An online boiling point calculator can be used to estimate the boiling point at different pressures.

Visualized Workflows

The following diagrams illustrate key processes in this compound purification.

Bromoform_Purification_Workflow Figure 1: this compound Purification Workflow crude Crude this compound wash Washing Steps (Sodium Bisulfite, Sodium Bicarbonate, Water) crude->wash dry Drying (Anhydrous CaCl2 or MgSO4) wash->dry distill Distillation (Atmospheric or Vacuum) dry->distill pure Pure this compound distill->pure stabilize Stabilization (Ethanol or Diphenylamine) pure->stabilize store Storage stabilize->store

Caption: A flowchart of the this compound purification process.

Troubleshooting_Logic Figure 2: Distillation Troubleshooting start Distillation Issue discoloration Discoloration (Yellowing)? start->discoloration bumping Violent Bumping? discoloration->bumping No inert Use Inert Atmosphere (Nitrogen/Argon) discoloration->inert Yes boiling_aids Add Boiling Chips or Stir Bar bumping->boiling_aids Yes end Smooth Distillation bumping->end No store_properly Store in Dark with Stabilizer inert->store_properly store_properly->bumping n2_bleed Use Nitrogen Bleed for Vacuum boiling_aids->n2_bleed n2_bleed->end

Caption: A decision tree for troubleshooting common distillation issues.

References

Technical Support Center: Stabilizing Bromoform for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of bromoform (B151600). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is sensitive to several environmental factors that can lead to its degradation. The primary factors are:

  • Light: Exposure to light, particularly UV light, can cause this compound to turn yellow and decompose.[1][2]

  • Air (Oxygen): Contact with air can lead to oxidation.

  • Heat: this compound decomposes upon heating, which can produce toxic and corrosive fumes like hydrogen bromide and bromine.[2]

  • Incompatible Materials: this compound can react violently with strong bases, oxidants, and powdered metals. It can also attack some plastics, rubbers, and coatings.[1][2]

Q2: What are the common signs of this compound degradation?

A2: The most common visual indicator of this compound degradation is a change in color from a colorless or pale yellow liquid to a more pronounced yellow.[2][3] The formation of precipitates or a change in odor may also indicate degradation or contamination.

Q3: What stabilizers are commonly used for this compound, and at what concentrations?

A3: To ensure stability, commercially available this compound is often supplied with a stabilizer. Common stabilizers include:

  • Ethanol: Typically added at a concentration of 1-3%.[3][4]

  • 2-Methyl-2-butene (B146552) (Amylene): Used in smaller concentrations, around 60-120 ppm.[5]

  • Diphenylamine: Also used as a stabilizer, typically between 75 to 125 ppm.[6]

Q4: What are the optimal storage conditions for long-term stability of this compound?

A4: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7][8][9] It is crucial to protect it from light by storing it in the dark, for example, in an amber glass bottle.[2] Store this compound away from incompatible materials such as strong bases, oxidants, and metals.[2] Some sources recommend refrigeration for enhanced stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound has turned yellow. Exposure to light and/or air.This indicates the onset of degradation. For non-critical applications, it may still be usable, but for sensitive experiments, it is best to use a fresh, unstabilized sample or purify the discolored this compound. To prevent this, always store this compound in a tightly sealed, amber glass bottle in a dark location.
Unexpected reaction byproducts are observed. Use of degraded this compound containing decomposition products.Discontinue use of the suspect this compound. Obtain a fresh, stabilized bottle of this compound for your experiments. Consider purifying the existing stock if a large quantity is on hand and purification is feasible.
Inconsistent experimental results. Inconsistent quality of this compound due to improper storage or handling.Implement standardized storage and handling procedures for this compound. Ensure all users are aware of the need to protect it from light and air. Use only fresh, high-purity this compound for sensitive applications.
Precipitate has formed in the this compound. Contamination or advanced degradation.Do not use the this compound. Dispose of it according to your institution's hazardous waste disposal guidelines.

Data on this compound Stability

The stability of this compound can be significantly influenced by its storage medium and conditions. The following tables summarize data from a 24-week study on the stability of this compound from Asparagopsis seaweed in both freeze-dried form and in an oil matrix.

Table 1: this compound Content in Freeze-Dried Asparagopsis (FD-Asp) over 24 Weeks [10][11][12]

Storage TemperatureThis compound Content Decrease (%)
40°C74%
25°C53%
4°C6%
-20°CNo significant change

Table 2: this compound Stability in Asparagopsis Oil (Asp-Oil) over 24 Weeks (in the absence of fluorescent light) [10][11][12]

Storage TemperatureThis compound Content Change
40°CStable or increased
25°CStable or increased
4°CStable or increased
-20°CNo significant change

Note: Exposure to fluorescent light negatively impacted the this compound content in Asp-Oil at 25°C and 40°C. Exposure to open air led to a significant decrease in this compound content in Asp-Oil.[10][11][12]

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of a this compound sample under stressed conditions to identify potential degradation products and pathways.

1. Materials:

  • This compound sample (with and without stabilizer for comparison)
  • Amber glass vials with screw caps
  • Oven capable of maintaining 40°C ± 2°C
  • Humidity chamber (optional, for hydrolysis studies)
  • UV light source
  • Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC)

2. Procedure:

  • Initial Analysis: Perform an initial analysis of the this compound sample to determine its purity and identify any existing impurities. This will serve as the baseline (T=0).
  • Sample Preparation: Aliquot the this compound sample into several amber glass vials. Tightly seal the vials.
  • Stress Conditions:
  • Thermal Stress: Place a set of vials in an oven at 40°C.
  • Photostability: Expose another set of vials to a UV light source at a controlled temperature.
  • Control: Store a set of vials under the recommended long-term storage conditions (cool, dark, and dry).
  • Time Points: Withdraw vials from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
  • Analysis: Analyze the samples from each time point for purity and the formation of degradation products using a validated analytical method.
  • Data Evaluation: Compare the results from the stressed samples to the control samples and the initial analysis. A significant change is typically defined as a 5% decrease in purity or the appearance of significant degradation products.

Protocol for this compound Analysis by GC-MS

This is a general protocol for the quantification of this compound.

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
  • Capillary column suitable for volatile organic compounds (e.g., Rtx-VMS)[13]

2. Reagents and Standards:

  • This compound standard of known purity
  • Internal standard (e.g., toluene-d8)[13]
  • High-purity solvent for dilution (e.g., methanol (B129727) or hexane)

3. Procedure:

  • Standard Preparation: Prepare a series of calibration standards by diluting the this compound standard in the chosen solvent to cover the expected concentration range of the samples. Add a constant concentration of the internal standard to each calibration standard.
  • Sample Preparation: Dilute the this compound sample to be tested in the solvent to a concentration that falls within the calibration range. Add the same constant concentration of the internal standard.
  • GC-MS Analysis:
  • Inject a fixed volume of each calibration standard and sample into the GC-MS.
  • Use a suitable temperature program to separate this compound from other components. For example, an initial temperature of 40°C held for 1 minute, then ramped to 250°C.[11]
  • Monitor characteristic ions for this compound (e.g., m/z 252, 254) and the internal standard.[13]
  • Quantification: Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards. Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Bromoform_Degradation_Pathway This compound This compound (CHBr3) Degradation_Products Degradation Products This compound->Degradation_Products Light, Air, Heat Dibromomethane Dibromomethane (CH2Br2) (in biological systems) This compound->Dibromomethane Rumen microbes CO_CO2 CO, CO2 (in liver metabolism) This compound->CO_CO2 Liver P450 oxidases HBr Hydrogen Bromide (HBr) Degradation_Products->HBr Br2 Bromine (Br2) Degradation_Products->Br2

Caption: this compound Degradation Pathways

Stability_Testing_Workflow start Start: this compound Sample initial_analysis Initial Analysis (T=0) (e.g., GC-MS for purity) start->initial_analysis sample_prep Aliquot Sample into Vials initial_analysis->sample_prep stress_conditions Expose to Stress Conditions sample_prep->stress_conditions thermal Thermal Stress (e.g., 40°C) stress_conditions->thermal Heat photo Photostability (UV light) stress_conditions->photo Light control Control Conditions (Cool, Dark) stress_conditions->control Control sampling Withdraw Samples at Time Points (e.g., 1, 2, 4, 8, 12 weeks) thermal->sampling photo->sampling control->sampling analysis Analyze Samples for Purity and Degradation Products sampling->analysis evaluation Evaluate Data vs. Control and T=0 analysis->evaluation end End: Stability Report evaluation->end

Caption: this compound Stability Testing Workflow

Troubleshooting_Decision_Tree start Issue with this compound Experiment q1 Is the this compound discolored (yellow)? start->q1 a1_yes Likely degradation due to light/air exposure. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No action1 Use fresh, stabilized this compound. Improve storage conditions (dark, sealed). a1_yes->action1 q2 Are there unexpected byproducts or inconsistent results? a1_no->q2 a2_yes Potential use of degraded this compound. q2->a2_yes Yes a2_no Issue may not be this compound stability. Check other experimental parameters. q2->a2_no No action2 Standardize handling procedures. Use fresh, high-purity this compound. a2_yes->action2

Caption: Troubleshooting this compound Issues

References

troubleshooting low yields in bromoform synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in bromoform (B151600) (CHBr₃) synthesis. The content is structured to address specific experimental issues through frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low yields in this compound synthesis, typically performed via the haloform reaction, can often be attributed to several factors:

  • Suboptimal Temperature Control: The reaction is exothermic, and excessive heat can lead to the evaporation of both the acetone (B3395972) reactant and the this compound product.[1] Additionally, high temperatures can promote the disproportionation of the hypobromite (B1234621) intermediate into bromate (B103136) and bromide, which reduces the amount of active brominating agent available.[1]

  • Competing Side Reactions: The primary competing reaction is the disproportionation of sodium hypobromite. To minimize this, the hypobromite solution should be prepared at low temperatures (below 5°C) and used promptly.[1]

  • Reagent Degradation: The purity and stability of reagents are crucial. For instance, household bleach can vary in concentration and degrade over time. If using N-Bromosuccinimide (NBS) for other bromination reactions, its purity is critical, as decomposed NBS can lead to unwanted side reactions.[2]

  • Product Loss During Workup: this compound is dense and will settle, but some can remain dissolved in the aqueous layer.[1] Inefficient separation or extraction will lead to lower isolated yields.

  • Incorrect Reagent Stoichiometry: An insufficient amount of the brominating agent or base will result in incomplete conversion of the acetone starting material. Conversely, a large excess of acetone can react with the this compound product.[1]

Q2: I am observing the formation of a solid white precipitate during the reaction. What is it and how does it affect my yield?

The white precipitate is likely sodium bromate (NaBrO₃), which forms from the disproportionation of sodium hypobromite (NaBrO), especially at higher temperatures. The formation of sodium bromate is detrimental to the yield as it consumes the active hypobromite required for the haloform reaction.

Q3: How can I optimize the temperature for the this compound synthesis?

Maintaining the correct temperature is critical for maximizing yield.

  • When preparing the sodium hypobromite solution from bromine and sodium hydroxide (B78521), the temperature should be kept below 5°C to minimize disproportionation.[1]

  • During the addition of acetone or bromine to the reaction mixture, the temperature should be carefully controlled. Some protocols recommend maintaining a temperature between 45-50°C during the addition of bromine to an alkaline acetone solution.[1][3] Others suggest keeping the reaction cool (below 20°C) by using an ice bath, especially when adding acetone to a pre-formed hypobromite solution, to prevent product evaporation.[1]

Q4: What is the best method for purifying the crude this compound?

After separating the dense this compound layer, it should be washed with water to remove residual salts and base.[1][3] Drying with a suitable drying agent like anhydrous calcium chloride is the next step.[1][3] For high purity, distillation is recommended. The fraction boiling at 148-149.5°C should be collected.[1][3] It is also noted that pure this compound can be stabilized with a small amount of ethanol (B145695) or diphenylamine.[1][3]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Low Yield with a Strong Odor of Acetone After Reaction Completion

This indicates that the acetone was not fully consumed.

Possible Cause Recommended Solution
Insufficient HypobromiteEnsure the correct stoichiometry of bleach and sodium bromide, or bromine and sodium hydroxide is used. Use a slight excess of the hypobromite precursor.
Decomposed BleachIf using household bleach, use a fresh, unopened bottle. The concentration of sodium hypochlorite (B82951) in bleach can decrease over time.
Low Reaction TemperatureWhile cooling is necessary to prevent side reactions, a temperature that is too low can slow down the reaction rate, leading to incomplete conversion. Maintain the temperature within the recommended range for the specific protocol being used.
Problem 2: The reaction mixture is colorless, and no this compound has separated.

This suggests that the brominating agent was not formed or was consumed by side reactions.

Possible Cause Recommended Solution
Hypobromite DisproportionationPrepare the hypobromite solution at a low temperature (below 5°C) and use it immediately.[1]
Incorrect pHThe reaction requires a basic medium. Ensure that a sufficient amount of base (e.g., sodium hydroxide, sodium carbonate) is present throughout the reaction.[1][3]
Insufficient Bromide SourceIf generating hypobromite in situ with bleach, ensure an adequate amount of sodium bromide has been added.

Experimental Protocols

Protocol 1: this compound Synthesis using Bromine and Sodium Hydroxide

This protocol is adapted from established laboratory procedures.[1][3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a separatory funnel, place 30 ml of acetone and 150 ml of a 20% sodium carbonate solution. The flask should be immersed in a water bath maintained at 50°C.

  • Reagent Addition: Place 75 ml of bromine in the dropping funnel and 800 ml of 10% sodium hydroxide solution in the other separatory funnel.

  • Reaction: Slowly add the bromine dropwise to the stirred alkaline acetone mixture. This compound will begin to separate as a dense lower layer. As the bromine is consumed, the red color will fade. Add the sodium hydroxide solution at a rate that maintains a slightly alkaline mixture and prevents the bromine color from persisting.

  • Completion and Workup: Maintain the temperature at 45-50°C throughout the addition.[1][3] Once all the bromine has been added, stop the addition of sodium hydroxide. Separate the lower layer of this compound.

  • Purification: Wash the crude this compound with water, dry it with anhydrous calcium chloride, and then purify by distillation, collecting the fraction that boils at 148-149.5°C.[1][3]

Visual Guides

Diagram 1: this compound Synthesis Workflow

Bromoform_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Prepare Alkaline Acetone Solution add_br2 Add Bromine Dropwise start->add_br2 add_naoh Add NaOH Concurrently add_br2->add_naoh stir Stir and Maintain Temperature (45-50°C) add_br2->stir add_naoh->stir separate Separate this compound Layer stir->separate wash Wash with Water separate->wash dry Dry with CaCl2 wash->dry distill Distill (148-149.5°C) dry->distill end Pure this compound distill->end

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield temp Improper Temperature Control? start->temp reagents Reagent Quality or Stoichiometry Issue? start->reagents workup Product Loss During Workup? start->workup side_reactions Side Reactions Dominating? start->side_reactions sol_temp Monitor and control temperature strictly. Use ice bath if needed. temp->sol_temp Yes sol_reagents Use fresh reagents. Verify stoichiometry. Check bleach concentration. reagents->sol_reagents Yes sol_workup Perform careful separation. Extract aqueous layer with a suitable solvent (e.g., DCM). workup->sol_workup Yes sol_side_reactions Prepare hypobromite at <5°C. Use reagents promptly. side_reactions->sol_side_reactions Yes

Caption: A logical guide to troubleshooting the causes of low this compound yield.

References

Technical Support Center: Haloform Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in the haloform reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern in the haloform reaction?

A1: The most common side reaction is the aldol (B89426) condensation. This occurs when the enolate of the starting ketone or aldehyde attacks another molecule of the carbonyl compound, leading to the formation of β-hydroxy ketones or aldehydes, which can then dehydrate to form α,β-unsaturated carbonyl compounds. This is particularly prevalent under the basic conditions required for the haloform reaction.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: The formation of dark-colored impurities often indicates side reactions such as aldol condensation, which can lead to polymeric byproducts.[1] It can also be caused by the decomposition of the trihalomethyl intermediate or the haloform product itself, especially iodoform, which can decompose to produce elemental iodine.

Q3: Why is my final product an oil instead of a crystalline solid?

A3: The presence of impurities, such as unreacted starting material or side products from aldol condensation, can inhibit crystallization. Insufficient cooling during the precipitation step can also be a factor, as the product may be more soluble at higher temperatures.

Q4: Can I use any ketone for the haloform reaction?

A4: No, the haloform reaction is specific to methyl ketones (compounds containing a CH₃CO- group) and compounds that can be oxidized to methyl ketones under the reaction conditions, such as ethanol (B145695) and secondary alcohols with a methyl group on the carbinol carbon.[2]

Q5: Why is an excess of base and halogen typically used?

A5: An excess of base is used to ensure the complete formation of the enolate, which is a key intermediate. An excess of halogen is necessary for the exhaustive halogenation of the methyl group to form the trihalomethyl ketone, which is the precursor to the haloform and the carboxylate product.[3]

Troubleshooting Guides

Issue 1: Low Yield of Carboxylic Acid and Formation of Aldol Condensation Products

This is a common issue where the base promotes the self-condensation of the starting ketone, competing with the desired haloform reaction pathway.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. Aldol condensations are generally favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the rate of this side reaction.

  • Slow Addition of Base: Add the base slowly and portion-wise to the mixture of the ketone and halogen. This keeps the instantaneous concentration of the enolate low, thereby disfavoring the bimolecular aldol reaction.

  • Order of Reagent Addition: Add the ketone to a solution of the halogen and base. This ensures that the ketone is immediately exposed to the halogenating agent, promoting the haloform pathway over self-condensation.

  • Choice of Base: While strong bases are necessary, using a milder base, if the reaction proceeds, can sometimes help. However, for most haloform reactions, a strong base like NaOH is required.

  • Solvent Effects: The choice of solvent can influence the relative rates of the haloform and aldol reactions. While aqueous conditions are common, exploring co-solvents like dioxane may alter the reaction pathway. For water-insoluble ketones, a co-solvent is often necessary to ensure miscibility.[4]

Logical Troubleshooting Workflow:

start Low Yield of Carboxylic Acid and/or Presence of Aldol Products temp Is the reaction temperature low? start->temp add_base Was the base added slowly? temp->add_base Yes temp_adjust Action: Lower and maintain reaction temperature. temp->temp_adjust No order Was the ketone added to the halogen/base mixture? add_base->order Yes base_adjust Action: Add base slowly in portions. add_base->base_adjust No solvent Is the solvent appropriate for the substrate? order->solvent Yes order_adjust Action: Reverse the order of addition. order->order_adjust No end_success Problem Resolved solvent->end_success Yes solvent_adjust Action: Consider a co-solvent like dioxane for insoluble ketones. solvent->solvent_adjust No end_fail Further Optimization Needed temp_adjust->add_base base_adjust->order order_adjust->solvent solvent_adjust->end_fail

Caption: Troubleshooting workflow for low yield due to aldol condensation.

Issue 2: Incomplete Reaction or Low Conversion

This issue arises when a significant amount of the starting material remains unreacted.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure that a sufficient excess of both the halogen and the base is used. A common molar ratio is 1:3:4 of ketone to halogen to base.

  • Reaction Time: The haloform reaction can be slow for some substrates. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) and extend the reaction time if necessary.

  • Mixing: Ensure efficient mixing, especially in biphasic reactions, to maximize the contact between the reactants.

  • Purity of Starting Materials: Impurities in the starting ketone can interfere with the reaction. Ensure the purity of the starting material before proceeding.

Experimental Workflow for Optimization:

start Incomplete Reaction check_stoich Verify Stoichiometry (Excess Halogen and Base) start->check_stoich check_time Monitor Reaction Over Time check_stoich->check_time check_mixing Ensure Efficient Mixing check_time->check_mixing check_purity Check Starting Material Purity check_mixing->check_purity optimize Systematically Vary One Parameter at a Time check_purity->optimize success Reaction Complete optimize->success

References

Technical Support Center: Optimizing Bromoform Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromoform (B151600) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound in a laboratory setting?

A1: The most prevalent laboratory method for synthesizing this compound is the haloform reaction.[1] This reaction involves the exhaustive halogenation of a methyl ketone, such as acetone (B3395972), in the presence of a base.[2] Sodium hypobromite (B1234621), often generated in situ from bromine and a base like sodium hydroxide (B78521), is a common brominating agent.

Q2: What is the recommended temperature for this compound synthesis via the haloform reaction with acetone?

A2: The recommended temperature for the haloform reaction with acetone and bromine/sodium hydroxide is between 45-50°C.[3] Maintaining the temperature within this range is crucial for optimal reaction rates and to minimize side reactions.

Q3: Why is temperature control so important in this reaction?

A3: Temperature control is critical for several reasons. Exceeding the optimal temperature range can lead to the decomposition of the hypobromite reagent and an increase in the formation of unwanted byproducts, which can lower the overall yield and complicate purification. Conversely, a temperature that is too low will result in a very slow reaction rate.

Q4: What are the primary safety precautions to consider during this compound synthesis?

A4: this compound is a dense, volatile liquid and should be handled in a well-ventilated fume hood.[4] It is harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction can be exothermic, so careful, controlled addition of reagents is necessary to prevent a runaway reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incorrect Temperature: Reaction temperature was too high or too low. - Reagent Quality: Degradation of bleach (if used) or bromine. - Incomplete Reaction: Insufficient reaction time or poor mixing. - Loss during Workup: this compound is dense and can be lost during aqueous washes if layers are not separated carefully.- Maintain the reaction temperature steadily between 45-50°C using a water bath. - Use fresh, high-quality reagents. - Ensure vigorous stirring throughout the reaction and allow for sufficient reaction time. - Carefully separate the dense this compound layer during extraction. Multiple extractions of the aqueous layer with a suitable solvent can improve recovery.
Reaction is Very Slow or Stalls - Low Temperature: The reaction mixture is too cold. - Insufficient Base: The concentration of sodium hydroxide is too low to effectively catalyze the reaction.- Gradually increase the temperature to the optimal 45-50°C range. - Ensure the correct concentration and stoichiometry of the base are used as per the protocol.
Formation of a Dark-Colored Reaction Mixture - Side Reactions: High temperatures can lead to the formation of polymeric or degradation byproducts. - Excess Bromine: A large excess of bromine can lead to the formation of colored polybrominated byproducts.- Strictly control the reaction temperature. - Add bromine dropwise to maintain a slight excess, avoiding a large, unreacted pool of bromine in the reaction mixture.
Difficulty in Purifying the Product - Presence of Unreacted Acetone: Can co-distill with this compound if not removed. - Formation of Side Products: Other brominated compounds may have boiling points close to this compound.- Wash the crude this compound with water to remove unreacted acetone and other water-soluble impurities. - Careful fractional distillation is essential for obtaining pure this compound. Collect the fraction boiling at 148-150°C.

Quantitative Data on Temperature Optimization

While specific yield data at various temperatures is not extensively published in comparative studies, the established protocol for the haloform reaction with acetone consistently recommends a temperature range of 45-50°C to achieve good yields.[3] Yields reported for this method are typically in the range of 70-80% based on the limiting reagent.

Parameter Value Source(s)
Optimal Reaction Temperature 45-50°C,[3]
Boiling Point of this compound 149.5°C[1]
Expected Yield ~75%[5]

Experimental Protocols

Preparation of this compound via the Haloform Reaction (from Acetone)

This protocol is adapted from established laboratory procedures.

Materials:

  • Acetone

  • Bromine

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 20%)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Condenser

  • Heating mantle with a temperature controller or a water bath

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the mechanical stirrer, dropping funnel, and a condenser.

  • In the flask, place 30 mL of acetone and 150 mL of 20% sodium carbonate solution.

  • Immerse the flask in a water bath maintained at 45-50°C.

  • In the dropping funnel, place 75 mL of bromine.

  • Begin stirring the acetone-sodium carbonate mixture.

  • Slowly add the bromine dropwise from the dropping funnel into the flask. The rate of addition should be controlled to maintain the reaction temperature and to ensure the bromine color disappears before adding more.

  • As the this compound begins to form and separate, slowly add 10 M sodium hydroxide solution from a second separatory funnel to keep the solution alkaline. The rate of NaOH addition should be such that the red color of bromine is just discharged.

  • After all the bromine has been added, continue stirring for a short period until the reaction is complete (i.e., the bromine color is no longer discharged).

  • Stop the heating and stirring and allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. The dense layer of crude this compound will be at the bottom.

  • Separate the lower this compound layer.

  • Wash the crude this compound with water, followed by a dilute solution of sodium bicarbonate to remove any acidic impurities, and then again with water.

  • Dry the this compound over anhydrous calcium chloride.

  • Purify the crude this compound by distillation, collecting the fraction that boils at 148-150°C.

Visualizations

Haloform Reaction Mechanism for this compound Synthesis

Haloform_Reaction cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Bromination cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Cleavage and Protonation Acetone Acetone (CH₃COCH₃) Enolate Enolate Ion Acetone->Enolate OH⁻ Bromine Br₂ Tribromoacetone Tribromoacetone (CBr₃COCH₃) Bromine->Tribromoacetone Repeats 3x Hydroxide OH⁻ Intermediate Tetrahedral Intermediate Hydroxide->Intermediate This compound This compound (CHBr₃) Acetate Acetate Ion Intermediate->Acetate Re-formation of C=O Acetate->this compound Proton Transfer from formed Acetic Acid

Caption: Mechanism of the haloform reaction for this compound synthesis.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckTemp Verify Reaction Temperature (45-50°C) Start->CheckTemp CheckReagents Check Reagent Quality (Freshness, Concentration) CheckTemp->CheckReagents Temp OK AdjustTemp Adjust Temperature Control CheckTemp->AdjustTemp Temp Incorrect CheckProcedure Review Experimental Procedure CheckReagents->CheckProcedure Reagents OK UseFreshReagents Use Fresh/Purified Reagents CheckReagents->UseFreshReagents Reagents Suspect OptimizeAddition Optimize Reagent Addition Rate & Mixing CheckProcedure->OptimizeAddition Procedure Correct ImproveWorkup Improve Workup/ Purification Technique CheckProcedure->ImproveWorkup Workup Issue Success Yield Improved AdjustTemp->Success UseFreshReagents->Success OptimizeAddition->Success ImproveWorkup->Success

References

Technical Support Center: Purification of Commercial Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from commercial bromoform (B151600). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound typically contains stabilizers added to prevent decomposition. The most common stabilizers are ethanol (B145695) (1-3%) and 2-methyl-2-butene (B146552) (amylene). Over time, especially with exposure to light and air, this compound can decompose to form acidic impurities such as hydrogen bromide (HBr) and carbonyl bromide.[1][2] Therefore, aged this compound may also contain these acidic byproducts.

Q2: Why do I need to purify commercial this compound?

A2: The presence of stabilizers and decomposition products can interfere with chemical reactions. For example, ethanol can act as a nucleophile or a proton source in sensitive reactions. Acidic impurities can catalyze unwanted side reactions or degrade sensitive reagents. For applications requiring high purity this compound, such as in certain organic syntheses or as a high-density solvent for mineral separation, removing these impurities is crucial.

Q3: What is the general strategy for purifying this compound?

A3: The standard purification protocol involves a series of washing steps to remove specific impurities, followed by drying and fractional distillation to obtain pure this compound.[2][3] The typical sequence is:

  • Washing: To remove stabilizers and acidic impurities.

  • Drying: To remove residual water.

  • Distillation: To separate this compound from any remaining non-volatile impurities and to obtain a product with a defined boiling point.

Q4: What is the expected purity of this compound after purification?

A4: Following the complete purification protocol of washing, drying, and distillation, a purity of over 99% can be expected.[4] The final purity is best assessed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

Q5: How should I store purified this compound?

A5: Purified this compound is susceptible to decomposition. It should be stored in a tightly sealed, amber glass bottle to protect it from light and air.[2] For long-term storage, it is advisable to keep it in a cool, dark place. Some protocols suggest adding a small amount of a stabilizer, like diphenylamine (B1679370) or a very small percentage of ethanol, if it will be stored for an extended period, though this would negate the purification if the stabilizer was the impurity of concern.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: A persistent emulsion forms during the washing steps.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with basic solutions, can lead to the formation of a stable emulsion between the dense this compound layer and the aqueous layer.

  • Recommended Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Centrifugation: For small volumes, transferring the emulsion to a centrifuge tube and spinning it can effectively separate the layers.

    • Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Issue 2: The this compound is yellow or brown after washing.

  • Possible Cause: The color may be due to the presence of dissolved bromine, which can form from the decomposition of this compound, especially in older samples.

  • Recommended Solutions:

    • Sodium Thiosulfate (B1220275) or Sodium Sulfite Wash: Wash the this compound with a dilute (5-10%) aqueous solution of sodium thiosulfate or sodium sulfite. These reagents will reduce the elemental bromine to colorless bromide ions. Continue washing until the organic layer is colorless.

    • Sulfuric Acid Wash: A wash with concentrated sulfuric acid can also remove colored impurities.[2] However, this should be followed by a wash with a sodium carbonate or bicarbonate solution to neutralize any residual acid.

Issue 3: The final distilled this compound turns yellow upon storage.

  • Possible Cause: This indicates decomposition of the purified this compound, likely due to exposure to light or air.

  • Recommended Solutions:

    • Proper Storage: Ensure the this compound is stored in a tightly sealed, amber glass bottle in a cool, dark place.

    • Inert Atmosphere: For highly sensitive applications, storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

    • Restabilization: If the application allows, consider adding a minimal amount of a stabilizer like diphenylamine for long-term storage.[3]

Data Presentation

Purification StepPurposeImpurities RemovedExpected Purity/Outcome
Water Wash To remove the bulk of water-soluble stabilizers.EthanolSignificant reduction of ethanol.
Sodium Carbonate Wash (5-10% aq.) To neutralize and remove acidic impurities.Hydrogen Bromide (HBr), Carbonyl BromideRemoval of acidic decomposition products.
Sulfuric Acid Wash (Conc.) To remove colored impurities and some organic byproducts.Colored impurities, residual organic stabilizersDecolorization of the this compound.
Drying (e.g., with anhydrous CaCl₂ or K₂CO₃) To remove dissolved water from the organic phase.WaterDry this compound, ready for distillation.
Fractional Distillation To separate this compound from non-volatile impurities and compounds with different boiling points.Non-volatile residues, other halogenated methanesThis compound with a purity of >99% and a boiling point of 149-150 °C.

Experimental Protocols

Protocol 1: Standard Purification of Commercial this compound

This protocol is suitable for removing common stabilizers and acidic impurities.

  • Initial Wash (Water):

    • In a separatory funnel, wash the commercial this compound with an equal volume of deionized water.

    • Gently invert the funnel several times, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and discard the upper aqueous layer.

    • Repeat the water wash two more times.

  • Acid Removal (Sodium Carbonate Wash):

    • Wash the this compound from the previous step with an equal volume of a 5-10% aqueous sodium carbonate solution.

    • Gently invert the funnel to mix the layers.

    • Allow the layers to separate and discard the upper aqueous layer.

  • Final Wash (Water):

    • Wash the this compound with an equal volume of deionized water to remove any residual sodium carbonate.

    • Discard the aqueous layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous calcium chloride or potassium carbonate to the this compound.

    • Swirl the flask and let it stand for at least 30 minutes to allow for complete drying. The this compound should be clear, and the drying agent should not be clumped together.

  • Distillation:

    • Set up a fractional distillation apparatus.

    • Filter the dried this compound into the distillation flask.

    • Heat the flask gently and collect the fraction that boils at 149-150 °C at atmospheric pressure.[3]

Protocol 2: Purification of Aged or Colored this compound

This protocol includes an additional step to remove colored impurities.

  • Color Removal (Sulfuric Acid Wash):

    • In a separatory funnel, carefully add the colored this compound to an equal volume of concentrated sulfuric acid.

    • Gently swirl the funnel. The sulfuric acid layer will likely become colored.

    • Allow the layers to separate and carefully drain the lower, darker sulfuric acid layer.

    • Repeat the sulfuric acid wash until the acid layer remains colorless.[2]

  • Neutralization (Sodium Carbonate Wash):

    • Wash the this compound with a 10% aqueous sodium carbonate solution to neutralize any residual sulfuric acid. Check the pH of the aqueous layer to ensure it is basic.

  • Follow Steps 3-5 of Protocol 1:

    • Perform the final water wash, drying, and fractional distillation as described above.

Mandatory Visualization

experimental_workflow_standard start Commercial this compound wash_water1 Wash with Deionized Water (x3) start->wash_water1 Removes Ethanol wash_na2co3 Wash with 5-10% Sodium Carbonate Solution wash_water1->wash_na2co3 Removes Acidic Impurities wash_water2 Final Wash with Deionized Water wash_na2co3->wash_water2 drying Dry with Anhydrous CaCl2 or K2CO3 wash_water2->drying Removes Water distillation Fractional Distillation (Collect at 149-150 °C) drying->distillation Removes Non-volatile Impurities end Purified this compound (>99%) distillation->end

Caption: Standard purification workflow for commercial this compound.

experimental_workflow_colored start Aged/Colored this compound wash_h2so4 Wash with Conc. H2SO4 start->wash_h2so4 Removes Color wash_na2co3 Neutralize with 10% Sodium Carbonate Solution wash_h2so4->wash_na2co3 Neutralizes Acid wash_water Wash with Deionized Water wash_na2co3->wash_water drying Dry with Anhydrous CaCl2 or K2CO3 wash_water->drying Removes Water distillation Fractional Distillation (Collect at 149-150 °C) drying->distillation Removes Non-volatile Impurities end Purified this compound (>99%) distillation->end

Caption: Purification workflow for aged or colored this compound.

troubleshooting_emulsion issue Emulsion Forms During Washing solution1 Gentle Inversion Instead of Shaking issue->solution1 solution2 Add Saturated NaCl (Brine) Solution issue->solution2 solution3 Centrifuge (for small volumes) issue->solution3 solution4 Allow to Stand for an Extended Period issue->solution4 outcome Separation of Layers solution1->outcome solution2->outcome solution3->outcome solution4->outcome

References

Technical Support Center: Quantification of Bromoform in Seaweed

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of bromoform (B151600) in seaweed. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound in seaweed important?

A1: this compound (CHBr3), a halogenated organic compound found in some seaweed species, particularly of the genus Asparagopsis, has garnered significant interest for its potential applications, including its ability to reduce methane (B114726) emissions in ruminant livestock.[1][2] Accurate quantification is crucial for determining effective dosage, ensuring product consistency, and assessing any potential environmental or health impacts.[3][4] The high toxicity of this compound makes it essential for the emerging seaweed industry to accurately quantify its concentration.[1]

Q2: What are the main challenges in quantifying this compound in seaweed?

A2: The primary challenges stem from the volatile nature of this compound and the complex seaweed matrix.[1] this compound's volatility can lead to significant analyte loss during sample preparation and analysis.[5] The seaweed matrix itself is complex, containing various compounds that can interfere with extraction and analysis, making it difficult to achieve accurate and reproducible results.[1]

Q3: What are the most common analytical techniques used for this compound quantification?

A3: Gas chromatography (GC) coupled with a suitable detector is the most common and established method for quantifying volatile compounds like this compound.[1][3] Gas chromatography-mass spectrometry (GC-MS) is frequently used for its high selectivity and sensitivity, allowing for accurate identification and quantification of this compound.[5][6] Other detectors used with GC include the electron capture detector (ECD) and the flame ionization detector (FID).[3] Non-chromatographic methods such as infrared spectroscopy (IR), fluorescence spectroscopy, nuclear magnetic resonance (NMR), and colorimetry have also been explored.[3]

Q4: How should seaweed samples be handled and stored to minimize this compound loss?

A4: Due to this compound's volatility, proper sample handling and storage are critical. Fresh seaweed samples should be processed as quickly as possible.[6] Freeze-drying is a common method to preserve the sample and remove moisture before extraction.[3][6] Once freeze-dried, samples should be stored at low temperatures, such as -20°C, in airtight containers to prevent this compound from sublimating.[6][7] Studies have shown that this compound content in freeze-dried Asparagopsis can decrease significantly at higher temperatures.[7]

Q5: What are the key considerations for method validation when quantifying this compound?

A5: A validated analytical method is essential for obtaining reliable data. Key validation parameters to consider include linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and robustness.[6] It is also important to use appropriate internal standards to correct for variations in extraction efficiency and instrument response.[5] The lack of a standardized protocol with appropriate quality control and assurance measures has been a significant challenge in the field.[6][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound detected in samples expected to contain it. 1. This compound loss during sample preparation: High temperatures, prolonged exposure to air, or improper storage can lead to significant loss of the volatile this compound.[5][7] 2. Inefficient extraction: The chosen solvent or extraction method may not be effectively removing this compound from the complex seaweed matrix. 3. Instrument issues: The GC-MS or other analytical instrument may not be properly calibrated or optimized for this compound detection.1. Sample Preparation: Minimize sample handling time. Use freeze-dried seaweed and keep it frozen until extraction.[3][6] Avoid high temperatures during all steps. 2. Extraction: Ensure the chosen solvent is appropriate for this compound (e.g., methanol, hexane, pentane, or dichloromethane).[3] Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and agitation method. 3. Instrumentation: Calibrate the instrument using certified this compound standards. Check for leaks in the GC system and optimize parameters such as injector temperature, column temperature program, and detector settings.
High variability in this compound concentrations between replicate samples. 1. Inhomogeneous sample: The this compound may not be evenly distributed throughout the seaweed biomass.[3] 2. Inconsistent sample preparation: Variations in grinding, weighing, or extraction procedures between samples can lead to different results. 3. Analyte instability in extract: this compound may degrade in the solvent extract over time, especially if not stored properly.[6]1. Homogenization: Thoroughly homogenize the entire seaweed sample before taking subsamples for analysis to ensure representativeness.[3] 2. Standardized Protocol: Follow a strict, standardized protocol for all sample preparation steps. Use precise weighing and volumetric measurements. 3. Extract Storage: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) in sealed vials and for a validated period.[6]
Poor peak shape or interfering peaks in the chromatogram. 1. Matrix effects: Co-extracted compounds from the seaweed can interfere with the chromatographic separation and detection of this compound.[1] 2. Column contamination: Buildup of non-volatile compounds on the GC column can degrade its performance. 3. Inappropriate GC conditions: The temperature program or carrier gas flow rate may not be optimal for separating this compound from other matrix components.1. Sample Cleanup: Consider a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds. 2. Column Maintenance: Regularly bake out the GC column at a high temperature to remove contaminants. If necessary, trim the front end of the column or replace it. 3. Method Optimization: Optimize the GC temperature program to improve separation. Ensure the use of a column with an appropriate stationary phase for volatile halogenated compounds.
Inaccurate quantification despite a calibration curve. 1. Mismatch between calibration standards and sample matrix: The response of the instrument to this compound may be different in a clean solvent compared to a complex seaweed extract (matrix effect). 2. Use of an inappropriate internal standard: The internal standard may not behave similarly to this compound during extraction and analysis. 3. Degradation of calibration standards: this compound standards can degrade over time if not stored correctly.1. Matrix-Matched Calibration: Prepare calibration standards in a blank seaweed extract that does not contain this compound to compensate for matrix effects. 2. Internal Standard Selection: Choose an internal standard with similar chemical properties (e.g., volatility, polarity) to this compound. Naphthalene has been used as an internal standard in some studies.[5] 3. Standard Handling: Store calibration standards at low temperatures in airtight containers and prepare fresh working solutions regularly.

Quantitative Data Summary

Table 1: this compound Content in Different Seaweed Species

Seaweed SpeciesThis compound Content (mg/g dry weight)Analytical MethodReference
Asparagopsis taxiformis2.04GC-MS[5]
Asparagopsis armata1.39GC-MS[5]
Asparagopsis taxiformis (homogenized in oil)19.2 ± 2.1GC-MS[9]
Asparagopsis taxiformis (freeze-dried)16.7 ± 1.0GC-MS[9]

Table 2: Comparison of this compound Extraction Solvents

SolventExtraction EfficiencyNotesReference
MethanolCommonly used and effective.[3][5]Compatible with GC analysis.[3][5]
HexaneEffective for extraction.Volatile and compatible with GC.[3]
PentaneEffective for extraction.Volatile and compatible with GC.[3]
DichloromethaneEffective for extraction.Volatile and compatible with GC.[3]
Vegetable OilCan stabilize this compound and is a food-grade solvent.[9]Homogenization in oil can yield high this compound concentrations.[9][9]

Experimental Protocols

1. Sample Preparation: Freeze-Drying

  • Objective: To remove water from fresh seaweed samples to preserve them and prepare them for solvent extraction.

  • Methodology:

    • Thoroughly rinse fresh seaweed samples with clean seawater to remove any debris or epiphytes.

    • Pat the samples dry with a paper towel.

    • Freeze the seaweed samples at -20°C or lower.

    • Place the frozen samples in a freeze-dryer.

    • Run the freeze-dryer until the samples are completely dry and brittle.

    • Once dried, grind the seaweed into a fine, homogenous powder using a blender or a mill.[3]

    • Store the dried powder in an airtight container at -20°C until extraction.[6]

2. This compound Extraction: Solvent Extraction

  • Objective: To extract this compound from the dried seaweed powder into a solvent suitable for GC analysis.

  • Methodology:

    • Weigh a precise amount of the homogenized, freeze-dried seaweed powder (e.g., 0.02 g) into a centrifuge tube.[5]

    • Add a known volume of extraction solvent (e.g., 4.0 mL of methanol) containing an internal standard (e.g., naphthalene).[5]

    • Seal the tube tightly.

    • Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and extraction.

    • Centrifuge the mixture to separate the solid seaweed material from the solvent extract.[3]

    • Carefully transfer the supernatant (the solvent extract containing this compound) to a clean vial for analysis.

3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify this compound in the solvent extract.

  • Methodology:

    • Set up the GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Optimize the GC parameters, including injector temperature, oven temperature program, and carrier gas flow rate, to achieve good separation of this compound from other compounds.

    • Optimize the MS parameters for the detection of this compound, typically using selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

    • Inject a small volume (e.g., 1 µL) of the solvent extract into the GC injector.

    • Acquire the data.

    • Identify the this compound peak based on its retention time and mass spectrum compared to a pure this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result SampleCollection Seaweed Sample Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Grinding Grinding to Homogenous Powder FreezeDrying->Grinding SolventAddition Solvent & Internal Standard Addition Grinding->SolventAddition Vortexing Vortexing/Shaking SolventAddition->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation GCMS_Analysis GC-MS Analysis Centrifugation->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing Result This compound Concentration DataProcessing->Result

Caption: Experimental workflow for this compound quantification in seaweed.

troubleshooting_logic Start Problem: Inaccurate this compound Quantification CheckPeak Are peaks present and well-defined? Start->CheckPeak CheckRecovery Is recovery of internal standard low? CheckPeak->CheckRecovery Yes NoPeak No/Low Peaks CheckPeak->NoPeak No PoorPeakShape Poor Peak Shape / Interference CheckPeak->PoorPeakShape Poorly Defined CheckVariability Is there high variability between replicates? CheckRecovery->CheckVariability No LowRecovery Low Internal Standard Recovery CheckRecovery->LowRecovery Yes HighVariability High Replicate Variability CheckVariability->HighVariability Yes ResultOK Quantification is likely accurate CheckVariability->ResultOK No Sol1 Check sample prep for this compound loss. Optimize extraction. Check instrument sensitivity. NoPeak->Sol1 Sol2 Optimize GC method. Implement sample cleanup. PoorPeakShape->Sol2 Sol3 Optimize extraction procedure. Check for analyte degradation in extract. LowRecovery->Sol3 Sol4 Improve sample homogenization. Standardize preparation protocol. HighVariability->Sol4

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Improving Selectivity in α-Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during alpha-bromination reactions.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or non-existent yields in α-bromination reactions can be attributed to several factors, primarily related to the formation of the enol or enolate intermediate and the activity of the brominating agent.

Question: My α-bromination reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no yield in α-bromination reactions. Consider the following troubleshooting steps:

  • Insufficient Enol/Enolate Formation: The reaction proceeds via an enol or enolate intermediate. For acid-catalyzed reactions of ketones, ensure a strong acid catalyst (e.g., HBr, AcOH) is present to facilitate enol formation. In the case of carboxylic acids (Hell-Volhard-Zelinskii reaction), the initial conversion to an acid bromide is crucial for subsequent enolization.[1][2]

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common brominating agent that may require a radical initiator (e.g., AIBN, benzoyl peroxide) or light (hv) to be effective, especially for allylic brominations.[3][4] Ensure your NBS is fresh and has been stored correctly.

  • Reaction Temperature: Temperature plays a critical role. Some reactions have a minimum temperature threshold for efficiency. For instance, certain reactions with acetophenone (B1666503) derivatives show low yields below 80°C.[3][5] Conversely, excessively high temperatures can lead to product decomposition and side reactions.

  • Steric Hindrance: Highly substituted α-carbons can react more slowly due to steric hindrance, potentially requiring longer reaction times or more forceful conditions.[3]

Troubleshooting Workflow:

G start Low/No Yield check_reagents Verify Reagent Quality (Fresh NBS, pure solvents) start->check_reagents check_catalyst Optimize Catalyst (Acid/Radical Initiator) check_reagents->check_catalyst Reagents OK failure Persistent Low Yield check_reagents->failure Reagents degraded adjust_temp Adjust Temperature (Incremental increase) check_catalyst->adjust_temp Catalyst OK check_catalyst->failure Catalyst issue extend_time Consider Longer Reaction Time (For sterically hindered substrates) adjust_temp->extend_time Temp. Optimized adjust_temp->failure Decomposition success Improved Yield extend_time->success Reaction proceeds extend_time->failure No improvement

Caption: Troubleshooting workflow for low-yield α-bromination reactions.

Issue: Poor Selectivity (Mixture of Products)

A common challenge in α-bromination is the formation of multiple products, such as poly-brominated species or ring-brominated byproducts in aromatic substrates.

Question: My reaction is producing a mixture of mono-, di-brominated products, and/or ring-brominated species. How can I improve the selectivity?

Answer:

Achieving high selectivity for the desired mono-α-brominated product requires careful control over the reaction conditions and reagents.

  • Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can significantly enhance selectivity by maintaining a low, steady concentration of bromine.[3]

  • Control Stoichiometry: Employing a slight excess (e.g., 1.1 equivalents) of the brominating agent can drive the reaction to completion without promoting di-bromination.[6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often suppress the rates of side reactions.[3]

    • Solvent: The choice of solvent can influence selectivity. For instance, non-polar solvents are often preferred for radical brominations with NBS.[3]

    • Slow Addition: Adding the brominating agent dropwise to the reaction mixture helps to maintain a low concentration, thereby favoring mono-bromination.[3]

  • For Aromatic Substrates: To prevent ring bromination, avoid Lewis acid catalysts that can facilitate electrophilic aromatic substitution. Using NBS without a strong acid catalyst is often preferable for substrates containing electron-rich aromatic rings.[3]

Decision Tree for Improving Selectivity:

G start Poor Selectivity (Mixture of Products) q_polybromo Issue: Poly-bromination? start->q_polybromo q_ringbromo Issue: Ring Bromination (Aromatic Substrates)? q_polybromo->q_ringbromo No ans_poly_reagent Use NBS instead of Br2 q_polybromo->ans_poly_reagent Yes ans_ring_catalyst Avoid Lewis Acid Catalysts q_ringbromo->ans_ring_catalyst Yes success Improved Selectivity q_ringbromo->success No ans_poly_stoich Control Stoichiometry (1.1 eq) ans_poly_reagent->ans_poly_stoich ans_poly_temp Lower Reaction Temperature ans_poly_stoich->ans_poly_temp ans_poly_addition Slowly Add Brominating Agent ans_poly_temp->ans_poly_addition ans_poly_addition->success ans_ring_reagent Use NBS without strong acid ans_ring_catalyst->ans_ring_reagent ans_ring_reagent->success

Caption: Decision tree for troubleshooting poor selectivity in α-bromination.

Frequently Asked Questions (FAQs)

Q1: How can I selectively brominate an unsymmetrical ketone at the more substituted α-position?

A1: Acid-catalyzed halogenation of unsymmetrical ketones favors substitution at the more substituted α-carbon.[7] This is because the reaction proceeds through the more thermodynamically stable enol intermediate, which has a more substituted double bond.[7] Therefore, using acidic conditions (e.g., Br₂ in acetic acid) will favor bromination at the more substituted position.[8]

Q2: Conversely, how can I achieve selective bromination at the less substituted α-position of an unsymmetrical ketone?

A2: Base-catalyzed or base-promoted halogenation favors substitution at the less substituted α-carbon.[7][9] This is due to kinetic control, where the base removes the more accessible and more acidic proton from the less sterically hindered α-carbon to form the enolate intermediate faster.[7]

Q3: What is the Hell-Volhard-Zelinskii (HVZ) reaction and why is it selective for carboxylic acids?

A3: The Hell-Volhard-Zelinskii (HVZ) reaction is a method for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[10][11] Carboxylic acids themselves do not readily enolize.[10] The HVZ reaction first converts the carboxylic acid into an acid bromide, which enolizes much more readily.[10][11] This enol then reacts with bromine at the α-position. Subsequent hydrolysis reforms the α-bromo carboxylic acid.[10] This process is highly selective for the α-position.

Mechanism of the Hell-Volhard-Zelinskii Reaction:

HVZ_Mechanism cluster_0 Step 1: Acid Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis CA Carboxylic Acid AB Acid Bromide CA->AB + PBr3 PBr3 PBr3 Enol Acid Bromide Enol AB->Enol Tautomerization AlphaBromoAB α-Bromo Acid Bromide Enol->AlphaBromoAB + Br2 Br2 Br2 FinalProduct α-Bromo Carboxylic Acid AlphaBromoAB->FinalProduct + H2O H2O H2O

Caption: Key steps of the Hell-Volhard-Zelinskii reaction mechanism.

Q4: How can I effectively remove the succinimide (B58015) byproduct after using NBS?

A4: Succinimide is the byproduct of reactions using NBS. It can often be removed through an aqueous workup, as it has some solubility in water. Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove a significant portion of it.[3] In some cases, particularly when using non-polar solvents like carbon tetrachloride, succinimide may precipitate and can be removed by filtration.[3]

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Selectivity

Brominating AgentTypical ConditionsSelectivity OutcomeReference(s)
Br₂ in Acetic Acid Acidic, often refluxFavors bromination at the more substituted α-position of ketones.[7][8]
N-Bromosuccinimide (NBS) Often with a radical initiator (AIBN) or light, or a catalyst like NH₄OAc.Generally provides better selectivity for mono-bromination due to a low concentration of Br₂. Can be used for benzylic bromination.[3][4][6]
Br₂ with PBr₃ Hell-Volhard-Zelinskii reactionHighly selective for the α-position of carboxylic acids.[10][11]
Bromodimethylsulfonium Bromide (BDMS) 0-5 °C or room temperature, no added catalystRegioselective α-monobromination of β-keto esters and 1,3-diketones.[12]

Table 2: Typical Reaction Conditions for α-Bromination of Ketones with NBS

Substrate TypeCatalystSolventTemperature (°C)Typical Yield (%)Reference(s)
Cyclic KetonesNH₄OAcEt₂O25Good[6]
Acyclic KetonesNH₄OAcCCl₄80Good[6]
Aralkyl KetonesMontmorillonite K-10Methanol60-65Good[13]
Aralkyl KetonesAcidic Al₂O₃MethanolReflux71-89[14]

Experimental Protocols

Protocol 1: General Procedure for α-Bromination of a Ketone using NBS and a Catalyst

This protocol is a general representation based on literature procedures.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (10 mmol) in the appropriate solvent (e.g., CCl₄ for acyclic ketones, 10 mL).

  • Addition of Reagents: Add N-bromosuccinimide (10.5 mmol, 1.05 equiv.) and the catalyst (e.g., NH₄OAc, 1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for acyclic ketones) and stir for the required time, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any solid precipitate (succinimide). Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to yield the pure α-brominated ketone.

Protocol 2: Hell-Volhard-Zelinskii Reaction for α-Bromination of a Carboxylic Acid

This protocol is a representative procedure for the HVZ reaction.[1]

  • Reaction Setup: Place the carboxylic acid and a catalytic amount of red phosphorus or PBr₃ in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Bromine: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by the disappearance of the bromine color).

  • Hydrolysis: Cool the reaction mixture and carefully add water to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.

  • Isolation and Purification: The product can then be isolated by extraction and purified by crystallization or distillation.

References

Technical Support Center: Managing Bromoform Evaporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoform (B151600). The following information is intended to help manage this compound evaporation during experiments, ensuring personnel safety and experimental integrity.

Troubleshooting Guide

Issue: I can smell a sweet, chloroform-like odor during my experiment.

Answer:

A noticeable odor indicates the presence of this compound vapor in the air, suggesting significant evaporation.[1][2][3] this compound has a low odor threshold of 1.3 parts per million (ppm).[1] Immediate action is required to mitigate exposure.

Troubleshooting Steps:

  • Assess Ventilation: Ensure your work is being conducted in a properly functioning chemical fume hood.[4][5][6]

  • Check for Spills: Inspect the work area for any spills. This compound is denser than water and will sink, so check lower surfaces.[1][3]

  • Review Personal Protective Equipment (PPE): Confirm you are wearing appropriate PPE, including gloves and safety goggles.[7] For vapor exposure, respiratory protection may be necessary.[8][9]

  • Container Sealing: Ensure all containers holding this compound are tightly sealed when not in immediate use.[4][5][10] Consider using parafilm or PTFE tape for a more secure seal.[10]

  • Reduce Temperature: If your experiment allows, lower the temperature of the this compound solution to decrease its vapor pressure.[10]

Issue: My this compound solution volume is decreasing, affecting my reaction stoichiometry.

Answer:

Loss of this compound due to evaporation can lead to inaccurate concentrations and affect experimental outcomes. Several techniques can minimize this loss.

Troubleshooting Steps:

  • Minimize Surface Area: Use narrow-mouth containers like volumetric flasks to reduce the surface area exposed to the atmosphere.[10][11]

  • Implement a Closed or Semi-Closed System: If possible, modify your experimental setup to be a closed or semi-closed system to contain this compound vapors.

  • Use a Condenser: For reactions requiring heating, use a reflux condenser to return evaporated this compound to the reaction vessel.

  • Inert Gas Blanket: In sensitive reactions, a gentle stream of an inert gas, such as nitrogen or argon, can be used to create a positive pressure environment, reducing evaporation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary health and safety concerns associated with this compound evaporation?

A1: this compound is toxic by ingestion, inhalation, and skin absorption.[1][12] Inhalation can irritate the respiratory system and may cause central nervous system depression, leading to symptoms like dizziness and headache.[2][8] Prolonged exposure can damage the liver and kidneys.[8][9] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.5 ppm over an 8-hour workshift.[8][9][13][14]

Q2: How can I safely store this compound to minimize evaporation?

A2: Store this compound in a cool, dark, and well-ventilated area.[2][4] Use tightly sealed, amber glass bottles to prevent degradation from light and air, which can accelerate decomposition.[2][8]

Q3: What is the vapor pressure of this compound and how does it affect evaporation?

A3: this compound has a vapor pressure of 5 mm Hg at 20°C.[1][3][8] This relatively low vapor pressure compared to highly volatile solvents means it evaporates at a moderate rate at room temperature. However, evaporation will increase with higher temperatures, increased surface area, and greater air movement.

Q4: Are there alternative solvents to this compound with lower volatility?

A4: The choice of solvent is highly dependent on the specific application, such as its use as a dense medium for mineral separation or as a reagent.[12] If the primary requirement is high density, diiodomethane (B129776) may be an alternative, though it also requires careful handling. For solvent applications, the feasibility of substitution depends on the required chemical properties. A thorough review of the experimental requirements is necessary to identify a suitable, less volatile alternative.

Q5: How should I dispose of this compound waste?

A5: this compound waste should be collected in a designated, sealed container and disposed of as hazardous waste.[9] Do not pour this compound down the drain.[9] Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueCitations
Molecular Formula CHBr₃[1]
Molecular Weight 252.73 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Sweet, chloroform-like[1][2][3]
Boiling Point 149.5 °C (301.1 °F)[2][3]
Melting Point 8.3 °C (46.9 °F)[2]
Density 2.89 g/cm³ at 20°C[1][2]
Vapor Pressure 5 mm Hg at 20°C[1][3][8]
Water Solubility Slightly soluble (0.1 g/100 ml at 20°C)[1][2][12]
OSHA PEL (8-hr TWA) 0.5 ppm (5 mg/m³)[8][9][13][14]
NIOSH REL (10-hr TWA) 0.5 ppm (5 mg/m³)[8][9][14]
IDLH (Immediately Dangerous to Life or Health) 850 ppm[14][15]

Experimental Protocols

Protocol: Minimizing this compound Evaporation During a Benchtop Extraction

This protocol outlines a procedure for a liquid-liquid extraction using this compound, with an emphasis on minimizing evaporation.

Materials:

  • This compound

  • Separatory funnel with a stopper and stopcock

  • Appropriate glassware (beakers, flasks)

  • Fume hood

  • Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation:

    • Ensure all work is performed inside a certified chemical fume hood.

    • Pre-chill the this compound in an ice bath for 10-15 minutes to reduce its vapor pressure.

    • Ensure all glassware is clean and dry.

  • Extraction:

    • Add the aqueous solution to the separatory funnel first.

    • Carefully add the pre-chilled this compound to the separatory funnel.

    • Immediately stopper the separatory funnel to prevent vapor loss.

    • Invert the funnel and vent it away from your face by opening the stopcock to release any pressure buildup. Close the stopcock.

    • Shake the funnel gently for the required extraction time, venting frequently.

    • Place the separatory funnel back on the ring stand and allow the layers to separate.

  • Separation and Storage:

    • Remove the stopper before draining the lower this compound layer to prevent creating a vacuum.

    • Drain the this compound layer into a narrow-mouth collection flask.

    • Immediately seal the collection flask.

    • If the this compound is to be stored, use a tightly sealed amber glass bottle and place it in a cool, designated storage area.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep1 Work in Fume Hood prep2 Don Appropriate PPE prep1->prep2 prep3 Pre-chill this compound prep2->prep3 exp1 Use Narrow-Mouth Glassware prep3->exp1 exp2 Keep Containers Sealed exp1->exp2 exp3 Perform Experiment exp2->exp3 post1 Transfer to Sealed Container exp3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste Properly post2->post3 troubleshooting_guide Troubleshooting this compound Evaporation start Issue Detected: - Odor - Volume Loss q1 Is the fume hood on and functioning correctly? start->q1 a1_yes Check for spills and container seals. q1->a1_yes Yes a1_no Turn on fume hood. If malfunctioning, stop work and notify supervisor. q1->a1_no No q2 Are containers tightly sealed? a1_yes->q2 end_bad Issue Persists: Re-evaluate protocol and seek assistance. a1_no->end_bad a2_yes Consider reducing temperature or using a condenser. q2->a2_yes Yes a2_no Seal all containers when not in use. q2->a2_no No end_good Issue Resolved a2_yes->end_good a2_yes->end_bad If issue persists a2_no->q2

References

Bromoform Waste Management: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance with a bromoform-related incident, please contact your institution's Environmental Health and Safety (EHS) office.

This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of This compound (B151600) waste in a laboratory setting. It includes troubleshooting procedures and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and potentially carcinogenic compound.[1] Acute exposure can cause irritation to the eyes, skin, and respiratory system, as well as central nervous system depression.[2][3] Chronic exposure may lead to liver and kidney damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[3][4]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No, you should never dispose of this compound waste down the drain.[3][5] It is poorly soluble in water and is denser than water, meaning it will sink and can contaminate plumbing systems and the environment.[6] this compound is classified as a hazardous waste and must be disposed of according to institutional and local regulations.[7]

Q3: How should I collect and store this compound waste in the laboratory?

A3: this compound waste should be collected in a designated, properly labeled, and sealed container.[4][8] The container should be made of a compatible material (e.g., glass or a suitable plastic, as this compound can attack some plastics and rubbers) and kept closed when not in use.[3][4] Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidants, and powdered metals.[3]

Q4: What are the regulations I need to be aware of for this compound waste disposal?

A4: this compound is regulated as a hazardous waste. In the United States, the Environmental Protection Agency (EPA) has assigned it the hazardous waste number U225.[9] Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound in the workplace.[10] Always consult your institution's EHS office and local regulations for specific disposal requirements.

Q5: Is it possible to neutralize this compound waste in the lab before disposal?

A5: Chemical neutralization of this compound waste can be performed by trained personnel under controlled conditions. A common method is chemical reduction, which converts this compound to less harmful substances. However, this process has its own hazards and should only be attempted if you have the proper training, equipment, and a detailed protocol. It is often safer and more practical to have a licensed hazardous waste management company handle the disposal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Accidental Spill of this compound Improper handling, container failure.1. Evacuate the immediate area and alert others. 2. If safe to do so, increase ventilation. 3. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary. 4. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials. 5. Collect the absorbed material into a sealed container for hazardous waste disposal.[4] 6. Clean the spill area with soap and water. 7. Report the spill to your EHS office.
This compound Waste Container is Leaking Container degradation, improper sealing.1. Wearing appropriate PPE, place the leaking container into a larger, compatible, and sealed secondary containment vessel. 2. Label the secondary container clearly as "Hazardous Waste: this compound." 3. Arrange for immediate pickup by your institution's hazardous waste management service.
Uncertainty About Waste Compatibility Mixing of different waste streams.1. Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible. This compound can react violently with strong bases, oxidants, and powdered metals.[3] 2. If you are unsure, collect the this compound waste in a separate, dedicated container. 3. Consult your EHS office for guidance on mixed waste disposal.

Quantitative Data Summary

PropertyValue
Chemical Formula CHBr₃[3]
Molecular Weight 252.73 g/mol
Appearance Colorless to yellow liquid[2]
Odor Chloroform-like, sweetish[1][2]
Density 2.89 g/cm³
Boiling Point 149.5 °C[3]
Melting Point 8.3 °C[3]
Solubility in Water 0.1 g/100 mL at 20°C (poorly soluble)[3]
OSHA PEL (8-hr TWA) 0.5 ppm[10]
NIOSH REL (10-hr TWA) 0.5 ppm[5]
ACGIH TLV (8-hr TWA) 0.5 ppm[5]

Experimental Protocol: Chemical Reduction of this compound Waste

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

This protocol is adapted from the chemical reduction method used for chloroform (B151607) and is intended for small-scale laboratory waste.

Materials:

  • This compound waste

  • Zinc powder (Zn)

  • Ethanol (B145695)

  • Water

  • Stir plate and stir bar

  • Reaction flask

  • Dropping funnel

  • pH paper or meter

Procedure:

  • Preparation: In a suitable reaction flask equipped with a stirrer, create a suspension of zinc powder in a mixture of ethanol and water.

  • Addition of this compound: Slowly add the this compound waste to the zinc suspension using a dropping funnel while stirring continuously. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Reaction: Allow the mixture to react until the this compound has been completely reduced. The reaction converts this compound into methane (B114726) and zinc salts.

  • Neutralization: After the reaction is complete, neutralize the mixture to a pH between 5.5 and 9.5.

  • Disposal: The final solution should be analyzed to ensure the absence of this compound before disposal as aqueous waste according to institutional guidelines.

Visualizations

Bromoform_Waste_Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled, Sealed, Compatible Container start->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal_decision Disposal Path? storage->disposal_decision ehs_disposal Arrange for Pickup by EHS/Licensed Contractor disposal_decision->ehs_disposal Standard Procedure in_lab_treatment In-Lab Chemical Treatment (Trained Personnel Only) disposal_decision->in_lab_treatment Approved Alternative end Proper Disposal Complete ehs_disposal->end protocol Follow Approved Chemical Reduction Protocol in_lab_treatment->protocol verification Verify Complete Degradation of this compound protocol->verification aqueous_waste Dispose of as Neutralized Aqueous Waste verification->aqueous_waste aqueous_waste->end

Caption: Workflow for the proper disposal of this compound waste.

Bromoform_Chemical_Reduction This compound This compound (CHBr₃) products Methane (CH₄) Zinc Salts This compound->products Chemical Reduction reagents Zinc (Zn) Ethanol/Water reagents->products

Caption: Chemical reduction pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Bromoform and Diiodomethane for Heavy Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heavy mineral separation is a critical step in a wide range of geological, material science, and environmental research. The selection of a heavy liquid is paramount to achieving efficient and accurate separation of mineral grains based on their density. This guide provides a comprehensive comparison of two commonly used heavy liquids: bromoform (B151600) (CHBr₃) and diiodomethane (B129776) (CH₂I₂). By presenting their physical properties, outlining experimental protocols, and emphasizing safety considerations, this document aims to assist researchers in making an informed choice for their specific applications.

Performance and Properties: A Quantitative Comparison

The efficacy of a heavy liquid in mineral separation is primarily determined by its density. A liquid with a higher density can separate a wider range of heavy minerals. Both this compound and diiodomethane are effective for separating common heavy minerals from lighter gangue minerals like quartz and feldspar. Diiodomethane, with its significantly higher density, offers an advantage for the separation of denser mineral phases.

PropertyThis compoundDiiodomethane
Chemical Formula CHBr₃CH₂I₂
Density (g/cm³) ~2.89[1]~3.325[2]
Refractive Index ~1.598~1.742
Molar Mass ( g/mol ) 252.73267.84
Boiling Point (°C) 149.5182
Melting Point (°C) 8.36.1
Appearance Colorless to pale yellow liquidColorless to yellowish liquid, darkens on exposure to light
Odor Chloroform-like, sweetishChloroform-like

Experimental Protocols for Heavy Mineral Separation

The general procedure for heavy mineral separation using either this compound or diiodomethane is similar and is typically carried out in a fume hood due to the toxic nature of these chemicals.[3] The basic principle involves placing a disaggregated sediment or rock sample into the heavy liquid, allowing the denser minerals to sink while the lighter minerals float.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_sep Heavy Liquid Separation cluster_post Post-Separation Processing prep1 Crushing and Grinding prep2 Sieving to desired size fraction prep1->prep2 prep3 Washing and Drying prep2->prep3 sep1 Place sample in separatory funnel with heavy liquid prep3->sep1 sep2 Stir and allow minerals to settle sep1->sep2 sep3 Drain heavy mineral fraction sep2->sep3 sep4 Collect light mineral fraction sep3->sep4 post1 Wash both fractions with a solvent (e.g., acetone) sep4->post1 post2 Dry the mineral fractions post1->post2 post3 Microscopic examination and analysis post2->post3

Caption: General workflow for heavy mineral separation.

Detailed Methodologies

1. Sample Preparation:

  • Disaggregation: The rock or sediment sample should be disaggregated to liberate individual mineral grains. This can be achieved through gentle crushing with a mortar and pestle.

  • Sieving: The disaggregated sample should be sieved to obtain a specific grain size fraction (e.g., 63-250 µm). This ensures that the settling rates of minerals are primarily influenced by their density rather than their size and shape.

  • Washing and Drying: The sieved sample should be thoroughly washed with water to remove any fine clay or silt particles and then dried completely in an oven at a low temperature (e.g., 60°C).

2. Heavy Liquid Separation:

  • Setup: The separation is typically performed using a separatory funnel with a stopcock.[3] The funnel should be securely mounted in a stand within a fume hood.

  • Procedure:

    • Pour the heavy liquid (this compound or diiodomethane) into the separatory funnel.

    • Carefully add the dried mineral sample to the liquid.

    • Stir the mixture gently but thoroughly with a glass rod to ensure all grains are wetted by the liquid.

    • Allow the mixture to stand undisturbed for a period of time (this can range from minutes to hours depending on the grain size and density contrast) to allow the heavy minerals to settle to the bottom and the light minerals to float to the top.[3]

    • Once a clear separation is observed, carefully open the stopcock to drain the settled heavy minerals into a filter paper-lined funnel placed over a collection beaker.

    • Close the stopcock before the light mineral fraction reaches it.

    • The light mineral fraction can then be collected in a separate filter paper-lined funnel.

3. Post-Separation Cleaning:

  • Washing: Both the heavy and light mineral fractions collected on the filter paper must be thoroughly washed with a suitable solvent to remove all traces of the heavy liquid. Acetone is commonly used for this purpose.[3] This washing step should be repeated several times.

  • Drying: The washed mineral fractions are then allowed to air dry or are dried in a low-temperature oven.

4. Recovery of Heavy Liquid:

  • The used heavy liquid and the solvent washings can be collected and the heavy liquid recovered through distillation for reuse, which is an important consideration due to the cost and hazardous nature of these chemicals.

Safety and Handling: A Critical Consideration

Both this compound and diiodomethane are hazardous substances and must be handled with extreme care in a well-ventilated laboratory, preferably within a fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat, is mandatory.[1][6]

Hazard Comparison

G cluster_this compound This compound cluster_diiodomethane Diiodomethane b_haz1 Toxic if inhaled b_haz2 Harmful if swallowed b_haz3 Causes skin and eye irritation b_haz4 Suspected carcinogen d_haz1 Toxic if swallowed or in contact with skin d_haz2 Causes severe skin and eye irritation/damage d_haz3 May cause respiratory irritation

Caption: Key health hazards of this compound and diiodomethane.

This compound:

  • Health Hazards: Toxic if inhaled and harmful if swallowed.[1][4][7][8] It is a skin and eye irritant.[1][4][7][8] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

  • Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[1] Work in a fume hood and wear appropriate PPE.[4]

Diiodomethane:

  • Health Hazards: Toxic if swallowed or in contact with skin.[6] It causes severe skin and eye irritation and can cause serious eye damage.[9][10] Inhalation may cause respiratory irritation.[5]

  • Handling Precautions: Avoid all contact with skin and eyes.[6] Work in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[6]

Conclusion: Making the Right Choice

The choice between this compound and diiodomethane for heavy mineral separation depends on the specific requirements of the research.

  • This compound is a suitable and widely used option for separating common heavy minerals from lighter silicates. Its lower density compared to diiodomethane makes it less effective for separating very dense minerals from each other.

  • Diiodomethane , with its higher density, provides a greater range for separating a wider variety of heavy minerals. This makes it the preferred choice for studies focusing on denser mineral phases.

Ultimately, the decision should be based on the target minerals of the study, balanced with the significant health and safety considerations associated with both chemicals. Due to their hazardous nature, researchers should always seek to minimize their use and consider safer alternatives like non-toxic heavy liquids (e.g., sodium polytungstate or lithium metatungstate solutions) when feasible.[11] Proper training, adherence to safety protocols, and the use of appropriate engineering controls are essential when working with either this compound or diiodomethane.

References

The Methane Mitigation Challenge: A Comparative Analysis of Synthetic vs. Natural Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and application of bromoform (B151600) from chemical synthesis versus the red seaweed Asparagopsis for reducing enteric methane (B114726) emissions in livestock.

The urgent need to reduce greenhouse gas emissions has placed a spotlight on agriculture, a significant source of anthropogenic methane. Enteric methane, a byproduct of digestion in ruminant animals like cattle, is a potent greenhouse gas. A promising solution lies in the use of this compound (CHBr₃), a halogenated organic compound that inhibits the enzymes responsible for methane production in the rumen. This compound can be sourced naturally from the red seaweed Asparagopsis taxiformis and Asparagopsis armata, or it can be chemically synthesized. This guide provides a comprehensive comparison of synthetic and natural this compound for methane mitigation, tailored for researchers, scientists, and drug development professionals.

Performance and Efficacy: A Tale of Two Sources

Both natural and synthetic this compound have demonstrated significant efficacy in reducing enteric methane emissions in ruminants. However, recent research suggests that the source of this compound may influence its overall effectiveness.

Studies on Asparagopsis-derived this compound have consistently shown high levels of methane reduction. For instance, inclusion of A. taxiformis in cattle feed has been reported to decrease methane production by over 80%, with some studies showing reductions of up to 98%.[1][2] A key finding is that the whole, dried Asparagopsis seaweed appears to be more effective than purified this compound alone. One study found that whole Asparagopsis reduced methane emissions by 95.6% at a 0.5% inclusion rate, while an equivalent dose of pure this compound resulted in a 59.6% reduction.[3][4][5][6] This suggests that other bioactive compounds in the seaweed may act synergistically with this compound to enhance its anti-methanogenic activity.[4][5][6]

Synthetic this compound has also shown remarkable efficacy. A recent study utilizing a synthetic this compound feed additive in an oil-based formulation reported a 95.2% reduction in methane emissions in cattle.[7][8] Proponents of synthetic this compound highlight its potential for greater consistency in potency and scalability compared to natural sources, which can have variable this compound content.[9]

Quantitative Comparison of Methane Reduction
This compound SourceAnimal ModelDosageMethane Reduction (%)Reference
Natural (A. taxiformis)Beef Cattle0.33% of feed dry matter98%[10]
Natural (A. taxiformis)Beef Cattle0.45% or 0.83% of feed DM33-80%[10]
Natural (A. armata)Sheep13-43 mg/kg dry matter intake~0.40 g reduction per mg of this compound[10]
Natural (Whole A. armata)In vitro0.5% of diet95.6%[3][4][5][6]
Synthetic (Pure this compound)In vitroEquivalent to 0.5% A. armata59.6%[3][4][5][6]
Synthetic (Oil-based formulation)CattleNot specified95.2%[7][8]

Mechanism of Action: Inhibiting Methanogenesis

This compound, regardless of its source, functions as a methane inhibitor by targeting the final step of methanogenesis in the rumen. It is a structural analogue of methane and acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR), which is crucial for the formation of methane by methanogenic archaea.[10][11][12] By binding to the active site of this enzyme, this compound blocks the conversion of methyl-coenzyme M to methane.

cluster_rumen Rumen Environment Feed Feed Digestion Digestion Feed->Digestion Fermentation H2_CO2 H₂ + CO₂ Digestion->H2_CO2 Methanogens Methanogens H2_CO2->Methanogens Substrates MCR Methyl-coenzyme M reductase (MCR) Methanogens->MCR Methane CH₄ This compound This compound (CHBr₃) This compound->MCR Inhibits MCR->Methane Catalyzes final step

Mechanism of this compound-mediated methane inhibition in the rumen.

Safety and Environmental Considerations

The use of this compound as a feed additive has raised questions regarding its safety for both the animals and consumers, as well as its potential environmental impact.

Animal and Human Safety: this compound is classified as a probable human carcinogen by the US EPA, and high doses can lead to liver and kidney damage.[13][14][15] However, the doses of this compound administered for methane mitigation are very low.[10] Studies have shown that at these low inclusion levels, this compound is not found at elevated levels in the meat or milk of supplemented animals.[16] The current scientific consensus is that this compound used for methane inhibition does not pose a significant risk to animal health or human consumers.[17]

Environmental Impact: A primary environmental concern associated with the large-scale cultivation of Asparagopsis is the potential release of this compound into the atmosphere. This compound is a very short-lived substance that can contribute to ozone depletion.[18][19] However, studies modeling the impact of large-scale Asparagopsis farming have concluded that the potential impact on the stratospheric ozone layer is not significant.[18][20][21]

Experimental Protocols

In Vitro Methane Reduction Assay

A common method to assess the anti-methanogenic potential of compounds is through in vitro rumen fermentation studies.

Objective: To compare the efficacy of synthetic this compound and natural this compound (from Asparagopsis) in reducing methane production in vitro.

Methodology:

  • Rumen Fluid Collection: Rumen fluid is collected from fistulated cattle.

  • Incubation: A buffered rumen fluid medium is prepared and dispensed into incubation bottles.

  • Treatment Application:

    • Control group: No additive.

    • Natural this compound group: A specified concentration of dried and ground Asparagopsis is added.

    • Synthetic this compound group: A concentration of synthetic this compound equivalent to that in the natural group is added.

  • Fermentation: The bottles are incubated at 39°C for a set period (e.g., 24-72 hours).

  • Gas Analysis: Headspace gas is sampled at regular intervals and analyzed for methane concentration using gas chromatography.

  • Data Analysis: Methane production is calculated and compared between the different treatment groups.

cluster_workflow In Vitro Experimental Workflow A Rumen Fluid Collection B Preparation of Incubation Medium A->B C Treatment Groups B->C D1 Control C->D1 D2 Natural this compound (Asparagopsis) C->D2 D3 Synthetic this compound C->D3 E Incubation (39°C) D1->E D2->E D3->E F Gas Sampling E->F G Gas Chromatography (Methane Analysis) F->G H Data Analysis and Comparison G->H

Workflow for comparing synthetic and natural this compound in vitro.

Conclusion and Future Outlook

Both synthetic and natural this compound are highly effective at mitigating enteric methane emissions in livestock. Natural this compound from Asparagopsis has the potential advantage of synergistic effects from other bioactive compounds, leading to greater efficacy than isolated this compound. However, synthetic this compound offers the benefits of standardized potency and potentially more straightforward scalability.

The choice between synthetic and natural this compound will likely depend on a variety of factors, including cost-effectiveness, regulatory approval, and consumer acceptance. Further research is needed to fully understand the long-term effects of this compound supplementation and to optimize delivery methods for different livestock production systems. Ultimately, both approaches represent promising tools in the global effort to reduce the environmental impact of agriculture.

References

A Researcher's Guide to Validating GC-MS Methods for Bromoform Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bromoform (B151600) is critical in various applications, from environmental monitoring to toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for this purpose, offering high sensitivity and selectivity. However, to ensure the reliability and reproducibility of results, a thorough validation of the analytical method is not just a recommendation but a regulatory necessity.[1][2][3]

This guide provides a comparative overview of two hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of this compound, detailing the validation parameters as stipulated by major regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] We will explore the key performance characteristics of a traditional liquid injection method (Method A) and a headspace solid-phase microextraction (SPME) method (Method B), supported by experimental protocols and data presented for easy comparison.

Comparative Validation Data

The performance of any analytical method is assessed through a series of validation parameters. Below is a summary of the validation data for two distinct GC-MS methods for this compound quantification.

Validation ParameterMethod A: Liquid Injection GC-MSMethod B: Headspace SPME-GC-MSAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999[4]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98-102%[4]
Precision (% RSD)
- Repeatability≤ 1.8%≤ 2.5%≤ 2%[1]
- Intermediate Precision≤ 2.2%≤ 3.0%≤ 3%[4]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL-
Robustness Unaffected by minor changes in flow rate and temperatureSensitive to extraction time and temperature variationsConsistent performance[5]

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the method validation process, the following diagram outlines the key steps involved, from initial method development to the final validation report.

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experimental Execution cluster_final Phase 3: Finalization Method_Development Method Development & Optimization Protocol_Definition Validation Protocol Definition Specificity Specificity/ Selectivity Protocol_Definition->Specificity Linearity Linearity & Range Protocol_Definition->Linearity Accuracy Accuracy Protocol_Definition->Accuracy Precision Precision (Repeatability & Intermediate) Protocol_Definition->Precision LOD_LOQ LOD & LOQ Determination Protocol_Definition->LOD_LOQ Robustness Robustness Protocol_Definition->Robustness Data_Analysis Data Analysis & Comparison to Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for GC-MS Method Validation.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparison.

Method A: Liquid Injection GC-MS

This method is based on a previously validated procedure for this compound quantification in a biological matrix.[6][7]

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of methanol (B129727) and vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, hold for 1 minute.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Selected Ion Monitoring (SIM) for this compound (m/z 171, 173, 252).

Method B: Headspace SPME-GC-MS

This method is adapted from procedures for the analysis of volatile organic compounds in aqueous samples.[8]

  • Instrumentation: GC-MS system equipped with a solid-phase microextraction autosampler.

  • Sample Preparation:

    • Place 5 mL of the liquid sample (or a suspension of a solid sample in water) into a 20 mL headspace vial.

    • Add a known amount of internal standard and saturate the sample with sodium chloride.

    • Seal the vial and place it in the autosampler tray.

  • SPME and GC-MS Conditions:

    • SPME Fiber: 85 µm polyacrylate[8]

    • Incubation Temperature: 60°C for 10 minutes.

    • Extraction Time: 20 minutes.

    • Desorption Temperature: 250°C for 2 minutes in the GC inlet.

    • GC-MS conditions: Same as Method A.

Key Validation Parameters Explained

A brief explanation of the core validation parameters is provided below, in line with ICH guidelines.[1][2]

  • Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1] In GC-MS, this is often demonstrated by the separation of the analyte peak from other matrix components and the uniqueness of its mass spectrum.[5]

  • Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.[9]

  • Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.[9]

  • Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations).[9]

  • Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

By carefully evaluating these parameters, researchers can ensure that their chosen GC-MS method for this compound quantification is fit for its intended purpose, generating data that is both reliable and defensible.

References

A Comparative Guide to the Accuracy and Precision of Bromoform Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of bromoform (B151600) in environmental samples. This compound (CHBr₃), a trihalomethane, is a significant environmental analyte due to its potential formation as a disinfection byproduct in drinking water and its natural production by marine algae.[1] Accurate and precise measurement is crucial for environmental monitoring, toxicological studies, and ensuring water quality. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The determination of this compound in environmental matrices is predominantly achieved through chromatography-based techniques. The choice of method often depends on the sample matrix, required detection limits, and available instrumentation. The following tables summarize the quantitative performance of key analytical methods for this compound analysis.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for this compound in Water Samples

Analytical MethodSample PreparationDetection LimitAccuracy (% Recovery)Precision (%RSD)Reference
Purge and Trap (P&T) - GC/MSPurge and Trap0.1 μg/L89 - 100Not Reported[2]
Purge and Trap (P&T) - GC/HSDPurge and Trap0.20 μg/L89 ± 9Not Reported[2]
Liquid-Liquid Extraction (LLE) - GC/MSPentane Extraction<0.5 μg/LNot ReportedNot Reported[2]
Headspace (HS) - GC/IDMSHeadspaceNot Reported96.1 - 108.83.9 - 5.7[3]
Solid-Phase Microextraction (SPME) - GC/MSSPME0.008 - 0.7 ng/mL80 - 1191 - 12[4]

Table 2: Performance of Other Analytical Methods for this compound

Analytical MethodSample MatrixDetection LimitAccuracy (% Recovery)Reference
High-Performance Liquid Chromatography (HPLC) - UVNot Specified0.01 ppmNot Reported[5]
Gas Stripping and Cryogenic Trapping - GC/FIDDrinking Water0.05 μg/L75 ± 7.7[2]
Membrane Inlet Mass Spectrometry (MIMS)Drinking Water0.5 μg/LNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of the key experimental protocols for the most common this compound analysis techniques.

Purge and Trap - Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

This is a widely used and established method for volatile organic compounds like this compound in water.[6][7]

  • Sample Preparation: An inert gas is bubbled through the water sample.[7]

  • Analyte Trapping: The volatilized this compound is trapped on a sorbent material.[7]

  • Thermal Desorption: The trap is heated, and the this compound is backflushed with a carrier gas into the GC column.[7]

  • Chromatographic Separation: The this compound is separated from other compounds in the GC column.

  • Mass Spectrometric Detection: The mass spectrometer identifies and quantifies the this compound based on its unique mass-to-charge ratio.[7]

Liquid-Liquid Extraction - Gas Chromatography/Mass Spectrometry (LLE-GC/MS)

LLE is a classical extraction technique that can be coupled with GC/MS for this compound analysis.[8][9]

  • Extraction: The water sample is mixed with a water-immiscible solvent (e.g., pentane).[2]

  • Phase Separation: The this compound partitions into the organic solvent layer.

  • Concentration: The solvent extract may be concentrated to increase the analyte concentration.

  • Injection: A small volume of the extract is injected into the GC/MS system for separation and detection.

Headspace - Gas Chromatography/Mass Spectrometry (HS-GC/MS)

Headspace analysis is a simple and rapid technique for volatile compounds.[3]

  • Equilibration: The water sample is placed in a sealed vial and heated to allow the this compound to partition into the headspace (the gas phase above the sample).

  • Injection: A portion of the headspace gas is injected into the GC/MS.

  • Analysis: The this compound is then separated and quantified as in other GC/MS methods.

Solid-Phase Microextraction - Gas Chromatography/Mass Spectrometry (SPME-GC/MS)

SPME is a solvent-free extraction technique that is both sensitive and efficient.[6]

  • Extraction: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace).[6]

  • Adsorption: this compound adsorbs onto the fiber coating.

  • Desorption: The fiber is then inserted into the hot injector of the GC, where the this compound is thermally desorbed and transferred to the column for analysis.[6]

Visualizing the Analytical Workflow

To better understand the general process of this compound analysis, the following diagram illustrates a typical workflow from sample collection to data analysis.

Bromoform_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (P&T, LLE, HS, SPME) Sample_Collection->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation Introduction MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Signal Quantification Quantification & Reporting Data_Acquisition->Quantification Method_Selection_Logic cluster_factors Influencing Factors cluster_methods Analytical Methods Matrix Sample Matrix (Water, Soil, Air) Decision Method Selection Matrix->Decision LOD Required Detection Limit LOD->Decision Throughput Sample Throughput Throughput->Decision Cost Cost & Availability Cost->Decision PT_GCMS P&T-GC/MS LLE_GCMS LLE-GC/MS HS_GCMS HS-GC/MS SPME_GCMS SPME-GC/MS Decision->PT_GCMS High Sensitivity for Water Decision->LLE_GCMS Robust, but Solvent Intensive Decision->HS_GCMS Simple & Fast Decision->SPME_GCMS Solvent-Free, High Sensitivity

References

Navigating the Variables: An Inter-Laboratory Comparison Guide to Bromoform Measurement in Asparagopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in Asparagopsis seaweed as a potent tool for reducing methane (B114726) emissions in ruminants has underscored the critical need for accurate and reproducible quantification of its active ingredient, bromoform (B151600). However, the inherent volatility of this compound and the complex biological matrix of seaweed present significant analytical challenges. This guide provides a comprehensive comparison of methodologies for this compound measurement in Asparagopsis, supported by experimental data from various studies, to aid researchers in selecting and implementing robust analytical workflows.

Data Presentation: A Comparative Overview of this compound Quantification

The concentration of this compound in Asparagopsis is highly variable, influenced by species, geographical origin, cultivation conditions, and post-harvest processing. The choice of analytical methodology further contributes to this variability. The following table summarizes quantitative data from multiple studies, highlighting the range of reported this compound concentrations and the methods employed.

Asparagopsis SpeciesSample TypeExtraction SolventAnalytical MethodThis compound Concentration (mg/g dry weight)Reference
A. taxiformisFreeze-driedMethanolGC-MS2.04Romanazzi et al. (2021)
A. armataFreeze-driedMethanolGC-MS1.39Romanazzi et al. (2021)
A. taxiformisFreeze-driedMethanolGC-MS19.2 ± 2.1Magnusson et al. (2020)[1]
A. taxiformisFreeze-driedMethanolGC-MS16.7 ± 1.0Magnusson et al. (2020)[1]
A. taxiformis (Gametophyte)Freeze-driedMethanolGC-MS5.27 - 17.8Matsuda et al. (2025)[2]
A. armata (Tetrasporophyte)Not specifiedNot specifiedNot specified14.5Paul et al. (2006)[3]
A. taxiformisFreeze-driedNot specifiedNot specified6.55Roque et al. (2019)
A. taxiformisOil-homogenateOilGC-MS19.2 ± 2.1Magnusson et al. (2020)[1]

Note: Direct comparison of values should be approached with caution due to the different factors influencing this compound content as mentioned.[4]

Experimental Protocols: Methodologies for this compound Measurement

Accurate quantification of this compound relies on meticulous sample handling and a validated analytical procedure. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely accepted method for this purpose.[5]

Sample Preparation

The initial preparation of the seaweed sample is a critical step that can significantly impact the final measured this compound concentration.

  • Freeze-Drying: This is the most common method for preserving Asparagopsis biomass and preparing it for extraction.[2][5] Samples are typically frozen at -80°C and then lyophilized.[2] The dried seaweed is then ground into a homogenous powder.

  • Homogenization in Oil: An alternative to freeze-drying involves homogenizing fresh biomass in a vegetable oil carrier.[1] This method has been shown to effectively extract and stabilize this compound.[1]

  • Storage: Due to the volatility of this compound, proper storage is crucial. Freeze-dried samples should be stored in airtight containers in the dark at low temperatures (-20°C is recommended) to minimize loss.[1] Oil-based preparations have demonstrated good stability at room temperature.[1]

This compound Extraction

The goal of the extraction step is to efficiently transfer this compound from the seaweed matrix into a solvent suitable for GC-MS analysis.

  • Solvent Extraction (for Freeze-Dried Samples):

    • A known mass of powdered, freeze-dried Asparagopsis (e.g., 20 mg) is placed in a centrifuge tube.

    • An exact volume of a suitable solvent, such as methanol, is added.[2]

    • The mixture is vortexed and then sonicated in a chilled water bath to facilitate extraction.

    • The sample is centrifuged to pellet the solid material.[2]

    • The supernatant containing the extracted this compound is carefully transferred to a vial for GC-MS analysis.[2]

  • Liquid-Liquid Extraction (for Oil-based Samples):

    • A subsample of the oil-seaweed homogenate is taken.

    • The this compound is partitioned into an immiscible organic solvent such as methyl tert-butyl ether (MTBE).[1]

    • The solvent phase containing the this compound is then collected for analysis.

GC-MS Analysis

Gas chromatography separates the volatile compounds in the extract, and mass spectrometry identifies and quantifies them.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Internal Standard: An internal standard (e.g., naphthalene) is often added to the extraction solvent to improve the accuracy and precision of quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known this compound concentrations.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Measurement

This compound Measurement Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Asparagopsis Sample (Fresh Biomass) storage Storage (-80°C) sample->storage homogenate Homogenization in Oil sample->homogenate freeze_dry Freeze-Drying storage->freeze_dry grinding Grinding to Powder freeze_dry->grinding extraction_solvent Solvent Extraction (e.g., Methanol) grinding->extraction_solvent extraction_oil Liquid-Liquid Extraction (e.g., MTBE) homogenate->extraction_oil gcms GC-MS Analysis extraction_solvent->gcms extraction_oil->gcms quant Quantification (vs. Calibration Curve) gcms->quant data Data Reporting (mg/g) quant->data

Caption: Generalized workflow for this compound quantification in Asparagopsis.

Diagram 2: Factors Influencing this compound Measurement Variability

Factors Influencing this compound Measurement cluster_biological Biological Factors cluster_processing Post-Harvest & Processing Factors cluster_analytical Analytical Factors center_node This compound Measurement Variability species Species (A. taxiformis vs. A. armata) species->center_node origin Geographic Origin origin->center_node cultivation Cultivation Conditions cultivation->center_node life_stage Life Stage (Gametophyte vs. Tetrasporophyte) life_stage->center_node storage_conditions Storage Conditions (Temperature, Light, Time) storage_conditions->center_node sample_prep Sample Preparation (Freeze-dried vs. Oil) sample_prep->center_node extraction_method Extraction Method (Solvent, Efficiency) extraction_method->center_node analytical_tech Analytical Technique (e.g., GC-MS, NMR) analytical_tech->center_node calibration Calibration & Standards calibration->center_node

Caption: Key factors contributing to variability in this compound measurements.

References

Bromoform vs. 3-Nitrooxypropanol (3-NOP): A Comparative Guide to Methane Inhibitors in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate enteric methane (B114726) emissions from ruminant livestock, a significant contributor to greenhouse gases, has spurred the development of various feed additives. Among the most promising are bromoform (B151600), the active compound in the red seaweed Asparagopsis, and the synthetic compound 3-Nitrooxypropanol (3-NOP). This guide provides an objective, data-driven comparison of their efficacy, mechanisms of action, and effects on ruminant physiology, drawing from key experimental findings.

Quantitative Efficacy and Performance Data

The following tables summarize the quantitative data from various studies on the methane-reducing efficacy of this compound and 3-NOP, as well as their impacts on animal performance and rumen fermentation.

Table 1: Methane Reduction Efficacy

CompoundAnimal TypeDiet TypeDoseMethane Reduction (%)Reference
This compound Beef CattleHigh-Forage & High-Grain0.45% or 0.83% of feed DM (containing 7.8 mg this compound/g)33 - 80%[1]
Beef CattleNot Specified0.33% of feed DM (containing 6.6 mg this compound/g)98%[1]
Dairy CowsNot Specified0.92% or 1.84% of DM (containing 1.3 mg this compound/g)20 - 43%[1]
Beef SteersTotal Mixed Ration32.2 mg/kg DMI (synthetic this compound)95.2%[2][3]
3-NOP Dairy & Beef CattleVariousAverage Dose~30% (up to 82% in some cases)[4][5]
Dairy CowsTotal Mixed Ration60 mg/kg of feed DM31%[6]
Beef SteersHigh-ForageNot specified18%[7]
Feedlot CattleTropical ConditionsNot specified~49.3% (g/d)[8]

Table 2: Effects on Animal Performance

CompoundAnimal TypeKey FindingsReference
This compound Beef CattleReduced feed intake and liveweight in one study.[9]
Dairy CowsDetrimental effects on feed intake in one study.[1]
Beef SteersNo significant impact on animal production parameters in a study with synthetic this compound.[2][3]
3-NOP Beef CattleNo negative effects on DMI and growth performance.[8] Improved gain to feed ratio.[10][8][10]
Dairy CowsNo effect on milk production and composition.[6] Increased milk fat concentration in some studies.[10][6][10]
Dairy CowsDMI was lower in one study, but not as a percentage of body weight. No effect on milk and ECM.[11]

Table 3: Effects on Rumen Fermentation

CompoundAnimal TypeKey FindingsReference
This compound Not SpecifiedShifts in microbial populations (Prevotellaceae and Campylobacteraceae).[12]
3-NOP Dairy CowsDecreased acetate, increased propionate, butyrate, valerate, and isovalerate. Lowered acetate-to-propionate ratio.[6] Increased rumen pH.[10][6][10]
Beef SteersIncreased rumen pH, decreased proportion of acetate.[7]
Dairy CowsDecreased total VFA and acetate, increased butyrate, ethanol, and formate.[11]

Mechanisms of Action

This compound and 3-NOP inhibit methanogenesis through distinct biochemical pathways within the rumen.

This compound: The primary mechanism of this compound is the inhibition of the cobamide-dependent methyl-transferase step in the methanogenesis pathway.[13][14] As a structural analogue of methane, it competitively inhibits enzymes involved in the final stages of methane synthesis.[1] Specifically, this compound reacts with reduced vitamin B12, a cofactor for coenzyme M methyltransferase, thereby blocking the transfer of a methyl group to coenzyme M.[13]

3-Nitrooxypropanol (3-NOP): 3-NOP acts as a specific and targeted inhibitor of the enzyme methyl-coenzyme M reductase (MCR).[4][15][16] MCR is a nickel-containing enzyme that catalyzes the final step of methanogenesis, the reduction of methyl-coenzyme M to methane.[16][17] 3-NOP, being a structural analogue of methyl-coenzyme M, binds to the active site of MCR and oxidizes the nickel ion (Ni(I) to Ni(II)), rendering the enzyme inactive.[4][16]

Visualizing the Pathways and Processes

Bromoform_Mechanism cluster_rumen Rumen Environment cluster_methanogen Methanogen Cell Feed Feed Fermentation Fermentation Feed->Fermentation Microbial Digestion H2_CO2 H2 + CO2 Fermentation->H2_CO2 Byproducts Methyl_Transfer Methyl Group Transfer CoM_Methyltransferase Coenzyme M Methyltransferase (Cobamide-dependent) Methyl_Transfer->CoM_Methyltransferase Methyl_CoM Methyl-Coenzyme M CoM_Methyltransferase->Methyl_CoM MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Methane CH4 MCR->Methane This compound This compound (CHBr3) This compound->CoM_Methyltransferase Inhibits

Caption: Mechanism of this compound in inhibiting methane production.

NOP3_Mechanism cluster_rumen Rumen Environment cluster_methanogen Methanogen Cell Feed Feed Fermentation Fermentation Feed->Fermentation Microbial Digestion H2_CO2 H2 + CO2 Fermentation->H2_CO2 Byproducts Methyl_CoM Methyl-Coenzyme M MCR Methyl-Coenzyme M Reductase (MCR) (Active Ni(I)) Methyl_CoM->MCR Methane CH4 MCR->Methane Inactive_MCR Inactive MCR (Oxidized Ni(II)) MCR->Inactive_MCR Oxidizes Ni(I) 3NOP 3-Nitrooxypropanol (3-NOP) 3NOP->MCR Inhibits

Caption: Mechanism of 3-Nitrooxypropanol (3-NOP) in inhibiting methane production.

Experimental Protocols

The following outlines a generalized experimental workflow for in vivo trials of methane inhibitors in ruminants, based on methodologies cited in the reviewed literature.

Experimental_Workflow cluster_acclimation Acclimation Period cluster_treatment Treatment Period cluster_data Data and Sample Collection Adaptation Adaptation to Basal Diet (e.g., 14-21 days) Treatment_Groups Random Assignment to Treatment Groups (Control, this compound/3-NOP) Adaptation->Treatment_Groups Dosing Daily Dosing of Inhibitor (e.g., mixed with feed, oral gavage) Treatment_Groups->Dosing Data_Collection Data and Sample Collection Dosing->Data_Collection Gas_Emissions Methane & Hydrogen Emissions (Respiration chambers, GreenFeed) Data_Collection->Gas_Emissions Rumen_Samples Rumen Fluid/Content Sampling (Cannula) for VFA & Microbial Analysis Data_Collection->Rumen_Samples Performance Feed Intake, Milk Yield, Body Weight Monitoring Data_Collection->Performance Blood_Samples Blood Sampling for Metabolite Analysis Data_Collection->Blood_Samples Tissue_Samples Tissue/Milk Samples for Residue Analysis Data_Collection->Tissue_Samples

Caption: A generalized workflow for in vivo feed additive trials in cattle.

Key Methodological Components:

  • Animal Model: Studies typically utilize cannulated or non-cannulated dairy or beef cattle, or sheep. The use of cannulated animals allows for direct sampling of rumen contents.

  • Experimental Design: Common designs include crossover and randomized complete block designs to account for individual animal variation.

  • Diet: The basal diet is a critical variable, with studies often specifying high-forage or high-concentrate rations, as diet composition can influence inhibitor efficacy.[4][10]

  • Dosage and Administration: The inhibitor is typically administered as a top-dress on the feed, mixed into a total mixed ration (TMR), or, in some experimental settings, delivered directly into the rumen. Doses are usually reported as mg per kg of dry matter intake (DMI).

  • Methane Measurement: Methane emissions are quantified using various techniques, including respiration chambers, the GreenFeed system (an automated head-chamber system), or the sulfur hexafluoride (SF6) tracer technique.

  • Rumen Fluid Analysis: Samples are analyzed for volatile fatty acid (VFA) concentrations and profiles using gas chromatography. Microbial community analysis is often performed using 16S rRNA gene sequencing.

  • Performance Metrics: Dry matter intake (DMI), milk yield and composition, and body weight gain are regularly monitored.

Safety and Regulatory Considerations

This compound: While highly effective, concerns exist regarding the potential toxicity of this compound.[18][19] Research indicates that at the low doses required for methane inhibition, this compound is not bioavailable at measurable levels, minimizing the risk of residue transfer to milk and meat or systemic toxicity in the animal.[1] However, some studies have noted potential irritation to the rumen mucosa at higher concentrations.[20] The long-term effects of this compound exposure in ruminants require further investigation.[18]

3-Nitrooxypropanol (3-NOP): 3-NOP has undergone extensive safety evaluations. Studies have shown it to be safe for animal consumption with no adverse effects on overall health or productivity at recommended doses.[15] Residues in milk and meat are reported to be minute or non-existent.[4] 3-NOP has received regulatory approval for use in several jurisdictions, including a favorable opinion from the European Food Safety Authority.[4]

Conclusion

Both this compound and 3-NOP have demonstrated significant potential as methane inhibitors in ruminants. This compound, particularly from Asparagopsis, appears to offer a higher percentage of methane reduction in some studies, with reports of over 90% efficacy.[2][3][21] However, concerns about potential negative impacts on feed intake and long-term safety persist and require further research.

3-NOP provides a consistent and well-documented reduction in methane emissions, typically around 30%, with a strong safety profile and regulatory approvals in several regions.[4][5] Its mechanism of action is highly specific, and it generally does not negatively impact animal performance.

The choice between these inhibitors for practical application will depend on a variety of factors, including regulatory approval, cost-effectiveness, ease of administration in different production systems, and further elucidation of any long-term effects on animal health and productivity. Continued research is essential to optimize the use of these promising tools for a more sustainable livestock industry.

References

A Comparative Toxicological Profile: Bromoform vs. Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of bromoform (B151600) and chloroform (B151607), two common trihalomethanes. The information presented is intended to support research and development activities by offering a detailed overview of their respective toxicities, supported by experimental data and methodologies.

Executive Summary

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative toxicological data for this compound and chloroform, facilitating a direct comparison of their potencies.

Table 1: Acute Toxicity Data

ParameterThis compoundChloroformSpeciesRouteReference
LD50 (mg/kg) >1000450 - 2000RatOral[1]
>100036 - 1366MouseOral[1]
LC50 (ppm) 7000 (lethal concentration)3000 - 30000 (anesthetic)DogInhalation[1]

Table 2: Subchronic and Chronic Toxicity Data (Non-cancer Endpoints)

ParameterThis compoundChloroformSpeciesDurationEffectReference
NOAEL (mg/kg/day) 25-Rat13 weeksHepatocellular vacuolization[1]
LOAEL (mg/kg/day) 5035Rat/Mouse13 weeksHepatocellular vacuolization / necrosis[1]
Chronic RfD (mg/kg/day) 0.020.01HumanLifetimeHepatic effects[1]

Table 3: Carcinogenicity Classification

AgencyThis compoundChloroform
IARC Group 3 (Not classifiable)Group 2B (Possibly carcinogenic to humans)
U.S. EPA Group B2 (Probable human carcinogen)Group B2 (Probable human carcinogen)
NTP Reasonably anticipated to be a human carcinogenReasonably anticipated to be a human carcinogen

Table 4: Genotoxicity Data

AssayThis compound ResultChloroform ResultMetabolic ActivationReference
Ames Test (Salmonella) Positive in TA100Generally NegativeWith and without S9[2]
Micronucleus Test (in vivo) Negative (mouse bone marrow)Positive (mouse bone marrow)N/A[3][4]
Unscheduled DNA Synthesis (in vivo) Negative (rat liver)Negative (rat liver)N/A[3]

Mechanisms of Toxicity

The toxicity of both this compound and chloroform is primarily attributed to their metabolism by cytochrome P450 enzymes, particularly CYP2E1, in the liver. This metabolic activation leads to the formation of reactive intermediates that can cause cellular damage.

Metabolic Activation of this compound and Chloroform

The metabolic pathways for both compounds share similarities, involving oxidative and reductive processes.

Metabolic Activation cluster_chloroform Chloroform Metabolism cluster_this compound This compound Metabolism Chloroform Chloroform Trichloromethanol Trichloromethanol Chloroform->Trichloromethanol CYP2E1 (Oxidation) Dichloromethyl radical Dichloromethyl radical Chloroform->Dichloromethyl radical CYP2E1 (Reduction) Phosgene Phosgene Trichloromethanol->Phosgene Spontaneous Cellular Damage Cellular Damage Phosgene->Cellular Damage Covalent binding to macromolecules Lipid Peroxidation Lipid Peroxidation Dichloromethyl radical->Lipid Peroxidation Initiation This compound This compound Dibromocarbonyl Dibromocarbonyl This compound->Dibromocarbonyl CYP2E1 (Oxidation) GSTT1-mediated metabolites GSTT1-mediated metabolites This compound->GSTT1-mediated metabolites GSTT1 Dibromocarbonyl->Cellular Damage Covalent binding to macromolecules DNA Adducts DNA Adducts GSTT1-mediated metabolites->DNA Adducts Genotoxicity

Caption: Metabolic activation pathways of chloroform and this compound.

For chloroform, oxidative metabolism by CYP2E1 forms the unstable intermediate trichloromethanol, which spontaneously dehydrochlorinates to the highly reactive electrophile, phosgene.[5][6] Phosgene can covalently bind to cellular macromolecules, leading to cytotoxicity. Reductive metabolism can also occur, generating the dichloromethyl free radical, which can initiate lipid peroxidation.[5]

This compound is also metabolized by CYP2E1 via oxidation to form dibromocarbonyl, another reactive electrophile.[7] Additionally, this compound can be metabolized by glutathione (B108866) S-transferase theta 1 (GSTT1), a pathway that is implicated in its genotoxic potential through the formation of DNA-reactive metabolites.[8]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological assays cited in this guide.

NTP Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity bioassays in rodents to identify chemical carcinogens.

Objective: To assess the carcinogenic potential of a substance following long-term exposure in two rodent species.

Methodology:

  • Animal Model: Typically, F344/N rats and B6C3F1 mice are used.

  • Dose Selection: Dose levels are determined from 90-day subchronic toxicity studies. The highest dose is the maximum tolerated dose (MTD), which should not cause more than a 10% reduction in body weight gain or significant mortality. Two to three lower dose levels are also selected.

  • Administration: The test substance is administered daily, typically by gavage or in the diet/drinking water, for 103 weeks.[9]

  • Observation: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive histopathological examination of all major organs and tissues is performed.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control group using statistical methods to determine if there is a significant increase.

Carcinogenicity_Bioassay_Workflow cluster_animals Animal Model (Rats & Mice) Dose Range Finding (Subchronic Study) Dose Range Finding (Subchronic Study) Two-Year Bioassay Two-Year Bioassay Dose Range Finding (Subchronic Study)->Two-Year Bioassay Daily Dosing (e.g., gavage) Daily Dosing (e.g., gavage) Two-Year Bioassay->Daily Dosing (e.g., gavage) Clinical Observation & Body Weight Monitoring Clinical Observation & Body Weight Monitoring Daily Dosing (e.g., gavage)->Clinical Observation & Body Weight Monitoring Necropsy & Histopathology Necropsy & Histopathology Clinical Observation & Body Weight Monitoring->Necropsy & Histopathology Statistical Analysis of Tumor Incidence Statistical Analysis of Tumor Incidence Necropsy & Histopathology->Statistical Analysis of Tumor Incidence Carcinogenicity Conclusion Carcinogenicity Conclusion Statistical Analysis of Tumor Incidence->Carcinogenicity Conclusion Control Group Control Group Low Dose Group Low Dose Group Mid Dose Group Mid Dose Group High Dose Group High Dose Group

Caption: General workflow of an NTP carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Tester Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of the test chemical on a minimal agar (B569324) plate containing a trace amount of histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Result: A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

Objective: To determine if a chemical induces the formation of micronuclei in the bone marrow erythrocytes of treated animals.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: Bone marrow is collected from the femur at specific time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow smears are prepared and stained.

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a set number of PCEs per animal.

  • Result: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result for clastogenic or aneugenic activity.[4]

Conclusion

This comparative guide highlights the key toxicological differences and similarities between this compound and chloroform. While both compounds pose health risks, particularly to the liver and kidneys, and are considered potential carcinogens, the available data suggest that chloroform is generally more acutely toxic. The mechanisms of toxicity for both involve metabolic activation, but the specific reactive intermediates and the role of different metabolic pathways, such as GSTT1 for this compound, contribute to their distinct toxicological profiles. The provided experimental protocols offer insight into the basis of these toxicological assessments. This information is critical for researchers and drug development professionals in evaluating the risks associated with these compounds and in the development of safer alternatives.

References

A Comparative Guide to Solvents for Bromoform Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bromoform (B151600) from various matrices is a critical step in analysis and quality control. The choice of solvent in liquid-liquid extraction (LLE) significantly impacts recovery rates, purity, and overall analytical sensitivity. This guide provides an objective comparison of common solvents used for this compound extraction, supported by experimental data, to aid in method development and optimization.

Performance of this compound Extraction Solvents: A Comparative Analysis

The selection of an appropriate solvent is paramount for the effective liquid-liquid extraction of this compound. Key performance indicators include extraction efficiency and analyte recovery. Below is a summary of quantitative data for several commonly employed solvents.

SolventMatrixRecovery Rate (%)MethodReference
Pentane (B18724) Drinking Water92.5 - 96.4LLE[1]
Hexane Drinking Water92.6 - 96.2LLE[1]
Methyl-tert-butyl ether (MTBE) Drinking WaterNot specified, but recommended as the primary extraction solvent in EPA Method 551.1 due to its effectiveness in extracting all target analytes.LLE[2]
Iso-octane Drinking Water91.8 - 95.7LLE[1]
Methylcyclohexane Drinking Water91.5 - 95.2LLE[1]
n-Hexane WaterHighest extraction efficiency among tested solvents (n-hexane, cyclohexane, ethyl acetate, toluene)Liquid-Phase Microextraction[3]
Toluene WaterLower extraction efficiency compared to n-hexaneLiquid-Phase Microextraction[3]
Ethyl Acetate WaterLower extraction efficiency compared to n-hexaneLiquid-Phase Microextraction[3]
Cyclohexane WaterLower extraction efficiency compared to n-hexaneLiquid-Phase Microextraction[3]

Note: Recovery rates and efficiencies can vary based on the specific experimental conditions such as pH, temperature, and mixing time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction procedures. The following protocols are based on established methods for the liquid-liquid extraction of this compound from aqueous samples.

Protocol 1: Liquid-Liquid Extraction with Pentane (Based on a simplified LLE method)

This protocol describes a rapid and simple method for the determination of trihalomethanes, including this compound, in water.

  • Sample Collection: Collect water samples in 60-mL vials, ensuring they are completely filled to leave no headspace. Cap and seal the vials immediately.

  • Sample Preparation: Using a 10-mL syringe, remove 6.0 mL of the water sample from the vial.

  • Solvent Addition: Immediately add 5.0 mL of pentane to the vial. The resulting 1.0-mL headspace allows for thorough mixing of the solvent and sample.

  • Extraction: Vigorously agitate the vial to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Allow the phases to separate. The pentane layer, containing the extracted this compound, will be the upper layer.

  • Analysis: Carefully withdraw an aliquot of the pentane extract for analysis by gas chromatography (GC), typically with an electron capture detector (ECD).[1]

Protocol 2: EPA Method 551.1 for Drinking Water

This method is widely used for the determination of chlorination disinfection byproducts, including this compound.[2][4][5]

  • Sample Collection and Preservation: Collect a 50-mL water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).[5]

  • Solvent Addition: Add 3 mL of methyl-tert-butyl ether (MTBE) to the 50-mL sample. Alternatively, 5 mL of pentane can be used.[5]

  • Extraction: Shake the sample vigorously for a specified time to ensure thorough extraction.

  • Phase Separation: Allow the organic and aqueous layers to separate.

  • Analysis: Inject 2 µL of the extract into a GC equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector for separation and analysis.[2] Procedural standard calibration is used for quantification.[2]

Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the liquid-liquid extraction of this compound from an aqueous sample.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample Collection B Addition of Preservatives (if required) A->B C Addition of Immiscible Organic Solvent B->C D Vigorous Mixing (e.g., vortexing, shaking) C->D E Phase Separation (Allowing layers to settle) D->E F Collection of Organic Layer E->F G Drying of Extract (e.g., with Na2SO4) F->G H Analysis by GC-ECD/MS G->H

Caption: Liquid-Liquid Extraction Workflow.

References

Assessing the Environmental Impact of Bromoform from Asparagopsis Farming: A Comparative Guide to Methane Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The urgent need to reduce anthropogenic greenhouse gas emissions has placed the livestock industry under intense scrutiny, with a significant focus on mitigating enteric methane (B114726) produced by ruminants. A promising natural solution has emerged in the form of the red seaweed Asparagopsis, which, when supplemented in small amounts in cattle feed, can drastically reduce methane emissions. This effect is primarily attributed to the compound bromoform (B151600) (CHBr₃). However, the cultivation of Asparagopsis at a scale required for global impact raises environmental questions, chiefly concerning the release of this compound, an ozone-depleting substance, into the atmosphere.

This guide provides a comprehensive comparison of Asparagopsis-derived this compound with its alternatives for methane mitigation, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the environmental and efficacy trade-offs of these novel technologies.

Performance Comparison of Methane Mitigation Strategies

The primary alternatives to Asparagopsis for enteric methane reduction currently include synthetic this compound and the compound 3-nitrooxypropanol (3-NOP). The following table summarizes the quantitative data on their performance and environmental considerations.

Mitigation StrategyActive CompoundMethane Reduction EfficacyDosageKey Environmental Considerations
Asparagopsis Seaweed This compound (and other synergistic compounds)Up to 95.6% (in vitro)[1][2]0.5% of diet dry matter[1][2]- Potential for this compound emissions from farming contributing to ozone depletion, though studies suggest a negligible impact at current and projected scales.[3][4][5][6][7] - Challenges in scaling up seaweed cultivation to meet global demand.[8][9][10]
Synthetic this compound (e.g., Rumin8) This compoundUp to 95.2% (in vivo)[4][11][12]Not specified- Avoids the environmental impact and scalability issues of seaweed farming. - The environmental impact of the manufacturing process is a key consideration.
3-Nitrooxypropanol (3-NOP, Bovaer®) 3-NitrooxypropanolAverage of 30% in dairy cows; up to 45% in beef cattle.[1][7]60 mg/kg of total dry matter intake[7]- Considered to have an acceptable risk to the environment.[13] - No significant impact on animal performance has been identified.[7]

Experimental Protocols

A critical evaluation of these methane mitigation strategies relies on robust and standardized experimental protocols. Below are methodologies for key experiments cited in the comparison.

In Vitro Methane Production Assay

This method is used to screen the efficacy of methane-inhibiting compounds in a controlled laboratory setting.

Objective: To measure the reduction in methane production from a standardized ruminant feed when incubated with rumen fluid and a test compound.

Methodology:

  • Rumen Fluid Collection: Rumen fluid is collected from fistulated donor animals (e.g., cows or sheep) that are fed a controlled diet. The fluid is strained through cheesecloth to remove large particles and kept under anaerobic conditions at 39°C.[14][15]

  • Incubation: A defined amount of a standard feed substrate is placed in incubation bottles. The test compound (Asparagopsis powder, synthetic this compound, 3-NOP) is added at various concentrations. The bottles are then filled with a mixture of rumen fluid and a buffer solution. Control bottles contain only the feed substrate and rumen fluid.[6][16]

  • Gas Measurement: The bottles are sealed and incubated at 39°C. The volume of gas produced is measured at regular intervals over a 24- to 72-hour period using a pressure transducer.[14]

  • Methane Analysis: The concentration of methane in the headspace gas is determined using gas chromatography.[14]

  • Data Analysis: The total methane produced per gram of digested feed is calculated and compared between the control and treatment groups to determine the percentage of methane reduction.

In Vivo Methane Emission Measurement in Cattle

These studies are essential for validating the efficacy of methane inhibitors in live animals under realistic farming conditions.

Objective: To quantify the daily methane emissions from cattle fed a diet supplemented with a methane-inhibiting compound.

Methodology:

  • Animal Selection and Acclimation: A group of cattle (e.g., 24 animals) is selected and divided into control and treatment groups. The animals are acclimated to their respective diets over a period of several weeks.[11][12]

  • Dietary Supplementation: The treatment group receives a total mixed ration (TMR) supplemented with the test compound at a specified dosage. The control group receives the same TMR without the supplement.[11][12]

  • Methane Measurement Techniques:

    • Respiration Chambers: Considered the "gold standard," individual animals are placed in sealed chambers for a set period (e.g., 24 hours), and the concentration of methane in the outflowing air is continuously measured to calculate total emissions.[17][18][19]

    • Sulphur Hexafluoride (SF₆) Tracer Technique: A permeation tube releasing SF₆ at a known rate is placed in the rumen of each animal. Air samples are collected from around the animal's muzzle, and the ratio of methane to SF₆ is used to estimate methane emissions. This method allows for measurements in more natural settings, including pastures.[17][19]

    • Automated Head Chambers (e.g., GreenFeed system): Animals are enticed to put their heads into a feeding station that automatically samples their breath and measures methane and carbon dioxide concentrations for short periods. These frequent, short-term measurements are used to estimate daily emissions.[18][19]

  • Data Analysis: Daily methane production, methane yield (g/kg of dry matter intake), and methane intensity (g/kg of average daily gain) are calculated and compared between the control and treatment groups.[11][12]

This compound Toxicity Bioassay for Marine Organisms

This protocol is used to determine the potential ecotoxicological effects of this compound on marine life.

Objective: To determine the 96-hour median lethal concentration (LC50) of this compound for a representative marine invertebrate species.

Methodology:

  • Test Organism: A suitable marine species, such as the sea urchin (Paracentrotus lividus) or various bivalves and crustaceans, is selected.[20][21]

  • Exposure System: A static or flow-through system is set up with multiple aquaria. Each aquarium is dosed with a different concentration of this compound, with one group serving as a control (no this compound). Water quality parameters (temperature, salinity, pH, dissolved oxygen) are monitored throughout the experiment.[20]

  • Exposure: A predetermined number of organisms are placed in each aquarium and exposed to the this compound concentrations for 96 hours.

  • Observation: The number of mortalities in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value, the concentration of this compound that is lethal to 50% of the test organisms within 96 hours, is calculated using statistical methods (e.g., probit analysis).[20]

Visualizing Key Processes and Pathways

To further elucidate the complex biological and environmental systems at play, the following diagrams have been generated using Graphviz.

Asparagopsis_Lifecycle cluster_gametophyte Gametophyte (n) cluster_fertilization Fertilization cluster_carposporophyte Carposporophyte (2n) cluster_tetrasporophyte Tetrasporophyte (2n) Male_Gametophyte Male Gametophyte Spermatia Spermatia Male_Gametophyte->Spermatia produces Female_Gametophyte Female Gametophyte Carpogonium Carpogonium Female_Gametophyte->Carpogonium produces Carposporophyte Carposporophyte (on female gametophyte) Spermatia->Carposporophyte fertilizes Carpogonium Carpogonium->Carposporophyte Carpospores Carpospores Carposporophyte->Carpospores releases Tetrasporophyte Tetrasporophyte ('pom-pom' stage) Carpospores->Tetrasporophyte develop into Tetraspores Tetraspores (n) Tetrasporophyte->Tetraspores releases via meiosis Tetraspores->Male_Gametophyte develop into Tetraspores->Female_Gametophyte develop into Methane_Inhibition cluster_rumen Rumen Environment cluster_methanogenesis Methanogenesis Pathway Feed Feed Intake Microbial_Fermentation Microbial Fermentation Feed->Microbial_Fermentation H2_CO2 H₂ and CO₂ Microbial_Fermentation->H2_CO2 produces Methane Methane (CH₄) H2_CO2->Methane converted by Methanogens Methanogenic Archaea Enzymes Key Enzymes (e.g., Methyl-Coenzyme M Reductase) Methanogens->Enzymes utilize Enzymes->Methane catalyze final step This compound This compound (CHBr₃) This compound->Enzymes Inhibits Bromoform_Environmental_Pathway cluster_farming Asparagopsis Farming cluster_atmosphere Atmosphere Cultivation Seaweed Cultivation (Marine or Land-based) Bromoform_Release This compound Release to Seawater Cultivation->Bromoform_Release Volatilization Volatilization to Atmosphere Bromoform_Release->Volatilization Air-sea exchange Atmospheric_Transport Atmospheric Transport Volatilization->Atmospheric_Transport Stratosphere Stratosphere Atmospheric_Transport->Stratosphere Ozone_Depletion Potential Ozone Depletion Stratosphere->Ozone_Depletion leads to

References

A Comparative Guide to Detectors for Bromoform Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bromoform (B151600), a trihalomethane of significant interest in environmental monitoring and as a natural product in marine organisms, relies on sensitive and robust analytical techniques. Gas chromatography (GC) is a cornerstone of this analysis, and the choice of detector is paramount to achieving the desired performance. This guide provides an objective comparison of three commonly employed GC detectors for this compound analysis: the Electron Capture Detector (ECD), the Mass Spectrometry (MS) detector, and the Flame Ionization Detector (FID), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The performance of each detector is summarized in the table below, providing a clear comparison of key analytical parameters for this compound analysis.

ParameterElectron Capture Detector (ECD)Mass Spectrometry (MS)Flame Ionization Detector (FID)
Principle of Operation Detects electron-absorbing compounds (like halogens) by measuring the decrease in a constant electron current.Ionizes compounds and separates the resulting ions based on their mass-to-charge ratio.Detects organic compounds by pyrolyzing them in a hydrogen-air flame and measuring the resulting ions.
Limit of Detection (LOD) As low as 0.35 µg/L in water[1]; 0.73 ± 0.09 ppt (B1677978) in air[2][3].~0.1 µg/L in water.Generally in the low µg/L range for trihalomethanes using headspace techniques[4].
Limit of Quantification (LOQ) 4 µg/L in water[1].0.21 µg/L in water.[5]Not explicitly found for this compound, but generally higher than ECD for halogenated compounds.
Linearity Good linearity over specific concentration ranges (e.g., 0.78 µg/g to 11.7 µg/g)[6]. Can have a narrower linear range compared to FID and MS for some compounds.Excellent linearity over a wide concentration range.Generally offers a wide linear dynamic range[1].
Precision (%RSD) 4.84% in water[1]; 12.7% in air[2][7].Typically <15%.High precision, with RSD values often below 1% for hydrocarbons[8].
Selectivity Highly selective for halogenated compounds.Highly selective, provides structural information for compound identification.Responds to most organic compounds, less selective for this compound.
Advantages Excellent sensitivity for halogenated compounds like this compound, relatively low cost.High confidence in compound identification, can be used for complex matrices.Robust, reliable, and has a wide dynamic range[1].
Disadvantages Susceptible to contamination, radioactive source requires licensing.Higher initial and maintenance costs, more complex operation.Lower sensitivity for halogenated compounds compared to ECD, not selective for this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for this compound analysis using GC with different detectors and the logical relationship in selecting a suitable detector.

GC_Bromoform_Analysis_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Water, Seaweed Extract) Extraction Extraction (e.g., LLE, SPME, Purge & Trap) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column ECD ECD GC_Column->ECD High Sensitivity for Halogens MS MS GC_Column->MS High Selectivity & Identification FID FID GC_Column->FID General Purpose Organic Analysis Data_Acquisition Data Acquisition ECD->Data_Acquisition MS->Data_Acquisition FID->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Fig. 1: General workflow for this compound analysis using GC.

Detector_Selection_Logic Detector Selection Logic for this compound Analysis Start Start: this compound Analysis Required High_Sensitivity Is ultra-trace level detection required? Start->High_Sensitivity Compound_ID Is unambiguous compound identification critical? High_Sensitivity->Compound_ID No ECD Select ECD High_Sensitivity->ECD Yes Budget Is budget a major constraint? Compound_ID->Budget No MS Select MS Compound_ID->MS Yes FID Select FID (with potential for lower sensitivity) Budget->FID Yes Consider_Alternatives Consider alternative detectors or sample preparation Budget->Consider_Alternatives No

Fig. 2: Decision tree for selecting a suitable GC detector.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for this compound analysis using each detector.

GC-ECD Protocol for this compound in Drinking Water

This protocol is adapted from a method for trihalomethane analysis in drinking water.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 mL volumetric flask, add 45 mL of the water sample.

    • Spike with an internal standard (e.g., 1,2-dibromopropane).

    • Fill the flask to the mark with the sample water and mix thoroughly.

    • Transfer the sample to a separatory funnel and add 5 mL of a suitable extraction solvent (e.g., pentane).

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the phases to separate and collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-ECD Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Injector: Split/splitless inlet at 200°C with a split ratio of 1:25[1].

    • Column: HP-5 (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent[1].

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min[1].

    • Oven Temperature Program: Initial temperature of 35°C held for 5 minutes, ramped to 70°C at 10°C/min, then to 200°C at 20°C/min[1].

    • Detector: Electron Capture Detector at 300°C.

    • Makeup Gas: 95:5 Argon/Methane at 60 mL/min[1].

    • Injection Volume: 1 µL.

GC-MS Protocol for this compound in Seaweed

This protocol is based on a method for quantifying this compound in red seaweeds.

  • Sample Preparation (Solvent Extraction):

    • Freeze-dry the seaweed sample and grind it into a fine powder.

    • Weigh approximately 20 mg of the dried powder into a centrifuge tube.

    • Add 4.0 mL of methanol (B129727) containing an internal standard (e.g., naphthalene).

    • Extract the sample using an ultrasonic bath for a specified time.

    • Centrifuge the sample to separate the supernatant.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless inlet at 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of this compound from other matrix components.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 171, 173, 250, 252, 254, 256).

    • Injection Volume: 1 µL.

GC-FID Protocol for Trihalomethanes (including this compound) in Water

This protocol describes a headspace method for the analysis of trihalomethanes.

  • Sample Preparation (Headspace):

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Place a known volume of the water sample or calibration standard into a headspace vial.

    • Seal the vial with a septum and cap.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow the volatile compounds to partition into the headspace.

  • GC-FID Conditions:

    • Gas Chromatograph: Shimadzu GC-2030 with FID or equivalent[4].

    • Headspace Sampler: Shimadzu HS-20 or equivalent[4].

    • Injector: Split injection with a ratio of 1:50[4].

    • Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).

    • Carrier Gas: Helium at a flow rate of 1 mL/min[4].

    • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to separate the trihalomethanes.

    • Detector: Flame Ionization Detector at an appropriate temperature (e.g., 250°C).

    • Gases for FID: Hydrogen and Air.

    • Injection: Automated injection from the headspace sampler.

Conclusion

The selection of a detector for this compound analysis by gas chromatography is a critical decision that depends on the specific requirements of the application.

  • The Electron Capture Detector (ECD) is the most sensitive option for trace-level quantification of this compound due to its high selectivity for halogenated compounds. It is a cost-effective choice when unambiguous identification is not the primary concern.

  • The Mass Spectrometry (MS) detector offers the highest level of confidence in compound identification through its ability to provide structural information. While it has a higher initial and operational cost, its selectivity and versatility make it ideal for complex matrices and for studies where definitive confirmation of this compound is required.

  • The Flame Ionization Detector (FID) is a robust and reliable general-purpose detector for organic compounds. While it is less sensitive to this compound than the ECD and lacks the specificity of the MS, it can be a suitable option for applications where higher concentrations of this compound are expected and cost is a significant factor. The use of headspace sampling can enhance its performance for volatile compounds like this compound[4].

Ultimately, researchers and scientists must weigh the analytical needs for sensitivity, selectivity, and confirmation against practical considerations such as budget and instrument availability to make an informed decision on the most appropriate detector for their this compound analysis.

References

Safety Operating Guide

Proper Disposal of Bromoform: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Bromoform (B151600) (CHBr₃), a halogenated organic compound, requires careful management due to its potential health hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Hazard Information

Understanding the properties and hazards of this compound is the first step in its safe management. This compound is a colorless to pale yellow liquid with a sweetish odor. It is classified as a hazardous substance with several key risks.

Summary of this compound Hazards and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed and toxic if inhaled.[1][2][3]Well-ventilated area, preferably a chemical fume hood.[4] In case of inadequate ventilation, wear respiratory protection.[4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Protective gloves (chemically resistant, e.g., Viton, butyl rubber).[1] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Tightly fitting safety goggles or a face shield.[2][4]
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[1][2]Prevent release to the environment.[1][2]

Step-by-Step this compound Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and qualified hazardous waste management company.[2][4] Direct release into the environment is strictly prohibited.[2]

1. Waste Collection and Segregation:

  • Collect this compound waste in a designated, compatible, and properly sealed waste container. If possible, use the original container.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and any other required hazard symbols (e.g., toxic).[4]

  • Include the date of waste generation and the name of the responsible researcher or laboratory.[4]

3. Storage:

  • Store the this compound waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[5]

  • Keep the container tightly closed to prevent leakage.[2]

  • Store in a designated secondary containment area to prevent spills from reaching drains or soil.[1]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal vendor.[4]

  • Provide the vendor with all necessary information about the waste, including its composition and volume.[4]

5. Handling Spills:

  • In case of a spill, evacuate personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection.[2]

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][6]

  • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[2][6]

  • Ventilate the area and wash the spill site after the material has been removed.[6]

  • Do not wash spills into the sewer system. [6]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.[4]

  • Containers can be triple-rinsed with a suitable solvent. Consult your EHS department for an appropriate solvent.[4]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4]

This compound Waste Management Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste within a laboratory setting.

Bromoform_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Disposal Process A This compound Use in Experiment B Generate this compound Waste A->B C Segregate and Collect Waste in Labeled, Sealed Container B->C E Spill Occurs B->E D Store in Designated Secondary Containment Area C->D G Contact EHS for Waste Pickup Request D->G E->C No F Execute Spill Cleanup Protocol E->F Yes F->C Collect spill waste H Licensed Waste Vendor Collects Container G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

Workflow for this compound Waste Management

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Navigating the Risks: A Guide to Safely Handling Bromoform

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are critical for researchers, scientists, and drug development professionals who handle bromoform (B151600). This volatile, colorless to pale yellow liquid, while valuable in organic synthesis and as a solvent, poses significant health risks.[1] Inhalation, skin absorption, and ingestion can lead to irritation of the eyes, skin, and respiratory system, as well as more severe effects on the central nervous system, liver, and kidneys.[1][2][3][4][5] Furthermore, this compound is classified as a potential human carcinogen.[1][2][4] Adherence to the following guidelines is imperative for minimizing exposure and ensuring a safe laboratory environment.

Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) for this compound to protect workers. These time-weighted average (TWA) concentrations should not be exceeded during a typical workday.

AgencyExposure Limit (TWA)Duration
OSHA (PEL) 0.5 ppm8-hour workday[1][6][7][8]
NIOSH (REL) 0.5 ppm10-hour workday[1]
ACGIH (TLV) 0.5 ppm8-hour workday[1][9][10]

OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory.[4][11][12] Materials such as Viton and Polyvinyl Alcohol (PVA) are recommended for prolonged contact.[1][13] Always inspect gloves for tears or degradation before use and consult the manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[12][14][15] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[16]

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and a chemical-resistant apron are necessary to prevent skin contact.[10][12][14][15]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][14][15] If airborne concentrations are likely to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5][12][14] For higher concentrations, a full-facepiece supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1][5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound from preparation to disposal.

Bromoform_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Spill & Waste Management cluster_disposal Disposal prep1 Consult SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Keep Containers Closed handle1->handle2 spill Spill Response handle1->spill handle3 Avoid Incompatible Materials (Bases, Oxidants, Metals) handle2->handle3 waste Collect Waste in Sealed Container handle3->waste spill_proc Absorb with Inert Material (e.g., Vermiculite, Sand) spill->spill_proc If spill occurs spill_proc->waste dispose Label as Hazardous Waste (RCRA U225) waste->dispose dispose_proc Follow Institutional & Regulatory Guidelines dispose->dispose_proc

Safe this compound Handling Workflow

Detailed Methodologies

Handling and Storage Plan
  • Pre-Handling: Before any procedure, consult the Safety Data Sheet (SDS) for this compound. Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible.[12][15]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong bases, oxidants, and metals.[9][15][17] Keep containers tightly sealed.[16]

  • During Use: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[14][15] Avoid contact with skin, eyes, and clothing.[15] After handling, wash hands and any exposed skin thoroughly.[11]

Spill and Disposal Plan
  • Spill Response: In the event of a spill, evacuate the immediate area.[9][17] While wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][15][16] Do not use combustible materials.

  • Cleanup: Collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1][15] Ventilate the area and wash the spill site once the material has been removed.[1] Do not flush this compound down the drain or into sewers.[1][9]

  • Disposal: this compound is considered a hazardous waste (RCRA Hazardous Waste Code: U225).[4] All this compound waste must be disposed of following federal, state, and local environmental regulations.[1][16] Contact your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.